3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZODBRACUFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743905 | |
| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-57-0, 939768-59-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid
This guide provides a comprehensive overview of a robust synthetic pathway to 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The unique structural motif of the cyclobutane ring, coupled with the benzyloxy and carboxylic acid functionalities, makes this compound a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, characterization methodologies, and the scientific rationale behind the chosen synthetic strategy.
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane derivatives are increasingly recognized for their importance in drug discovery. The constrained four-membered ring can impart unique conformational properties to a molecule, influencing its binding affinity and selectivity for biological targets.[1] The synthesis of polysubstituted cyclobutanes, however, can be challenging due to the inherent ring strain and potential for complex stereoisomers. This guide focuses on a specific and synthetically accessible derivative, this compound, and provides a clear, reproducible route to its synthesis and thorough characterization.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available methyl 3-(hydroxymethyl)cyclobutanecarboxylate. The synthetic strategy involves:
-
Protection of the primary alcohol as a benzyl ether via a Williamson ether synthesis.
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
This approach is advantageous due to the relatively mild reaction conditions and the high yields typically associated with these transformations.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of Methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate
The first step involves the protection of the primary alcohol of methyl 3-(hydroxymethyl)cyclobutanecarboxylate as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation, proceeding via an SN2 mechanism.
Reaction Scheme:
Caption: Benzylation of methyl 3-(hydroxymethyl)cyclobutanecarboxylate.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 144.17 | 89941-55-9 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 7646-69-7 |
| Benzyl bromide | 171.04 | 100-39-0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 12125-02-9 |
| Ethyl acetate | 88.11 | 141-78-6 |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate.
Part 2: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid. Saponification using a strong base like sodium hydroxide is an effective and irreversible method for this transformation.
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate | 220.27 | 4934-98-9 |
| Sodium hydroxide (NaOH) | 40.00 | 1310-73-2 |
| Methanol | 32.04 | 67-56-1 |
| Deionized water | 18.02 | 7732-18-5 |
| Hydrochloric acid (HCl), 1M | 36.46 | 7647-01-0 |
| Ethyl acetate | 88.11 | 141-78-6 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 7487-88-9 |
Procedure:
-
Dissolve methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. A precipitate may form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or flash column chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the final product. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a multiplet around 7.3 ppm), the benzylic protons (a singlet around 4.5 ppm), the cyclobutane ring protons (multiplets in the range of 1.8-2.8 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm, which is D₂O exchangeable).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbonyl carbon (around 175-180 ppm), the aromatic carbons of the benzyl group (in the 127-138 ppm region), the benzylic carbon (around 73 ppm), the carbons of the cyclobutane ring (in the 25-45 ppm range), and the methylene carbon of the benzyloxymethyl group (around 70 ppm).
Predicted NMR Data:
| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (broad s) | ~178 |
| Aromatic CH (benzyl) | 7.25-7.40 (m, 5H) | 127.5-128.5 |
| Quaternary Aromatic C (benzyl) | - | ~138 |
| Benzylic CH₂ (-O-CH₂ -Ph) | ~4.5 (s, 2H) | ~73 |
| Methylene CH₂ (-CH₂ -O-Bn) | ~3.5 (d, 2H) | ~70 |
| Cyclobutane CH (-CH -COOH) | ~2.7-2.9 (m, 1H) | ~40 |
| Cyclobutane CH (-CH -CH₂OBn) | ~2.3-2.5 (m, 1H) | ~35 |
| Cyclobutane CH₂ | ~1.9-2.2 (m, 4H) | ~30 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups.
-
A very broad O-H stretching band for the carboxylic acid will be observed from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching absorption for the carboxylic acid will appear around 1700-1725 cm⁻¹.
-
C-O stretching bands for the carboxylic acid and the ether linkage will be present in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.
-
C-H stretching bands for the aromatic and aliphatic portions of the molecule will be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. Electron impact (EI) or electrospray ionization (ESI) can be used.
-
The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 220 or 221, respectively.
-
Characteristic fragmentation patterns for cyclobutane derivatives may be observed, often involving ring cleavage. A prominent fragment corresponding to the loss of the benzyl group (m/z 91) is also expected.
Conclusion
This technical guide outlines a reliable and scalable synthetic route for the preparation of this compound. The detailed experimental protocols and characterization guidelines provide a solid foundation for researchers to synthesize and verify this valuable chemical building block. The presented methodology emphasizes scientific integrity and provides the necessary information for successful implementation in a laboratory setting, thereby facilitating further research and development in areas where substituted cyclobutanes play a crucial role.
References
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
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Gemma, S., et al. (2012). Supporting Information. ScienceOpen. Retrieved from [Link]
- Lampman, G. M., & Aumiller, J. C. (1971). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, 51, 10.
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Magesh, C. J., et al. (2019). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
- Molander, G. A., & St. Jean, D. J., Jr. (2006).
- Organic Syntheses. (1943). Cyclobutanecarboxylic acid. Organic Syntheses, 23, 16.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Takeda. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
-
Zask, G., et al. (2018). Design, synthesis, and conformational analysis of 3-cyclo-butylcarbamoyl hydantoins as novel hydrogen bond driven universal peptidomimetics. Organic & Biomolecular Chemistry, 16(4), 521-525. Retrieved from [Link]
Sources
spectroscopic data of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Characterization of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Foreword: Elucidating the Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is not merely a preliminary step but the very foundation upon which innovation is built. This compound (C₁₃H₁₆O₃, MW: 220.27 g/mol ) presents a compelling scaffold, combining a constrained cyclobutane ring—a feature of increasing interest for its ability to explore unique chemical space—with the versatile benzyloxy and carboxylic acid functionalities.[1] A comprehensive understanding of its stereochemistry and electronic properties is paramount for predicting its interactions and reactivity.
This guide provides an in-depth, practical framework for the spectroscopic elucidation of this molecule. We move beyond a simple recitation of data, focusing instead on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind methodological choices is explained, empowering the researcher to not only replicate but also adapt these protocols for novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework
NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules in solution. It provides unparalleled insight into the connectivity and three-dimensional arrangement of atoms by probing the magnetic environments of nuclei. For a molecule like this compound, a multi-nuclear approach (¹H and ¹³C) is essential for unambiguous assignment.
Proton (¹H) NMR Spectroscopy: Defining the Proton Landscape
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shift, integration, and spin-spin coupling.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a prudent initial choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Should solubility be an issue, or to better resolve the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure sufficient dispersion, particularly for the complex, overlapping multiplets of the cyclobutane ring.
-
Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° pulse-acquire sequence.
-
Spectral Width: A range of -1 to 13 ppm is typically sufficient to capture all proton signals, including the downfield carboxylic acid proton.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
The spectrum is anticipated to be complex, but logical dissection allows for full assignment. The data presented below are predictive, based on the analysis of structurally similar compounds such as methyl 3-(benzyloxy)cyclobutanecarboxylate and other cyclobutane derivatives.[2][3][4]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |
| ~11-12 | broad singlet | 1H | H -OOC- | The acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange. |
| ~7.35 | multiplet | 5H | C₆H ₅- | Protons on the phenyl ring typically resonate in this region due to the aromatic ring current effect. |
| ~4.52 | singlet | 2H | -OCH ₂-Ph | These benzylic protons are adjacent to an electronegative oxygen and the phenyl ring, shifting them downfield. A singlet is expected as there are no adjacent protons. |
| ~3.55 | doublet | 2H | -CH ₂-OCH₂Ph | Methylene protons adjacent to the ether oxygen are deshielded. They are coupled to the methine proton on the cyclobutane ring. |
| ~2.90 | multiplet | 1H | -CH -COOH | The methine proton alpha to the carboxylic acid is deshielded by the carbonyl group. |
| ~2.5-1.9 | multiplet | 5H | Cyclobutane Ring Protons | The remaining aliphatic protons of the cyclobutane ring will appear as a complex series of overlapping multiplets. |
Carbon-13 (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR, typically acquired with proton decoupling, provides a distinct signal for each unique carbon atom, offering a direct map of the carbon framework.
-
Sample and Instrumentation: The same sample and spectrometer used for ¹H NMR can be utilized.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30) is used to enhance signal and simplify the spectrum.
-
Spectral Width: A range of 0 to 200 ppm will encompass all expected carbon signals.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A 2-second delay is a reasonable starting point.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |
| ~179 | C OOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |
| ~138 | C -CH₂ (Aromatic) | The quaternary aromatic carbon attached to the benzylic group. |
| ~128.4 | Aromatic C H | Aromatic methine carbons. Multiple signals may be observed due to slight differences in their electronic environments. |
| ~127.7 | Aromatic C H | |
| ~127.5 | Aromatic C H | |
| ~73.3 | -OC H₂-Ph | The benzylic carbon, shifted downfield by the adjacent oxygen. |
| ~71.0 | -C H₂-OCH₂Ph | The methylene carbon of the side chain, also shifted downfield by the ether oxygen. |
| ~40-45 | C H-COOH | The methine carbon alpha to the carbonyl group. |
| ~30-35 | Cyclobutane Ring C H₂ & C H | The remaining sp³-hybridized carbons of the cyclobutane ring. |
Self-Validating System: The structural hypothesis built from ¹H and ¹³C NMR can be definitively confirmed using 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to link each proton directly to its attached carbon.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and highly effective technique for identifying the presence of key functional groups, which have characteristic vibrational frequencies (stretching and bending).
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation is required, making ATR a highly efficient method.
-
Instrumentation: A modern Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is standard for routine analysis.
-
Scans: An average of 16-32 scans provides a high-quality spectrum. A background spectrum of the clean ATR crystal must be acquired first.
-
Data Interpretation: Key Diagnostic Peaks
The IR spectrum will provide unambiguous evidence for the core functional groups. The expected absorptions are based on well-established correlation tables.[5][6]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300–2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| 3100–3000 | Medium | C-H Stretch | Aromatic (sp²) |
| 2960–2850 | Medium | C-H Stretch | Aliphatic (sp³) |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600, ~1490 | Medium to Weak | C=C Stretch | Aromatic Ring |
| ~1100 | Strong | C-O Stretch | Ether |
Expert Insight: The most telling feature will be the extremely broad O-H absorption centered around 3000 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid and will partially obscure the C-H stretching region. This, combined with the intense carbonyl (C=O) peak near 1700 cm⁻¹, provides definitive evidence for the carboxylic acid moiety.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source. This is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion. Data can be acquired in both positive and negative ion modes.
-
Data Acquisition:
-
Ionization Mode:
-
Positive Mode (ESI+): Will detect protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.
-
Negative Mode (ESI-): Will detect deprotonated molecules [M-H]⁻, which is highly effective for acidic compounds.
-
-
Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
Data Interpretation: Molecular Ion and Key Fragments
-
Molecular Formula: C₁₃H₁₆O₃
-
Exact Mass: 220.1099
-
Expected Observations:
-
Positive Mode: A strong signal at m/z 221.1172 corresponding to the protonated molecule, [C₁₃H₁₇O₃]⁺. A signal at m/z 243.0991 for the sodium adduct, [C₁₃H₁₆O₃Na]⁺, is also common.
-
Negative Mode: A strong signal at m/z 219.1027 corresponding to the deprotonated molecule, [C₁₃H₁₅O₃]⁻.
-
-
Key Fragmentation: While ESI is soft, some in-source fragmentation can occur. A characteristic and highly probable fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 , or a tropylium ion rearrangement. This fragment is a classic indicator of a benzyl group.
Integrated Analytical Workflow
The synergy of these techniques provides a robust, self-validating system for structural confirmation. The workflow ensures that the identity and purity of the compound are established with a high degree of confidence.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The structural elucidation of this compound is achieved through a coordinated application of NMR, IR, and MS. NMR spectroscopy provides the detailed covalent map of the proton and carbon skeleton. IR spectroscopy offers rapid and definitive confirmation of the critical carboxylic acid and ether functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. This multi-faceted, evidence-based approach represents the gold standard in chemical analysis, ensuring the high fidelity of data required for advanced research and development.
References
-
LookChem. 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Available at: [Link]
- Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205.
-
Sanna, M. L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. Available at: [Link]
-
Sanna, M. L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]
-
Dela Cruz, M., et al. (2024). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2024(1), M1769. Available at: [Link]
-
Sanna, M. L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]
-
PubChem. 3-((Benzyloxy)methyl)cyclobutanone. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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PubChem. Cyclobutanecarboxylic acid, 3-methyl-. National Center for Biotechnology Information. Available at: [Link]
-
NIST. Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. Cyclobutylcarboxylic acid. NIST Chemistry WebBook. Available at: [Link]
-
Capot Chemical. MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Available at: [Link]
-
Organic Syntheses. Cyclobutanecarboxylic acid. Available at: [Link]
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- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Cyclobutylcarboxylic acid [webbook.nist.gov]
cis/trans isomerism of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid
An In-Depth Technical Guide to the Cis/Trans Isomerism of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, a motif of increasing importance in medicinal chemistry, offers a rigid scaffold that can improve metabolic stability and enforce specific pharmacophoric orientations.[1][2] The 1,3-substitution pattern, in particular, is a feature of several promising drug candidates.[3] This guide provides a comprehensive technical overview of the , a key building block for more complex molecules. We will delve into the stereochemical nuances of the puckered cyclobutane ring, outline strategies for stereoselective synthesis, detail protocols for isomer separation, and establish definitive methods for characterization. The causality behind experimental choices is emphasized throughout, providing field-proven insights for professionals in drug discovery and development.
The Stereochemical Landscape of 1,3-Disubstituted Cyclobutanes
Unlike the flat polygon often depicted in 2D drawings, the cyclobutane ring is not planar. To alleviate the torsional strain that would result from eclipsed C-H bonds in a planar conformation, the ring adopts a puckered or "butterfly" shape.[4] This puckering is a dynamic equilibrium, but it creates two distinct substituent positions analogous to the axial and equatorial positions in cyclohexane.[5]
For a 1,3-disubstituted cyclobutane like this compound, this puckering dictates the spatial relationship between the two substituent groups, giving rise to cis and trans diastereomers.
-
cis-isomer: The substituents are on the same face of the ring. In the puckered conformation, this typically results in one substituent being in an axial-like position and the other in an equatorial-like position (axial-equatorial or a,e).
-
trans-isomer: The substituents are on opposite faces of the ring. This allows for a conformation where both groups can occupy the more sterically favorable equatorial-like positions (diequatorial or e,e).
The interplay between angle strain and torsional strain governs the exact puckering angle, which is typically around 25-30°.[4][6] The energetic preference for placing bulky substituents in equatorial positions makes the diequatorial conformation of the trans isomer generally more stable than the cis isomer.
Caption: Conformational isomers of 1,3-disubstituted cyclobutanes.
Stereoselective Synthesis Strategies
Achieving stereocontrol in the synthesis of cyclobutane derivatives is a significant challenge due to the ring's fluxional nature.[7] However, several strategies can be employed to selectively synthesize either the cis or trans isomer of this compound. A common and effective approach starts from 3-oxocyclobutanecarboxylic acid, a commercially available starting material.[8]
A key strategy involves the diastereoselective reduction of a cyclobutylidene intermediate.[9] This approach allows for the controlled formation of the desired stereocenter relative to the existing one.
Caption: Synthetic workflow for the cis-isomer.
Protocol 1: Synthesis of cis-3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
This protocol is adapted from established methods for preparing cis-1,3-disubstituted cyclobutanes.[7][9]
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv.) in methanol (MeOH).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise. Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification. This is a standard, high-yielding method for protecting the carboxylic acid.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure and purify by distillation or chromatography to yield methyl 3-oxocyclobutanecarboxylate.
Step 2: Knoevenagel Condensation
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equiv.) and Meldrum's acid (1.1 equiv.) in dichloromethane (DCM), add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours with a Dean-Stark trap to remove water. Causality: This condensation forms a thermodynamically stable exocyclic double bond, creating the key cyclobutylidene intermediate.
-
Cool the reaction, wash with dilute HCl and brine, dry over Na₂SO₄, and concentrate to obtain the crude cyclobutylidene product.
Step 3: Diastereoselective Reduction and Hydrolysis
-
Dissolve the crude cyclobutylidene intermediate in a 1:1 mixture of THF and water.
-
Cool to 0 °C and add sodium borohydride (NaBH₄, 3.0 equiv.) portion-wise. Causality: The hydride attacks the less sterically hindered face of the double bond, leading to the formation of the cis-substituted product with high diastereoselectivity.
-
Stir at room temperature for 2 hours, then heat to 60 °C for 4 hours to effect hydrolysis of the Meldrum's acid adduct and decarboxylation.
-
Cool, acidify with 2M HCl, and extract with ethyl acetate. The crude product is cis-3-(hydroxymethyl)cyclobutanecarboxylic acid.
Step 4: Benzyl Protection
-
Dissolve the crude hydroxy acid (1.0 equiv.) in dry THF and cool to 0 °C.
-
Add sodium hydride (NaH, 2.2 equiv., 60% dispersion in oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates both the alcohol and the carboxylic acid.
-
Stir for 30 minutes, then add benzyl bromide (BnBr, 1.1 equiv.).
-
Allow to warm to room temperature and stir overnight.
-
Carefully quench with water, acidify, and extract with ethyl acetate. Purify by column chromatography to yield the final product.
Synthesis of the trans-isomer is more complex and often involves Mitsunobu inversion of a cis-hydroxyl intermediate or separation from a less selective reduction.[10]
Isomer Separation and Purification
When a synthesis yields a mixture of cis and trans isomers, chromatographic separation is essential. Due to their similar physical properties, this can be a challenging step.[11][12] High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most common techniques.[11]
The choice between normal-phase and reversed-phase chromatography depends on the polarity of the isomers. For this compound, which has both polar (acid) and non-polar (benzyl) groups, normal-phase chromatography on silica gel is often effective.[11]
Table 1: Representative Chromatographic Separation Conditions
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Water (with 0.1% TFA)/Acetonitrile gradient |
| Elution Order | Typically, the less polar trans-isomer elutes first. | Typically, the more polar cis-isomer elutes first. |
| Detection | UV (254 nm) for the benzyl group | UV (254 nm) |
Protocol 2: Flash Chromatography Separation of Cis/Trans Isomers
-
Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane (DCM).
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and pack the column.
-
Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column. Causality: Dry loading prevents band broadening and improves resolution compared to wet loading a large volume of solvent.
-
Elution: Begin elution with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate over 20-30 column volumes.
-
Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify and combine the pure fractions of each isomer.
Definitive Spectroscopic and Crystallographic Characterization
Unambiguous assignment of the cis and trans stereochemistry is paramount. While chromatography can separate the isomers, spectroscopic and crystallographic methods are required for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing diastereomers in solution.[13][14] Key differences are observed in both chemical shifts (δ) and proton-proton coupling constants (³JHH).[15]
-
Chemical Shifts (¹H and ¹³C): The protons and carbons in the cis and trans isomers exist in slightly different chemical environments, leading to distinct chemical shifts. The symmetry of the trans isomer can sometimes lead to fewer signals in the ¹³C NMR spectrum compared to the less symmetric cis isomer.
-
Coupling Constants (¹H): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them. For cyclobutanes, the relationship is complex, but generally, the coupling constant between two cis protons is different from that between two trans protons. Studies have shown that the ratio Jcis/Jtrans is typically larger than 1.[13] This difference, though sometimes small, is a key diagnostic feature.
Table 2: Expected ¹H NMR Diagnostic Features
| Isomer | Key Protons | Expected Chemical Shift (δ) | Expected Coupling Constant (³JHH) |
| cis | Ring protons adjacent to substituents | Different chemical shifts due to asymmetry | J(H1, H2-cis) and J(H1, H4-cis) will differ from trans-isomer couplings. |
| trans | Ring protons adjacent to substituents | May be chemically equivalent due to C₂ symmetry | J(H1, H2-trans) and J(H1, H4-trans) will be diagnostic. |
| Note: Actual values require experimental determination. |
X-ray Crystallography
X-ray crystallography provides the "gold standard" for structural elucidation by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[16] This technique gives an unambiguous confirmation of the relative stereochemistry (cis or trans) and provides detailed information on bond lengths, bond angles, and the puckering of the cyclobutane ring.[17][18]
Protocol 3: Sample Preparation for Single-Crystal X-ray Analysis
-
Purification: The sample must be of very high purity (>99%), as impurities can inhibit crystallization. Purify the separated isomer by recrystallization or a final chromatographic step.
-
Crystal Growth: The goal is to grow a single, well-ordered crystal suitable for diffraction. This is often the rate-limiting step.[18]
-
Slow Evaporation: Dissolve the pure isomer in a suitable solvent (e.g., ethyl acetate, acetone) in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is less soluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Mounting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully select a single, defect-free crystal and mount it on a goniometer head for analysis in the X-ray diffractometer.
Caption: Workflow for isomer separation and characterization.
Implications for Drug Discovery
The seemingly subtle difference between a cis and trans isomer can have profound consequences for a molecule's biological activity.[12] The three-dimensional arrangement of pharmacophores—the carboxylic acid and the benzyloxymethyl group in this case—determines how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket.
-
Potency and Selectivity: One isomer may fit perfectly into a binding pocket, leading to high potency, while the other may clash with the protein surface, resulting in little to no activity. This difference is a cornerstone of structure-activity relationship (SAR) studies.[2]
-
Pharmacokinetics (ADME): The different shapes and polarity profiles of cis and trans isomers can affect their absorption, distribution, metabolism, and excretion (ADME) properties. For example, one isomer might be more susceptible to metabolic enzymes or have different membrane permeability.
-
Physicochemical Properties: Properties like solubility and melting point can differ between isomers, impacting formulation and drug delivery.
Therefore, the ability to synthesize, separate, and definitively characterize the stereoisomers of this compound is not merely an academic exercise; it is a critical requirement for its successful application in the development of novel therapeutics.
References
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Barros, S. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. Retrieved from [Link]
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Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. Retrieved from [Link]
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Willems, S., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-13. Retrieved from [Link]
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Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Retrieved from [Link]
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Wang, Z., et al. (2022). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 12(34), 22067-22073. Retrieved from [Link]
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Tabaczynski, W. A., et al. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. Biopolymers, 50(2), 185–191. Retrieved from [Link]
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Zhang, Y., et al. (2022). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 27(12), 3894. Retrieved from [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (General reference for stereochemistry concepts, specific URL not applicable). A relevant chapter can be found on ResearchGate: [Link]
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Nishimura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11526–11534. Retrieved from [Link]
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YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]
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Lustig, E., & Moriarty, R. M. (1965). NMR Spectroscopy of Cyclobutanes. Journal of the American Chemical Society, 87(14), 3252–3254. (A relevant summary can be found on ResearchGate: [Link])
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Radboud Repository. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
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An In-Depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a substituted cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. The cyclobutane motif is increasingly recognized for its ability to impart conformational rigidity to molecules, a desirable trait for enhancing binding affinity and specificity to biological targets.[1][2][3] This rigid scaffold can also improve pharmacokinetic properties, such as metabolic stability.[3] The presence of the benzyloxy and carboxylic acid functional groups provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures and potential therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential applications of this compound.
Molecular Structure and Identification
The structure of this compound consists of a central cyclobutane ring substituted with a benzyloxymethyl group and a carboxylic acid group.
Systematic Name: this compound[4] Molecular Formula: C₁₃H₁₆O₃[4] Molecular Weight: 220.27 g/mol [4] CAS Number: 1363381-57-0[4]
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Melting Point | Not available. Expected to be a solid at room temperature. | |
| Boiling Point | Predicted to be significantly higher than its corresponding methyl ester (137-145 °C at 0.1 Torr) and ketone precursor (295.1 °C at 760 mmHg).[5][6][7] | |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in water is expected to be low but may increase in alkaline solutions due to salt formation. | |
| pKa | The pKa is predicted to be in the range of typical carboxylic acids, likely around 4-5. |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not publicly available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), signals for the cyclobutane ring protons (in the range of 2.0-3.0 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the benzylic methylene carbon, the carbons of the cyclobutane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching bands for the ether and carboxylic acid, and characteristic bands for the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 220.27. Common fragmentation patterns would likely involve the loss of the benzyl group or the carboxylic acid group.
Chemical Reactivity and Synthetic Pathways
The chemical reactivity of this compound is primarily dictated by its carboxylic acid functionality. It is expected to undergo typical reactions of carboxylic acids, including esterification, amide bond formation, and reduction. The cyclobutane ring is relatively stable but can undergo ring-opening reactions under specific, often harsh, conditions.[8]
Plausible Synthetic Route
A plausible synthetic route to this compound can be envisioned starting from the commercially available 3-((benzyloxy)methyl)cyclobutanone. This multi-step synthesis involves the oxidation of the cyclobutanone to the corresponding carboxylic acid.
Caption: Plausible synthetic pathway.
Experimental Protocols
1. Oxidation of 3-((benzyloxy)methyl)cyclobutanone (Hypothetical Protocol)
A common method for the oxidation of cyclobutanones is the Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis.[1]
-
Step 1: Baeyer-Villiger Oxidation.
-
Dissolve 3-((benzyloxy)methyl)cyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and wash with a saturated sodium bicarbonate solution to remove excess acid.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.
-
-
Step 2: Hydrolysis of the Lactone.
-
Dissolve the crude lactone in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1-1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the lactone is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield this compound.
-
2. Esterification of this compound (General Protocol)
Esterification can be achieved via Fischer esterification or by using coupling agents.[9]
Caption: General Fischer esterification workflow.
-
Protocol:
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate to yield the ester, which can be further purified by chromatography.
-
3. Amide Bond Formation (General Protocol)
Amide formation is typically carried out using a coupling agent to activate the carboxylic acid.[10][11]
Caption: General amide formation workflow.
-
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and, if necessary, an additive like 4-dimethylaminopyridine (DMAP).
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the amide, which can be purified by chromatography or recrystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of the cyclobutane core makes it an attractive scaffold for the design of pharmacologically active molecules. The incorporation of a cyclobutane moiety can lead to improved binding affinity to biological targets by reducing the entropic penalty upon binding.[2] Furthermore, the saturated nature of the cyclobutane ring can enhance metabolic stability compared to more flexible or unsaturated linkers.[2]
Derivatives of cyclobutanecarboxylic acid have been investigated for a variety of therapeutic applications. The benzyloxymethyl substituent in this compound can be deprotected to reveal a primary alcohol, providing another point for diversification and the introduction of pharmacophoric features. The carboxylic acid can serve as a key interaction point with biological targets or as a handle for prodrug strategies.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. Its rigid cyclobutane core and versatile functional groups offer a platform for the design of molecules with enhanced biological activity and improved pharmacokinetic profiles. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the properties of analogous structures and general synthetic methodologies. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
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3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid: A Versatile Scaffold for Modern Drug Discovery and Complex Synthesis
Abstract
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a strategically significant building block in modern organic synthesis and medicinal chemistry.[1] Its unique three-dimensional and rigid structure offers a powerful tool to enforce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets.[1][2] This guide focuses on a particularly valuable derivative, 3-((benzyloxy)methyl)cyclobutanecarboxylic acid , a bifunctional building block poised for broad application. We will explore its strategic importance, provide robust synthetic pathways with detailed protocols, and illustrate its utility in the rational design of complex, pharmacologically relevant molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced carbocyclic scaffolds in their synthetic programs.
The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at conferring specific, advantageous properties. Unlike flexible alkyl chains or planar aromatic rings, the puckered four-membered ring introduces a rigid, three-dimensional element that can profoundly influence a molecule's interaction with a biological target.[1]
Key advantages include:
-
Conformational Restriction: The cyclobutane core locks relative substituent positions, reducing the entropic penalty upon binding to a receptor and potentially increasing potency.[3]
-
Metabolic Stability: The carbocyclic frame is resistant to many common metabolic pathways that degrade linear chains, often leading to an improved pharmacokinetic profile.[2]
-
Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric groups, enabling optimized interactions within a binding pocket.
-
Novel Chemical Space: As a non-classical bioisostere for groups like phenyl rings or gem-dimethyl units, it provides access to novel intellectual property and can overcome challenges associated with traditional scaffolds.
The successful application of this strategy is evident in numerous approved drugs and clinical candidates, including protease inhibitors like Boceprevir and kinase inhibitors targeting the Janus kinase (JAK) family, where the cyclobutane core is critical for efficacy.[1][3]
Figure 1: A conceptual diagram illustrating how the rigid cyclobutane scaffold orients pharmacophores for precise interaction with a receptor's binding pockets.
Physicochemical Properties and Structural Features
This compound is a crystalline solid at room temperature. Its structure uniquely combines three critical components: a carboxylic acid for synthetic elaboration, a benzyl-protected primary alcohol for latent functionality, and the cyclobutane core. The molecule exists as a mixture of cis and trans diastereomers, which can be separated or used as a mixture depending on the synthetic goal.
| Property | Value | Reference |
| CAS Number | 1363381-57-0 | [4] |
| Molecular Formula | C₁₃H₁₆O₃ | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
| Appearance | White to off-white solid | |
| Key Functional Groups | Carboxylic Acid, Benzyl Ether, Cyclobutane | |
| Safety Profile | GHS07 Hazard pictogram; Warning. May cause skin and eye irritation. | [4][5] |
The true utility of this building block lies in its orthogonal reactivity. The carboxylic acid is readily activated for amide bond formation or esterification under standard conditions. The benzyl ether is a robust protecting group, stable to a wide range of non-reductive conditions, yet can be cleanly removed via catalytic hydrogenation to unmask a primary alcohol for subsequent functionalization.
Recommended Synthetic Pathways
The synthesis of this compound can be approached from several precursors. We present a robust and logical pathway starting from the commercially available 3-oxocyclobutanecarboxylic acid, which allows for excellent control over the introduction of the key functional groups.
Pathway: Synthesis from 3-Oxocyclobutanecarboxylic Acid
This pathway involves a four-step sequence: esterification to protect the acid, stereoselective reduction of the ketone, benzylation of the resulting alcohol, and final deprotection of the ester.
Figure 2: Synthetic workflow for the preparation of the title compound starting from 3-oxocyclobutanecarboxylic acid.
Experimental Protocol: Step 3 - Benzylation of Methyl 3-hydroxycyclobutane-1-carboxylate
This protocol details the critical step of introducing the benzyl protecting group via a Williamson ether synthesis.
Materials:
-
Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.
-
Dissolve Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via a syringe or dropping funnel over 20 minutes.
-
Causality Note: The dropwise addition at 0 °C controls the exothermic reaction and the evolution of H₂ gas as the alkoxide is formed.
-
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add Benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield methyl 3-((benzyloxy)methyl)cyclobutane-1-carboxylate as a colorless oil.[6][7]
Application in Target-Oriented Synthesis: A Case Study
To demonstrate its utility, we outline the use of This compound in a hypothetical synthesis of a novel inhibitor targeting a protein kinase. The building block provides a rigid scaffold to orient a hinge-binding motif while presenting a masked hydroxyl group for later-stage diversification to probe a solvent-exposed region of the binding site.
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stability and reactivity of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid
An In-depth Technical Guide to the Stability and Reactivity of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule that incorporates several key structural motifs of interest in medicinal chemistry and organic synthesis. Its architecture, featuring a strained cyclobutane ring, a versatile carboxylic acid handle, and a cleavable benzyl ether protecting group, makes it a valuable building block for complex molecular scaffolds. The cyclobutane moiety, in particular, is increasingly recognized as a bioisostere for phenyl rings or gem-dimethyl groups, offering a means to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability[1].
This guide provides a detailed examination of the chemical stability and reactivity of this compound. Understanding these characteristics is paramount for its effective use in multi-step syntheses, for predicting potential degradation pathways of active pharmaceutical ingredients (APIs) containing this scaffold, and for designing robust analytical methods. The insights herein are grounded in the fundamental principles of organic chemistry and contextualized within the practical framework of pharmaceutical development.
Molecular Structure and Physicochemical Properties
The core structure of the molecule consists of a four-membered carbocyclic ring, which imparts significant ring strain compared to larger cycloalkanes like cyclopentane and cyclohexane[2]. This strain is a critical determinant of the ring's reactivity. The molecule exists as cis and trans diastereomers, which may exhibit different physical properties and biological activities.
-
Molecular Formula: C₁₃H₁₆O₃[3]
-
Molecular Weight: 220.27 g/mol [3]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH)
-
Benzyl Ether (-O-CH₂-Ph)
-
Cyclobutane Ring
-
Caption: Structure of this compound.
Part 1: Chemical Stability Profile
The stability of a molecule is not an intrinsic constant but rather a function of its environment. In pharmaceutical development, a molecule's stability is rigorously tested under stressed conditions to identify potential degradation products and establish its shelf-life.[4][5] This process, known as forced degradation, provides critical insights into the molecule's inherent liabilities.[6][7]
Forced Degradation Analysis
Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to predict degradation pathways.[4][5] For this compound, the primary points of vulnerability are the benzyl ether linkage and, to a lesser extent, the strained cyclobutane ring.
Table 1: Predicted Stability and Degradation Pathways
| Stress Condition | Reagents/Parameters | Predicted Stability | Likely Degradation Products | Rationale |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 40-80°C | Moderate to Low | 3-(Hydroxymethyl)cyclobutanecarboxylic acid, Benzyl alcohol, Benzyl chloride | Benzyl ethers are susceptible to cleavage under strong acidic conditions.[8] The cyclobutane and carboxylic acid moieties are expected to be stable. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, 40-80°C | High | None expected | Benzyl ethers are generally robust under basic conditions.[9] The carboxylate salt formed will be stable. |
| Oxidation | 3-30% H₂O₂, RT | Moderate | Benzaldehyde, 3-Formylcyclobutanecarboxylic acid | The benzylic C-H bonds are susceptible to oxidation.[10] Over-oxidation could lead to benzoic acid. |
| Thermal Degradation | >50°C | Moderate | Decarboxylation products, Ring-opened products | At elevated temperatures, carboxylic acids can undergo decarboxylation.[11][12] The inherent strain of the cyclobutane ring may lead to thermal ring-opening reactions.[13][14][15] |
| Photodegradation | ICH light conditions | High | Minor radical-based products | While the benzene ring absorbs UV light, significant degradation is not anticipated without a specific chromophore promoting photoreactivity. |
Mechanistic Considerations
-
Hydrolytic Stability: The benzyl ether is the most susceptible group. While stable to base, strong acid can protonate the ether oxygen, making the benzylic carbon electrophilic and susceptible to nucleophilic attack by water or the counter-ion (e.g., Cl⁻). Benzyl ethers are known for their general stability in both acidic and basic media, making them a reliable choice for many applications.[9]
-
Oxidative Stability: Oxidation typically proceeds via a radical mechanism at the benzylic position, which is activated by the adjacent phenyl ring and ether oxygen. This can lead to the formation of a hydroperoxide intermediate that decomposes to benzaldehyde and the corresponding alcohol-substituted cyclobutane.[10]
-
Thermal Stability: The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. While more stable than cyclopropane, this strain can be released through thermally induced ring-opening reactions, often via a diradical mechanism, although this typically requires high temperatures.[2][16] A more probable thermal degradation pathway at moderately elevated temperatures is the decarboxylation of the carboxylic acid group.[17]
Caption: Workflow for a forced degradation study.
Part 2: Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid serves as a handle for coupling reactions, while the benzyl ether acts as a stable protecting group that can be removed under specific, mild conditions.
Reactions of the Carboxylic Acid Group
The carboxylic acid is the primary site for synthetic elaboration, particularly for creating amide bonds, a cornerstone of medicinal chemistry.[18][19]
-
Amide Bond Formation: Direct condensation with an amine is inefficient. The carboxylic acid must first be activated. The most common method involves carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[20] This intermediate is then readily displaced by a primary or secondary amine to form a stable amide bond.
Caption: Mechanism of EDC-mediated amide coupling.
-
Esterification: Standard Fischer esterification with an alcohol under acidic catalysis provides the corresponding ester.
-
Reduction: The carboxylic acid can be reduced to the primary alcohol, 3-((benzyloxy)methyl)cyclobutyl)methanol, using strong reducing agents like lithium aluminum hydride (LAH) or borane complexes.
Reactions of the Benzyl Ether Group
The benzyl ether is primarily a protecting group for the hydroxymethyl functionality.[9] Its removal is a key synthetic step.
-
Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl ether cleavage.[8] The reaction involves heterogeneous catalysis with palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate).[21] The C-O bond is reductively cleaved to yield the deprotected alcohol and toluene as a byproduct.[21] This method is highly chemoselective; functional groups like esters and amides are typically unaffected.[7]
Caption: Catalytic hydrogenolysis of a benzyl ether.
Reactions Involving the Cyclobutane Ring
The cyclobutane ring is generally stable under many synthetic conditions. However, its inherent ring strain allows for unique transformations not readily observed in unstrained systems.
-
Ring-Opening Hydrogenation: While the benzyl ether is cleaved under standard hydrogenolysis conditions, more forcing conditions (higher pressure, different catalysts like Pt) can lead to the opening of the cyclobutane ring to form saturated, open-chain products.[13]
-
[2+2] Cycloadditions: The synthesis of the cyclobutane core itself often relies on [2+2] cycloaddition reactions, for instance, between an alkene and a ketene.[16][22][23]
Part 3: Key Experimental Protocols
The following protocols are representative procedures for assessing the stability and performing key transformations on this compound.
Protocol 1: Forced Degradation Study
Objective: To assess the stability of the title compound under various stress conditions as per ICH guidelines.[4]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.[24]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store 5 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating reverse-phase HPLC method with UV detection. Compare chromatograms to identify and quantify any degradation products.
Protocol 2: EDC-Mediated Amide Coupling
Objective: To couple the title compound with a primary amine (e.g., benzylamine) to form the corresponding amide.
Methodology:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to suppress side reactions.
-
Add EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the acid.
-
Add the primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of Benzyl Ether via Catalytic Hydrogenolysis
Objective: To selectively cleave the benzyl ether to yield 3-(hydroxymethyl)cyclobutanecarboxylic acid.[9]
Methodology:
-
Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.[9]
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[9]
-
Purge the reaction vessel with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂). Maintain a hydrogen atmosphere using a balloon or a dedicated hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Conclusion
This compound is a molecule with a well-defined and predictable reactivity profile, making it a reliable tool for synthetic chemists. Its primary stability liability is the acid-catalyzed cleavage of the benzyl ether, a feature that is synthetically exploited for deprotection. The carboxylic acid moiety provides a robust handle for amide bond formation and other derivatizations, while the cyclobutane ring remains largely inert under common synthetic conditions, providing a stable, three-dimensional scaffold. A thorough understanding of these stability and reactivity principles, supported by rigorous experimental protocols, is essential for leveraging this compound's full potential in the complex and demanding field of drug discovery and development.
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Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved from [Link]
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Reactions of cyclopropane and Cyclobutane. (2024). Pharmaacademias. Retrieved from [Link]
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Uusitalo, V., & Finel, M. (2021). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 34(11), 2348-2359. [Link]
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A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. (2022). International Journal of Creative Research Thoughts, 10(1). Retrieved from [Link]
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Preparation and Chemical Properties of Cyclopropane and Cyclobutane. (n.d.). CUTM Courseware. Retrieved from [Link]
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Hawe, A., & Frie, M. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(6). Retrieved from [Link]
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Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025). Patsnap Eureka. Retrieved from [Link]
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Sahu, P. K., & Sahu, P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor, 2(4), 63-74. Retrieved from [Link]
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MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. (2025). Capot Chemical. Retrieved from [Link]
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By Transformation of Other Cyclobutanes. (n.d.). Science of Synthesis. Retrieved from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]
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3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
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3-((Benzyloxy)methyl)cyclobutanone. (n.d.). Alchem Pharmtech. Retrieved from [Link]
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Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry, 79(6), 2631–2645. [Link]
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Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2012). Physical Chemistry Chemical Physics, 14(30), 10548-10556. [Link]
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An In-depth Technical Guide to the Synthesis and Properties of 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1363381-57-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound with significant potential in the fields of medicinal chemistry and agrochemical research. This document delves into the strategic considerations for its synthesis, detailing a plausible and efficient synthetic pathway. Furthermore, it compiles and discusses the known and predicted physicochemical properties of the molecule. The guide also explores the current understanding of the biological activities associated with pyrazole-pyridine scaffolds, highlighting the promising future of this compound in the development of novel therapeutic agents and crop protection solutions.
Introduction: The Significance of Fluorinated Pyrazole-Pyridine Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, pyrazole and pyridine moieties are particularly prominent due to their versatile chemical reactivity and diverse biological activities. The strategic incorporation of fluorine atoms and trifluoromethyl groups into these scaffolds can dramatically enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall efficacy and pharmacokinetic profiles.
The target molecule, 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, combines these key structural features. The pyrazole-4-carboxylic acid core provides a versatile handle for further chemical modifications, such as amide bond formation, to create a library of derivatives for biological screening. The substituted pyridine ring is a common feature in many bioactive molecules, and the specific substitution pattern with a fluorine atom and a trifluoromethyl group is designed to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities.
This guide will provide a detailed exploration of the synthesis and properties of this promising compound, offering valuable insights for researchers engaged in the design and development of new chemical entities.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can be approached through a convergent strategy, focusing on the construction of the pyrazole ring via a cyclocondensation reaction. A logical retrosynthetic disconnection breaks the molecule down into two key building blocks: a substituted hydrazine and a β-dicarbonyl equivalent.
This analysis suggests a forward synthesis commencing with the preparation of the key hydrazine intermediate, followed by its reaction with a suitable 1,3-dicarbonyl compound to construct the pyrazole ring.
Experimental Protocols: A Plausible Synthetic Pathway
The following section outlines a detailed, step-by-step methodology for the synthesis of 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid. This protocol is based on established synthetic transformations for similar heterocyclic systems.
Synthesis of 2-Hydrazinyl-5-fluoro-4-(trifluoromethyl)pyridine
The crucial hydrazine intermediate can be prepared from a commercially available or readily synthesized substituted chloropyridine.
Protocol:
-
To a solution of 2-chloro-5-fluoro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (5-10 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 2-hydrazinyl-5-fluoro-4-(trifluoromethyl)pyridine, which can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Solvent: Ethanol and isopropanol are good solvents for both the starting material and hydrazine hydrate, and their boiling points are suitable for reflux conditions.
-
Excess Hydrazine: A large excess of hydrazine hydrate is used to drive the nucleophilic aromatic substitution reaction to completion and to act as a scavenger for the generated hydrochloric acid.
-
Aqueous Workup: The workup procedure is designed to remove excess hydrazine hydrate and any inorganic byproducts.
Synthesis of Ethyl 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
The pyrazole ring is constructed via a Knorr-type pyrazole synthesis, where the substituted hydrazine reacts with a β-ketoester.
Protocol:
-
Dissolve 2-hydrazinyl-5-fluoro-4-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid or ethanol.
-
Add ethyl 2-formyl-3-oxobutanoate (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired pyrazole ester.
Causality of Experimental Choices:
-
β-Ketoester: Ethyl 2-formyl-3-oxobutanoate provides the necessary three-carbon backbone for the formation of the pyrazole ring with the desired substitution pattern.
-
Acidic Conditions: Glacial acetic acid acts as both a solvent and a catalyst, facilitating the condensation and cyclization steps.
-
Precipitation and Purification: The product is often a solid that can be isolated by precipitation in water. Recrystallization or chromatography is used to remove any unreacted starting materials or isomeric byproducts.
Hydrolysis to 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
The final step is the saponification of the ester to the corresponding carboxylic acid.
Protocol:
-
Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), to the suspension.
-
Heat the mixture to reflux until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
-
Base-mediated Hydrolysis: Saponification is a standard and efficient method for the hydrolysis of esters.
-
Acidification: The carboxylic acid is protonated and precipitates out of the aqueous solution upon acidification.
-
Washing with Cold Water: This step removes any remaining inorganic salts.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₆F₄N₄O₂ |
| Molecular Weight | 314.19 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be a solid with a relatively high melting point, typical for aromatic carboxylic acids. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in less polar solvents and water. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. |
Spectroscopic Data (Predicted):
-
¹H NMR: Signals corresponding to the pyrazole proton, the pyridine protons, and the methyl protons would be expected. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl and fluoro groups.
-
¹³C NMR: Resonances for all carbon atoms in the pyrazole and pyridine rings, as well as the methyl and carboxyl carbons, would be present.
-
¹⁹F NMR: Two distinct signals would be anticipated, one for the fluorine atom on the pyridine ring and another for the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.
Potential Applications and Biological Activity
The 1-(substituted-pyridinyl)-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and agrochemical research. The trifluoromethyl group is known to enhance the biological activity and stability of molecules.[1]
Potential applications for this class of compounds include:
-
Agrochemicals: Many commercial fungicides and herbicides contain pyrazole and pyridine rings. The specific substitution pattern of the target molecule suggests it could be investigated as a potential fungicide, insecticide, or herbicide.
-
Pharmaceuticals: Pyrazole derivatives have been extensively studied for a wide range of therapeutic applications, including as anti-inflammatory agents (e.g., COX-2 inhibitors), anticancer agents, and antivirals. The structural features of this molecule make it a candidate for screening in various disease models.
Further research is required to elucidate the specific biological targets and therapeutic or agrochemical potential of 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of 1-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid. The proposed synthetic route is logical and based on well-established chemical principles, offering a practical approach for its preparation in a laboratory setting. While experimental data for this specific molecule is limited, its structural features strongly suggest its potential as a valuable building block for the development of new bioactive compounds. The combination of the pyrazole-4-carboxylic acid core with a fluorinated pyridine moiety makes it a highly attractive target for further investigation in both medicinal chemistry and agrochemical discovery programs.
References
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A Technical Guide to the Comprehensive Structure Elucidation of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. Moving beyond a simple recitation of data, this document details the strategic rationale behind a multi-technique spectroscopic workflow, designed for unambiguous molecular characterization. We will navigate the process from foundational analysis, including molecular formula confirmation by high-resolution mass spectrometry, through functional group identification with FT-IR, and culminating in a deep dive into the molecular framework using advanced 1D and 2D nuclear magnetic resonance (NMR) techniques. Each step is presented as part of a self-validating system, where data from orthogonal methods converge to build an unshakeable structural hypothesis. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for small molecule characterization.
Foundational Analysis: Establishing the Molecular Blueprint
The first principle of structure elucidation is to define the elemental composition and exact mass of the analyte. This establishes the fundamental constraints within which all subsequent spectroscopic data must fit. Our target molecule is this compound, a substituted cyclobutane derivative that serves as a valuable building block in synthetic and medicinal chemistry.
Molecular Formula: C₁₃H₁₆O₃[1] Molecular Weight: 220.27 g/mol [1]
High-Resolution Mass Spectrometry (HRMS): The First Experimental Confirmation
Before delving into the connectivity of the atoms, we must have absolute confidence in the molecular formula. Low-resolution mass spectrometry can confirm the nominal mass, but HRMS provides the high-mass-accuracy data required to distinguish between isobaric formulas. The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is critical to minimize fragmentation and maximize the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺ or the deprotonated species [M-H]⁻.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in negative ion mode to favor the formation of the [M-H]⁻ ion from the carboxylic acid moiety.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known reference standard for internal calibration to ensure high mass accuracy.
Data Presentation: HRMS Results
| Parameter | Theoretical Value (C₁₃H₁₅O₃)⁻ | Observed Value | Mass Error (ppm) |
|---|
| Exact Mass | 219.1027 | 219.1025 | -0.91 |
The sub-ppm mass error provides extremely high confidence in the assigned molecular formula of C₁₃H₁₆O₃.
The Spectroscopic Interrogation Strategy
A robust structure elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. Our strategy is designed to move from the general to the specific: from functional groups (IR) to molecular mass and fragmentation (MS), and finally to the specific atomic connectivity (NMR).
Caption: The integrated workflow for structure elucidation.
Functional Group Mapping via FT-IR Spectroscopy
Infrared (IR) spectroscopy is an exceptionally rapid and effective tool for identifying the functional groups present in a molecule. For our target compound, we anticipate characteristic signals for the carboxylic acid, the ether linkage, and the aromatic benzyl group.
The Rationale: The carboxylic acid functional group provides two highly diagnostic absorptions: a very broad O-H stretch due to hydrogen-bonded dimers and a sharp, strong C=O stretch.[2][3] The benzyl ether contributes C-O stretching and aromatic C-H and C=C signals.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Data Presentation: Expected vs. Observed IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid O-H Stretch | 3300 - 2500 | ~2950 | Very Broad, strong |
| Aromatic C-H Stretch | 3100 - 3000 | ~3030 | Sharp, medium |
| Aliphatic C-H Stretch | 3000 - 2850 | ~2930, 2860 | Sharp, medium |
| Carboxylic Acid C=O Stretch | 1760 - 1690 | ~1705 | Sharp, very strong |
| Aromatic C=C Bending | 1600, 1450 | ~1605, 1455 | Sharp, variable |
| Ether C-O Stretch | 1300 - 1000 | ~1100 | Strong |
The observation of these key bands provides strong, direct evidence for the presence of a carboxylic acid and a benzyl ether within the molecule.
Unveiling Mass and Fragmentation with Mass Spectrometry
While HRMS gave us the molecular formula, tandem mass spectrometry (MS/MS) provides structural clues by breaking the molecule apart in a controlled manner and analyzing the resulting fragments.
The Rationale: The fragmentation pattern is governed by the stability of the resulting ions and neutral losses. For our target, we predict characteristic fragmentation pathways including the loss of the carboxylic acid group and cleavage at the benzylic position, which is known to produce the highly stable tropylium ion (m/z 91).[4][5]
Caption: Predicted key fragmentation pathways in negative ESI-MS.
Experimental Protocol: ESI-MS/MS
-
Instrumentation: Use a triple quadrupole or ion trap mass spectrometer with an ESI source.
-
Parent Ion Selection: In the first stage of MS, isolate the previously identified deprotonated molecular ion, [M-H]⁻ at m/z 219.1.
-
Collision-Induced Dissociation (CID): Introduce an inert gas (e.g., argon) into a collision cell. Accelerate the parent ions into the cell, causing them to fragment upon collision.
-
Fragment Analysis: Scan the second stage of MS to detect and measure the m/z of the resulting fragment ions.
Data Presentation: Key MS/MS Fragments
| Observed m/z | Proposed Fragment Structure | Neutral Loss |
|---|---|---|
| 175.11 | [C₁₂H₁₅O]⁻ | CO₂ (44 Da) |
| 111.04 | [C₆H₇O₂]⁻ | C₇H₈O (Benzyl alcohol, 108 Da) |
| 107.05 | [C₇H₇O]⁻ (Benzyloxy anion) | C₆H₈O₂ |
The logical loss of CO₂ from a carboxylic acid and cleavages related to the benzyl ether group are consistent with the proposed structure.
Mapping the Atomic Framework with NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D and 2D experiments is required for an unambiguous assignment.
The Rationale: ¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. 2D NMR experiments, such as COSY, HSQC, and HMBC, are then used to systematically piece together the molecular puzzle by establishing H-H, C-H (1-bond), and C-H (long-range) correlations.
Experimental Protocols: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum. This is crucial for identifying 2- and 3-bond correlations, which connect the different spin systems.
Data Interpretation and Assignment
The combination of 1D and 2D NMR data allows for a complete assignment of all proton and carbon signals.
Data Presentation: Comprehensive NMR Assignments for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from H to C) |
|---|---|---|---|---|---|
| COOH | ~178.5 | ~12.1 | br s | 1H | C2, C4, C1 |
| C1 | ~40.5 | ~2.90 | m | 1H | COOH, C2, C4, C5 |
| C2, C4 | ~30.2 | ~2.25 | m | 4H | C1, C3, C5 |
| C3 | ~35.8 | ~2.60 | m | 1H | C2, C4, C5, C6 |
| C5 (-CH₂O-) | ~74.5 | ~3.45 | d | 2H | C3, C2, C4, C6 |
| C6 (-OCH₂Ph) | ~73.1 | ~4.50 | s | 2H | C5, C7 |
| C7 (Ar-C) | ~138.2 | - | - | - | C6, C8/C12 |
| C8, C12 (Ar-CH) | ~128.4 | ~7.35 | d | 2H | C7, C9/C11 |
| C9, C11 (Ar-CH) | ~127.7 | ~7.30 | t | 2H | C8/C12, C10 |
| C10 (Ar-CH) | ~127.5 | ~7.25 | t | 1H | C8/C12, C9/C11 |
Note: Chemical shifts are predictive and may vary based on solvent and concentration. Multiplicity (m) for cyclobutane protons will be complex due to restricted rotation and potential cis/trans isomerism.
Caption: Key long-range HMBC correlations confirming connectivity.
The critical HMBC correlation from the benzylic protons (H6, ~4.50 ppm) to the benzylic quaternary carbon (C7, ~138.2 ppm) and the ether-linked methylene carbon (C5, ~74.5 ppm) definitively connects the benzyl group to the cyclobutane framework via the ether linkage.
Final Synthesis and Structural Verification
The power of this multi-technique approach lies in its self-validating nature.
-
HRMS established the molecular formula C₁₃H₁₆O₃.
-
FT-IR confirmed the presence of the -COOH and benzyl ether functional groups.
-
MS/MS showed fragmentation patterns consistent with these functional groups.
-
NMR (1D & 2D) provided the final, unambiguous evidence for the atomic connectivity, linking all fragments into the single, coherent structure of this compound.
All collected data are internally consistent and converge on this single structure, leaving no ambiguity. While this analysis confirms the constitution, a definitive assignment of the cis versus trans stereochemistry of the cyclobutane ring would require further investigation, such as Nuclear Overhauser Effect (NOE) experiments or X-ray crystallography.
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Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
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A Technical Guide to the Biological Activities and Therapeutic Potential of Cyclobutane Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable scaffold in modern drug discovery. Its unique structural properties, stemming from significant ring strain, bestow upon it a rigid, puckered conformation that sets it apart from more flexible cycloalkanes.[1] This inherent rigidity can be a powerful tool for medicinal chemists, offering a means to conformationally lock a molecule into its most active form, thereby enhancing potency and selectivity for its biological target.[2][3]
Unique Structural and Physicochemical Properties
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[2] This strain results in longer C-C bond lengths and a distinct three-dimensional, non-planar (puckered) geometry.[1][4] This 3D structure provides unique vectors for substituent placement, allowing chemists to precisely orient pharmacophoric groups to optimize interactions within a target's binding pocket.[2]
Advantages in Drug Design
The incorporation of a cyclobutane moiety into a drug candidate can confer several advantages:
-
Improved Metabolic Stability: By replacing metabolically labile groups (e.g., isopropyl or cyclohexyl groups) with a cyclobutane ring, metabolic clearance can be significantly reduced, improving the pharmacokinetic profile.[1][2]
-
Conformational Restriction: The ring's rigidity reduces the number of rotatable bonds, which can pre-organize the molecule for optimal binding, increasing potency and reducing off-target effects.[2]
-
Enhanced Potency and Selectivity: The defined geometry allows for precise positioning of functional groups to fill hydrophobic pockets and form key interactions, leading to improved biological activity. For instance, the HCV protease inhibitor boceprevir, which contains a cyclobutane group, is 3-fold and 19-fold more potent than its cyclopropyl and cyclopentyl analogues, respectively.[1]
-
Aryl Isostere: The cyclobutane ring can serve as a non-aromatic bioisostere for phenyl rings, reducing planarity and potentially improving solubility and other physicochemical properties.[2]
The following diagram illustrates the logical flow from the structural properties of the cyclobutane ring to its advantages in drug development.
Caption: Relationship between cyclobutane's properties and its pharmacological advantages.
Key Biological Activities and Mechanisms of Action
Cyclobutane carboxylic acid and its derivatives exhibit a wide spectrum of biological activities, largely driven by their ability to act as enzyme inhibitors, CNS modulators, and structural components of larger bioactive molecules.
Enzyme Inhibition: A Dominant Mechanism
The rigid cyclobutane scaffold is particularly effective at orienting functional groups to interact with enzyme active sites.
-
Succinate Dehydrogenase (SDH) Inhibition: A significant application is in the development of fungicides. Certain 1-aminocyclobutanecarboxylic acid derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5] This inhibition disrupts fungal respiration, leading to potent antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea.[5]
-
Fungal Melanin Biosynthesis Inhibition: Cyclobutane carboxamides have been developed as powerful inhibitors of scytalone dehydratase, an enzyme essential for melanin biosynthesis in fungi.[6] Melanin is a crucial virulence factor for many plant-pathogenic fungi, and its inhibition provides a targeted mechanism for fungicidal action.[6]
-
Protease Inhibition: The hepatitis C virus (HCV) NS3/4A protease inhibitor Boceprevir is a prime example of a cyclobutane-containing drug. The cyclobutane moiety is a key component that contributes to the drug's high potency.[1][7]
-
Acetyl-CoA Carboxylase (ACC) Inhibition: Novel cyclobutane-based derivatives have been identified as allosteric inhibitors of ACC, a critical enzyme in fatty acid synthesis.[8] These inhibitors have therapeutic potential for metabolic diseases such as nonalcoholic steatohepatitis (NASH).[8]
The diagram below illustrates the role of SDH in the mitochondrial respiratory chain and the inhibitory action of cyclobutane derivatives.
Caption: Mechanism of SDH inhibition by cyclobutane derivatives.
Central Nervous System (CNS) Modulation
Early studies revealed that derivatives such as ureas, hydrazides, and amides of cyclobutanecarboxylic acid possess significant CNS activity.[9] Specifically, urea derivatives demonstrate CNS depressant properties, while others show potential as myorelaxants (muscle relaxants) and anticonvulsants. For example, 1-cyclobutanecarbonyl-3-allylurea was found to antagonize Metrazol-induced convulsions, and other derivatives showed antitremorine effects.[9]
Immunomodulatory Effects
Cyclobutane carboxylic acid derivatives can be incorporated as unnatural amino acids into peptides to enhance their biological properties. In a notable example, derivatives were incorporated into the immunomodulatory peptide tuftsin.[10] The resulting "methano tuftsin" analogs exhibited significantly higher activity in stimulating interleukin-6 (IL-6) secretion by macrophages and showed high resistance to enzymatic degradation in human serum compared to the parent peptide.[10]
Anticancer and Antiviral Activity
The cyclobutane scaffold is present in several approved drugs and clinical candidates.
-
Anticancer: Carboplatin, a widely used chemotherapy agent, is a platinum complex containing a cyclobutane-1,1-dicarboxylate ligand. This ligand modulates the reactivity of the platinum center, resulting in a different toxicity profile compared to its predecessor, cisplatin.[1]
-
Antiviral: As mentioned, the HCV drug Boceprevir incorporates a cyclobutane derivative to achieve high potency against the viral protease.[1][7]
The following table summarizes the diverse biological activities of these compounds.
| Compound Class/Derivative | Biological Target/Pathway | Observed Activity | Reference(s) |
| 1-Aminocyclobutanecarboxylic Acid Derivatives | Succinate Dehydrogenase (SDH) | Antifungal | [5] |
| Cyclobutane Carboxamides | Scytalone Dehydratase | Fungicidal (Melanin Inhibition) | [6] |
| Urea Derivatives of Cyclobutanecarboxylic Acid | Central Nervous System | CNS Depressant, Anticonvulsant | [9] |
| 1-Aminocyclobutane-1-carboxylic Acids (in peptides) | Immune Cells (e.g., Macrophages) | Immunomodulatory (Enhanced IL-6 release) | [10] |
| Cyclobutane-1,1-dicarboxylic acid (in Carboplatin) | DNA | Anticancer (DNA Alkylation) | [1] |
| N-acyl-cyclobutane derivatives (in Boceprevir) | HCV NS3/4A Protease | Antiviral | [1][7] |
Synthetic Strategies and Methodologies
The synthesis of substituted cyclobutanes can be challenging due to ring strain and complex stereochemistry.[4] However, robust methods have been developed to access these valuable scaffolds.
Core Synthesis of the Cyclobutane Carboxylic Acid Scaffold
Common routes to the core structure include:
-
Malonic Ester Synthesis: A classical approach involves the reaction of trimethylene dibromide with ethyl malonate, followed by hydrolysis and decarboxylation to yield cyclobutanecarboxylic acid.[7]
-
Oxidative Ring Contraction: Cyclopentanone can be converted to cyclobutanecarboxylic acid via oxidative ring contraction using hydrogen peroxide catalyzed by selenium dioxide.[7]
-
[2+2] Photocycloaddition: This powerful method allows for the direct formation of the cyclobutane ring from two alkene components and is particularly useful for creating complex, substituted systems.[11]
The general workflow for synthesizing and derivatizing the cyclobutane core for biological testing is outlined below.
Caption: General workflow from precursors to biological evaluation.
Experimental Protocols for Biological Evaluation
To assess the potential of novel cyclobutane carboxylic acid derivatives, standardized and robust biological assays are essential.
Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is adapted from methodologies used to screen for novel SDH inhibitors.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against SDH from a target organism (e.g., porcine heart mitochondria as a surrogate or isolated fungal mitochondria).
Materials:
-
Mitochondrial preparation (source of SDH)
-
Test compounds dissolved in DMSO
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2
-
Succinate (substrate)
-
Phenazine methosulfate (PMS; electron acceptor)
-
2,6-Dichlorophenolindophenol (DCPIP; colorimetric indicator)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of DCPIP solution (final concentration ~50 µM)
-
10 µL of mitochondrial preparation
-
2 µL of the test compound dilution (or DMSO for control wells)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of succinate solution (final concentration ~10 mM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the data by setting the rate of the DMSO control as 100% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Self-Validation and Causality: This assay directly measures the enzymatic activity of the target. The use of a known SDH inhibitor (e.g., fluxapyroxad) as a positive control validates the assay's performance. The causal link is established by observing a dose-dependent decrease in enzyme activity upon addition of the test compound, directly implicating it as an inhibitor.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC₅₀) of test compounds against a target fungal pathogen.[5]
Materials:
-
Fungal strain (e.g., Botrytis cinerea)
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (for OD measurement)
Methodology:
-
Inoculum Preparation: Grow the fungus on an agar plate. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.
-
Compound Dilution: In a 96-well plate, perform a serial dilution of the test compounds in the PDB medium. The final volume in each well should be 100 µL. Include a positive control (known fungicide) and a negative control (medium + DMSO).
-
Inoculation: Add 100 µL of the prepared fungal spore suspension to each well. The final volume will be 200 µL.
-
Incubation: Cover the plate and incubate at 25°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Growth Assessment: Determine fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background OD (from a non-inoculated well) from all readings.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to determine the EC₅₀ value.
-
Future Perspectives and Emerging Applications
The unique properties of the cyclobutane ring ensure its continued relevance in drug discovery. Future research will likely focus on:
-
New Biological Targets: Exploring the application of cyclobutane scaffolds against novel enzyme classes and receptor families.
-
Advanced Synthetic Methods: Developing more efficient and stereoselective methods for synthesizing complex, poly-functionalized cyclobutanes will broaden their accessibility.[12]
-
Bioisosteric Replacement: Systematically replacing other cyclic or acyclic fragments in known drugs with cyclobutane moieties to optimize pharmacokinetic and pharmacodynamic properties.
-
Addressing Challenges: While synthetically challenging, overcoming these hurdles can lead to novel chemical matter with significant therapeutic potential.[4] The potential for idiosyncratic drug toxicity associated with carboxylic acid-containing drugs is a general concern that requires careful evaluation during development.[13]
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Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Farmaco Sci, 31(2), 152-8. [Link]
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Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]
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Basarab, G. S., et al. (1999). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry, 7(12), 2849-2861. [Link]
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Ramirez, D. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
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Nishiyama, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11841-11848. [Link]
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Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843. [Link]
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Amjaour, H. S. (2019). Synthesis and Properties of Cyclobutane-1,2-Dicarboxylic Acids and Their Derivatives. UND Scholarly Commons. [Link]
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Yang, Z., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11370-11381. [Link]
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Wouters, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(11), 1756-1770. [Link]
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Khan, I., et al. (2022). Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1865. [Link]
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Request PDF. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]
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Al-Harrasi, A., et al. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Conference Proceedings Journal, 2, 26-31. [Link]
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Karimov, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 617(7962), 734-739. [Link]
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Liu, Y., et al. (2021). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 64(21), 16045-16063. [Link]
-
Laitila, J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2313-2322. [Link]
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- 6. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Deprotection of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Introduction: The Strategic Importance of Benzyl Ethers and the Nuances of their Removal
In the landscape of modern organic synthesis, particularly within drug development and complex molecule construction, the use of protecting groups is a cornerstone of strategic molecular architecture. Among these, the benzyl ether stands out for its robustness under a wide array of reaction conditions, rendering it an invaluable tool for the temporary masking of hydroxyl functionalities.[1][2] Its removal, however, is a critical step that demands precision and a deep understanding of the underlying chemical principles to avoid unwanted side reactions and ensure high yields of the desired product.
This in-depth technical guide focuses on the deprotection of a specific and increasingly relevant substrate: 3-((benzyloxy)methyl)cyclobutanecarboxylic acid to yield 3-(hydroxymethyl)cyclobutanecarboxylic acid.[3] The cyclobutane motif is a key structural element in numerous biologically active compounds, and the ability to selectively deprotect molecules containing this strained ring system is of paramount importance.[4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the primary methods for benzyloxy deprotection, with a focus on catalytic hydrogenation. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, self-validating protocols.
Core Principles of Benzyloxy Deprotection: A Mechanistic Overview
The most prevalent and generally mildest method for the cleavage of benzyl ethers is catalytic hydrogenolysis.[5][6] This process involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the benzyl ether, liberating the desired alcohol and toluene as a byproduct.[2][5]
The generally accepted mechanism for this transformation is depicted below:
Figure 1: Simplified mechanism of catalytic hydrogenolysis of a benzyl ether.
The process begins with the adsorption and dissociative chemisorption of molecular hydrogen onto the surface of the palladium catalyst, forming palladium hydride species.[7][8] The benzyl ether also adsorbs onto the catalyst surface, bringing the C-O bond into proximity with the activated hydrogen. A series of steps involving oxidative addition and reductive elimination then lead to the cleavage of the benzylic C-O bond and the formation of the deprotected alcohol and toluene.
Methodologies for the Deprotection of this compound
The choice of deprotection methodology is dictated by the overall functionality of the molecule and the desired reaction conditions. For this compound, two primary approaches are considered: standard catalytic hydrogenation and catalytic transfer hydrogenation.
Method 1: Standard Catalytic Hydrogenation
This is the most common and often most efficient method for benzyl ether deprotection.[6] It involves the use of hydrogen gas as the hydrogen source and a palladium catalyst.
Experimental Protocol: Standard Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in an appropriate volume of methanol (e.g., 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the reaction mixture. Note: Palladium on carbon is flammable when dry; handle with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(hydroxymethyl)cyclobutanecarboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a standard and highly effective catalyst for hydrogenolysis.[9] For more challenging deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially in cases of potential catalyst poisoning.[10]
-
Solvent: Methanol is a common solvent for hydrogenation as it readily dissolves the substrate and does not interfere with the reaction.[6] Other suitable solvents include ethanol, ethyl acetate, and tetrahydrofuran.
-
Hydrogen Source: Hydrogen gas provides a clean and efficient source of hydrogen for the reaction.
Method 2: Catalytic Transfer Hydrogenation
An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[1][11][12] This method utilizes a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ.[1][11][13] This technique is particularly advantageous for laboratories not equipped for handling hydrogen gas and can sometimes offer improved selectivity.[1]
Experimental Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (10-20 mol%).
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be further purified as needed.
Causality Behind Experimental Choices:
-
Hydrogen Donor: Ammonium formate is a stable, easy-to-handle solid that decomposes in the presence of the palladium catalyst to provide hydrogen.[10]
-
Stoichiometry: An excess of the hydrogen donor is typically required to drive the reaction to completion.
-
Temperature: Gentle heating is often necessary to facilitate the decomposition of the hydrogen donor and increase the reaction rate.
Quantitative Data Summary
| Parameter | Standard Hydrogenation | Transfer Hydrogenation |
| Hydrogen Source | H₂ gas | Ammonium Formate |
| Catalyst Loading | 5-10 mol% Pd/C | 10-20 mol% Pd/C |
| Temperature | Room Temperature | 40-60 °C |
| Pressure | Atmospheric (balloon) | Atmospheric |
| Typical Reaction Time | 2-12 hours | 1-6 hours |
| Byproducts | Toluene | Toluene, CO₂, NH₃ |
Workflow Visualization
Figure 2: General experimental workflow for the deprotection of this compound.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through rigorous reaction monitoring. The use of TLC or LC-MS allows for the real-time assessment of the conversion of the starting material to the product. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak. The identity of the final product, 3-(hydroxymethyl)cyclobutanecarboxylic acid, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The deprotection of this compound is a critical transformation in the synthesis of various important molecules. Catalytic hydrogenation, either with hydrogen gas or through transfer hydrogenation, provides a mild and efficient means to achieve this. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can reliably and selectively remove the benzyl protecting group, paving the way for further synthetic manipulations. The protocols and insights provided in this guide are intended to empower scientists to perform this key reaction with confidence and success.
References
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
-
Khan Academy. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
-
Bobbit, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(15), 5648-5651. [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
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ScholarWorks. (2023, August 2). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
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ResearchGate. (2025, August 6). Studies on the hydrogenolysis of benzyl ethers. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
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Li, W., & Wu, G. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Preparations and Procedures International, 38(4), 385-388. [Link]
-
Deng, F., Huang, J., Ember, E. E., Achterhold, K., Dierolf, M., Jentys, A., ... & Lercher, J. A. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 11(23), 14625-14634. [Link]
-
Soloway, A. H., Tjarks, W., Barnum, B. A., Rong, F. G., Barth, R. F., Codogni, I. M., & Wilson, J. G. (1998). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of organic chemistry, 63(19), 6778-6781. [Link]
-
Deng, F., Huang, J., Ember, E. E., Achterhold, K., Dierolf, M., Jentys, A., ... & Lercher, J. A. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 11(23), 14625-14634. [Link]
-
Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674. [Link]
-
PubChem. (n.d.). 3-(hydroxymethyl)cyclobutanecarboxylic acid. [Link]
-
Liu, H., Shi, G., Pan, S., Jiang, Y., & Zhang, Y. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C–H Activation. Organic Letters, 15(16), 4098-4101. [Link]
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
-
PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. [Link]
-
Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. [Link]
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- 5. youtube.com [youtube.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
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- 8. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - FAU CRIS [cris.fau.de]
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- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 13. Benzyl Ethers [organic-chemistry.org]
Methodological & Application
Application Note: Stereoselective Synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Abstract
This document provides a detailed guide for the stereoselective synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, a valuable chiral building block in medicinal chemistry and organic synthesis. Chiral cyclobutane motifs are prevalent in numerous biologically active molecules and natural products, making their efficient and stereocontrolled synthesis a significant area of research.[1][2][3] The inherent ring strain and the challenge of controlling multiple stereocenters make cyclobutane synthesis a complex task.[4][5] This application note explores two primary, field-proven strategies for achieving high stereoselectivity: a diastereoselective functionalization of a cyclobutane precursor and an asymmetric [2+2] cycloaddition approach. We provide in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and workflow visualizations to enable researchers, scientists, and drug development professionals to successfully synthesize this target molecule.
Introduction and Strategic Overview
The synthesis of enantiomerically pure cyclobutanes is a cornerstone of modern synthetic chemistry, driven by their utility as rigid scaffolds in drug design.[3][6] The target molecule, this compound, possesses two key functional groups—a carboxylic acid and a protected hydroxymethyl group—positioned on a stereochemically defined cyclobutane core. The primary challenge lies in controlling the relative (cis/trans) and absolute stereochemistry of the substituents.
Several major strategies have been developed for the asymmetric synthesis of cyclobutane rings:
-
[2+2] Cycloaddition Reactions: This is one of the most direct methods for forming a four-membered ring.[4] Stereocontrol can be achieved through photochemical methods, often using chiral catalysts or auxiliaries, or via thermal cycloadditions involving ketenes.[7][8][9]
-
Asymmetric Catalysis: The use of chiral transition-metal catalysts or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other.[7][10][11]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can effectively direct the stereochemical outcome of a ring-forming or functionalization reaction.[7][8]
-
Functionalization of Prochiral Cyclobutanes: Starting with a symmetric cyclobutane, stereocenters can be installed through diastereoselective reactions.[12]
This guide will focus on two robust and adaptable synthetic routes, as illustrated in the strategic overview below.
Caption: Retrosynthetic strategies for the target molecule.
Route A: Diastereoselective Functionalization of a Cyclobutanone Precursor
This strategy relies on establishing the desired stereochemistry through the controlled functionalization of a readily available, symmetric cyclobutane starting material. The key step is the diastereoselective reduction of a ketone, where the substrate's geometry directs the approach of the hydride reagent to yield predominantly one stereoisomer.[12]
Rationale and Workflow
The synthesis begins with 3-oxocyclobutanecarboxylic acid, which can be prepared via several established methods.[13][14] The ketone at the 3-position is reduced to a hydroxyl group. This reduction is often diastereoselective, favoring the formation of the cis-hydroxy acid due to steric hindrance guiding the hydride attack from the face opposite the carboxylic acid group. Subsequent protection of the alcohol as a benzyl ether and, if necessary, hydrolysis of an ester intermediate, yields the final product.
Sources
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- 2. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
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- 9. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
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Application Notes & Protocols: The Strategic Incorporation of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Derivatives in Peptide Synthesis
Introduction: Engineering Peptidic Scaffolds with Cyclobutane Constraints
The landscape of peptide-based therapeutics is increasingly dominated by the integration of unnatural amino acids (UAAs), which offer a powerful toolkit to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1] Among the various classes of UAAs, cyclic amino acids are particularly valuable for their ability to impart rigid conformational constraints on the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[2]
This guide focuses on the application of 1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid, a unique UAA that introduces a rigid cyclobutane scaffold. The cyclobutane ring severely restricts the rotational freedom of the peptide backbone, making it an excellent tool for designing peptidomimetics with defined secondary structures.[3][4] The benzyloxymethyl side chain provides a protected hydroxyl functionality, which can be deprotected post-synthesis for further modification or to act as a key pharmacophoric element.
These application notes provide a comprehensive overview, from the synthesis of the UAA building block to its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent side-chain deprotection. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.
Physicochemical Properties & Key Structural Features
The utility of an unnatural amino acid in peptide synthesis is dictated by its structural and chemical properties. The target building block for SPPS is the N-protected (typically Fmoc or Boc) version of 1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid.
| Property | Value / Description | Source |
| Chemical Name | 1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid | [5] |
| CAS Number | 191110-50-6 | [5] |
| Molecular Formula | C12H15NO3 | [6] |
| Molecular Weight | 221.25 g/mol | [6] |
| Core Scaffold | Cyclobutane | [7][3] |
| Key Functional Groups | α-Amino acid, Benzyl ether side-chain | [6] |
| Side-Chain Protection | The benzyloxy group serves as a stable protecting group for a methyl-hydroxyl functionality. It is orthogonal to the Fmoc/tBu SPPS strategy. | [8][9] |
Synthesis of the Unnatural Amino Acid Building Block
The synthesis of 1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid can be achieved from the corresponding ketone, 3-(benzyloxymethyl)cyclobutanone. A robust and well-established method for converting a ketone to an α-amino acid is the Strecker synthesis. This section outlines a plausible, high-level synthetic pathway.
Caption: Proposed synthesis of the Fmoc-protected UAA building block.
Expertise & Rationale:
The Strecker synthesis is a classic and efficient method for producing α-amino acids from ketones.[10] The choice of Nα-Fmoc protection is deliberate, as it aligns the building block with the most common and versatile SPPS methodology, the Fmoc/tBu strategy.[11][12] The benzyloxy side-chain group is stable to the basic conditions of Fmoc deprotection (piperidine) and the final acidic cleavage from the resin (TFA), demonstrating excellent orthogonality.[8][9]
Incorporation into Peptides via Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The incorporation of our target UAA follows the standard iterative cycle of Fmoc-SPPS.[13] However, due to the potential steric hindrance from the cyclobutane ring, modifications to the coupling step are recommended to ensure high efficiency.
Caption: The iterative workflow for incorporating the UAA via Fmoc-SPPS.
Protocol 4.1: Single Coupling Cycle for UAA Incorporation
This protocol details one full cycle of adding the Fmoc-protected cyclobutane amino acid to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: a. If starting the synthesis, ensure the first amino acid is coupled to the resin and the N-terminal Fmoc group has been removed according to standard protocols.[14] b. Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Amino Acid Activation & Coupling: a. In a separate vial, dissolve 3 equivalents of Fmoc-1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIEA to the solution. c. Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color. d. Add the activated amino acid solution to the reaction vessel containing the resin. e. Agitate the mixture for 2 to 4 hours at room temperature. f. Self-Validation: Perform a ninhydrin (Kaiser) test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all excess reagents.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[12] b. Agitate for 5 minutes, then drain. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Final Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.
Expertise & Rationale:
-
Coupling Reagent: HATU is recommended over standard carbodiimide reagents (like DIC) because it is a highly efficient coupling agent that is particularly effective for sterically hindered amino acids, minimizing the risk of incomplete coupling and deletion sequences.[13]
-
Extended Coupling Time: A longer coupling time (2-4 hours) is suggested to overcome the potential for slow reaction kinetics due to the bulky cyclobutane scaffold.
-
Ninhydrin Test: This in-process control is critical for ensuring the trustworthiness of the synthesis. It validates the completion of each coupling step before proceeding, preventing the accumulation of failure sequences.[14]
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the final steps involve cleaving the peptide from the solid support and removing all side-chain protecting groups. The benzyloxy group on our UAA requires a specific deprotection step, which can be performed after cleavage from the resin.
Protocol 5.1: Cleavage from Resin
This protocol uses a standard TFA cocktail to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). The benzyloxy group will remain intact.
Materials:
-
TFA Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum. At this stage, the peptide is purified by RP-HPLC, and its identity is confirmed by mass spectrometry (MS). The benzyloxy group is still present.
Protocol 5.2: Benzyloxy Side-Chain Deprotection
The benzyl ether can be efficiently cleaved using catalytic transfer hydrogenation, a milder method than using strong acids like HF.[15]
Materials:
-
Purified peptide containing the benzyloxy-protected UAA
-
Formic acid (HCOOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or another suitable solvent
Procedure:
-
Dissolve the purified peptide in a suitable solvent such as methanol or aqueous formic acid.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
If not already using aqueous formic acid, add formic acid as the hydrogen donor.[15]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by RP-HPLC and MS to observe the disappearance of the starting material and the appearance of the deprotected product (mass will decrease by 90.05 Da, corresponding to the C7H6 moiety).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure.
-
Re-purify the final deprotected peptide by RP-HPLC to obtain the desired product.
Applications in Drug Development
The incorporation of 1-amino-3-((hydroxymethyl)cyclobutane)-1-carboxylic acid (the final deprotected form) into peptides offers several strategic advantages for researchers:
-
Conformational Locking: The rigid cyclobutane ring can stabilize β-turn or helical structures, which are often critical for receptor recognition.[7][3]
-
Increased Proteolytic Stability: The non-natural backbone structure can sterically hinder the approach of proteases, increasing the in-vivo half-life of the peptide.[4]
-
Novel Pharmacophore: The resulting hydroxymethyl side chain can serve as a hydrogen bond donor or acceptor, potentially creating new, favorable interactions with the target protein.
-
Scaffold for Further Derivatization: The hydroxyl group can be a handle for further chemical modifications, such as PEGylation, glycosylation, or attachment of reporter probes.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Scientific.
- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem Scientific.
-
Vázquez, S., et al. (2007). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. [Link]
-
Ruiz-Gómez, G., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
- BenchChem. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide. BenchChem Scientific.
-
Sivanandaiah, K. M., et al. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry - Section B. [Link]
- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec.
- Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. BenchChem Scientific.
-
Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale. [Link]
-
Subirós-Funosas, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. 191110-90-4|1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. achmem.com [achmem.com]
- 7. mdpi.com [mdpi.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 10. jk-sci.com [jk-sci.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
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- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Incorporation of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid into Small Molecules
Abstract
The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacological properties upon small molecule drug candidates.[1][2] Its unique, puckered three-dimensional structure can enhance metabolic stability, improve binding affinity by enforcing specific conformations, and allow for novel intellectual property.[3][4] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, a versatile building block, into diverse molecular architectures. We will explore the synthesis of this key intermediate, its activation, and subsequent coupling with various amine functionalities, alongside protocols for the ultimate deprotection of the benzyl ether to unmask a primary alcohol for further functionalization.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The underutilization of cyclobutane rings in drug discovery is gradually giving way to a greater appreciation of their potential.[3] Unlike conformationally flexible acyclic chains or larger cycloalkanes, the strained, non-planar nature of the cyclobutane ring introduces a degree of conformational rigidity.[5] This pre-organization of substituents can be leveraged to optimize interactions with biological targets, leading to enhanced potency and selectivity.[2][5] The 3-((benzyloxy)methyl) substituent of the title compound offers a dual advantage: the benzyl ether serves as a stable protecting group for a primary alcohol, which, upon deprotection, can act as a key pharmacophoric element or a handle for further synthetic elaboration.
Synthesis of this compound
A robust and scalable synthesis of the target carboxylic acid is paramount for its widespread application. A logical and field-proven approach commences with the commercially available precursor, 3-(benzyloxy)-1-cyclobutanone.
Synthesis of the Precursor: 3-(Benzyloxy)-1-cyclobutanone
A method for the synthesis of 3-(benzyloxy)-1-cyclobutanone has been described in the patent literature, providing a reliable entry point.[6] The process involves a multi-step sequence, culminating in the formation of the target ketone with good yield and purity.[6]
Oxidation to this compound
Causality of Experimental Choice: The Jones reagent (chromic acid in acetone/sulfuric acid) is a powerful oxidant capable of converting secondary alcohols (which can be considered as intermediates from the ketone) to ketones and, more importantly for our purpose, aldehydes (formed via tautomerization of the enol form of the cyclobutanone) to carboxylic acids.[4][8] Its acidic nature is generally well-tolerated by the benzyl ether protecting group.
Caption: Synthetic pathway from ketone to carboxylic acid.
Experimental Protocol: Jones Oxidation of 3-(Benzyloxy)-1-cyclobutanone
Materials:
-
3-(Benzyloxy)-1-cyclobutanone
-
Jones Reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Acetone (anhydrous)
-
Isopropyl alcohol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise from the dropping funnel to the stirred solution. Monitor the color change of the reaction mixture; the orange-brown color of Cr(VI) will turn to a green-blue color of Cr(III) as the reaction proceeds. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ to remove unreacted starting material and acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by silica gel column chromatography or recrystallization.
Amide Coupling Protocols
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[10][11] The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine, as well as the desired reaction conditions.
Comparative Analysis of Common Coupling Reagents
For the coupling of cyclobutane carboxylic acids, several reagents have proven effective.[12] The following table provides a comparative overview to guide reagent selection.
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Temperature | Yield | Key Considerations |
| HATU | None | DIPEA, TEA | DMF, DCM | 0.5 - 2 h | RT | High | Fast and generally high-yielding. Good for sterically hindered substrates. |
| HBTU | None | DIPEA, TEA | DMF, DCM | 1 - 4 h | RT | Good-High | A common and effective coupling reagent. |
| EDC·HCl | HOBt | DIPEA, TEA | DMF, DCM | 8 - 24 h | RT | Moderate-High | Water-soluble byproducts are easily removed. HOBt is often added to suppress side reactions and reduce racemization.[10] |
| DCC | HOBt | None | DCM, THF | 12 - 24 h | RT | Moderate-High | Forms a dicyclohexylurea (DCU) byproduct that is often insoluble and can be removed by filtration. |
Data compiled from general amide coupling literature and specific studies on cyclobutane derivatives.[10][12]
Recommended Protocol: HATU-Mediated Amide Coupling
Causality of Experimental Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging substrates, due to the formation of a highly reactive acyl-intermediate. Its rapid reaction times and high yields make it a preferred choice for library synthesis and lead optimization.
Caption: Workflow for HATU-mediated amide coupling.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate or Diethyl ether
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by silica gel column chromatography.
Deprotection of the Benzyl Ether
The final step to reveal the primary alcohol functionality is the cleavage of the benzyl ether. Catalytic hydrogenolysis is the most common and generally cleanest method for this transformation, provided the molecule does not contain other functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups).
Causality of Experimental Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl ethers. The reaction proceeds under mild conditions (room temperature, atmospheric pressure of hydrogen) and the byproducts (toluene) are volatile and easily removed.
Experimental Protocol: Catalytic Hydrogenolysis
Materials:
-
3-((Benzyloxy)methyl)cyclobutane-containing amide
-
Palladium on carbon (10% w/w, 5-10 mol% Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl ether-protected amide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block for the introduction of a 3D-rich cyclobutane scaffold into small molecules. The synthetic and coupling protocols outlined in this guide are robust and based on well-established, reliable chemical transformations. By leveraging the unique properties of the cyclobutane ring, researchers and drug development professionals can explore novel chemical space and design next-generation therapeutics with improved pharmacological profiles.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Jones, E. R. H. (1946). The Jones Oxidation. Journal of the Chemical Society, 39-45.
-
Wikipedia contributors. (2023, December 27). Jones oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Clement, H. A., Boghi, M., McDonald, R. M., & Hall, D. G. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202100681. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 28). Pinnick oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Le, N. N. D. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link]
- Google Patents. (2013). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
- Google Patents. (2022). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(49), 29486-29493. [Link]
-
Thimmaiah, M., & Ramu, V. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(1), 339-348. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Khan Academy. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Sources
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- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
Application Note & Protocol: Strategies for the Amide Coupling of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Introduction: The Significance of Amide Bonds and Structurally Complex Scaffolds
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the critical linkage in peptides, proteins, and a vast array of small-molecule therapeutics. The synthesis of this bond, however, is not always trivial. The direct condensation of a carboxylic acid and an amine is energetically unfavorable, necessitating the use of specialized coupling reagents to activate the carboxylic acid moiety.
This guide focuses on 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, a substrate that presents unique considerations for amide coupling. The presence of a sterically demanding cyclobutane ring, a common motif in drug discovery used to introduce three-dimensional character and act as a bioisostere for phenyl groups, can influence reaction kinetics.[1] This document provides a detailed examination of the principles and practical methodologies for efficiently coupling this valuable building block, aimed at researchers and professionals in organic synthesis and drug development.
Foundational Principles of Carboxylic Acid Activation for Amide Synthesis
The formation of an amide bond from a carboxylic acid and an amine proceeds via a two-step conceptual framework:
-
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group. Coupling reagents convert it into a highly reactive intermediate, rendering the carbonyl carbon susceptible to nucleophilic attack.
-
Nucleophilic Acyl Substitution: The amine nitrogen attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release a byproduct.
The choice of coupling reagent is critical and depends on the substrate's steric hindrance, the nucleophilicity of the amine, and the need to suppress side reactions, most notably racemization if chiral centers are present. Although our target carboxylic acid is achiral, many coupling partners are, making the selection of a racemization-suppressing reagent a good general practice.
Recommended Coupling Strategies & Mechanistic Rationale
For a substrate like this compound, two primary protocols are recommended, offering a balance between efficiency, cost, and applicability.
Strategy A: High-Efficiency Coupling with HATU
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction rates, and low propensity for racemization.[2][3] It is particularly effective for coupling sterically hindered substrates.[3]
Mechanism of Action: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[2][4] This unstable intermediate is rapidly converted into an OAt-active ester.[4][5] The subsequent nucleophilic attack by the amine on this active ester is facilitated by the neighboring pyridine nitrogen atom in the HOAt leaving group, which is thought to stabilize the transition state.[4][6]
Caption: HATU-mediated amide coupling mechanism.
Strategy B: Classic & Cost-Effective Coupling with EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for its effectiveness and ease of use.[7][8] It is almost always used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).
Mechanism of Action: The carboxylic acid adds across one of the C=N double bonds of EDC to form a highly reactive O-acylisourea intermediate.[9] While this intermediate can be directly attacked by the amine, it is also prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[10] HOBt acts as a scavenger for the O-acylisourea, reacting with it to form an HOBt-active ester.[11] This new intermediate is more stable than the O-acylisourea, suppressing the N-acylurea side reaction, and is highly reactive towards the amine, facilitating efficient amide bond formation.[10][11] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous workup.[7][10]
Caption: EDC/HOBt-mediated amide coupling mechanism.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine coupling partner.
General Workflow
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high yields, especially with less reactive amines or when rapid conversion is desired.
Materials & Reagents:
-
This compound
-
Amine coupling partner
-
HATU (Hexafluorophosphate salt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq) (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Reagent Stoichiometry (Example for 1.0 mmol scale):
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |
| This compound | 220.26 | 1.0 | 220.3 | 1.0 |
| Amine Partner | - | 1.1 | - | 1.1 |
| HATU | 380.23 | 1.2 | 456.3 | 1.2 |
| DIPEA | 129.24 | 3.0 | 387.7 (508 µL) | 3.0 |
| Anhydrous DMF | - | - | 5-10 mL | - |
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM).
-
Add the amine partner (1.1 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirring solution, followed by the portion-wise addition of HATU (1.2 eq).[12]
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typical eluents include gradients of Ethyl Acetate in Hexanes) to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol is a reliable and economical choice for many standard amide couplings.
Materials & Reagents:
-
This compound
-
Amine coupling partner
-
EDC hydrochloride
-
HOBt hydrate
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc) or DCM for extraction
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq) (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Reagent Stoichiometry (Example for 1.0 mmol scale):
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |
| This compound | 220.26 | 1.0 | 220.3 | 1.0 |
| Amine Partner | - | 1.1 | - | 1.1 |
| HOBt hydrate | ~153.14 | 1.2 | 183.8 | 1.2 |
| EDC·HCl | 191.70 | 1.2 | 230.0 | 1.2 |
| DIPEA | 129.24 | 2.5 | 323.1 (423 µL) | 2.5 |
| Anhydrous DCM | - | - | 10 mL | - |
| Note: If the amine is used as a hydrochloride salt, an additional equivalent of base is required. |
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the amine partner (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in anhydrous DCM (or DMF).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the stirring solution.
-
Add EDC·HCl (1.2 eq) in one portion.[8] A cloudy appearance is normal.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This aqueous workup effectively removes the water-soluble EDC-urea byproduct.[8][13]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis & Troubleshooting
| Feature | HATU | EDC/HOBt |
| Coupling Efficiency | Very High, especially for hindered substrates.[3] | Good to High, generally very reliable. |
| Reaction Time | Fast (typically 1-4 hours).[12] | Slower (typically 4-16 hours).[12] |
| Byproduct Removal | Tetramethylurea can sometimes be challenging to remove via chromatography. | Water-soluble urea byproduct is easily removed by aqueous workup.[10] |
| Cost | Higher. | Lower. |
| Side Reactions | Very low risk of racemization.[3] | HOBt minimizes racemization and N-acylurea formation.[7][10] |
| Handling | Can be mildly sensitive to moisture. | Relatively robust and easy to handle. |
Expert Troubleshooting Tips:
-
Stalled or Incomplete Reaction:
-
Ensure all reagents are of high quality and solvents are strictly anhydrous.
-
For a particularly challenging amine, switch from EDC/HOBt to the more potent HATU protocol.
-
Consider gentle heating (e.g., 40 °C) if the reaction is clean but slow at room temperature, though this may increase the risk of side reactions.
-
-
Difficulty Removing Byproducts:
-
Tetramethylurea (from HATU): This byproduct has moderate polarity. Careful column chromatography is usually sufficient. In some cases, a water/EtOAc extraction can remove a significant portion.
-
DIPEA/TEA: Ensure thorough washing with dilute acid (e.g., 1 M HCl or 5% citric acid) to remove any residual tertiary amine base.
-
-
Unexpected Side Products:
-
If using EDC without HOBt, the primary side product is likely N-acylurea. The solution is to always include HOBt or a similar additive.
-
Conclusion
The successful amide coupling of this compound is readily achievable using standard, well-established protocols. For routine synthesis where cost and ease of purification are priorities, the EDC/HOBt method provides a robust and reliable pathway. For more challenging couplings involving sterically hindered or electron-poor amines, or when reaction speed is paramount, the HATU protocol offers superior efficiency and is the recommended method. Careful attention to anhydrous conditions, correct stoichiometry, and appropriate workup procedures will ensure high yields of the desired amide product, enabling the advancement of research and development programs that utilize this important structural motif.
References
-
Wikipedia. HATU. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
-
MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
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The Strategic Application of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid in Modern Medicinal Chemistry
Introduction: The Allure of the Constrained Scaffold
In the intricate landscape of drug discovery, the conformational rigidity of a molecule can be a decisive factor in its efficacy and selectivity. Small, strained ring systems, such as cyclobutanes, have emerged as powerful tools for medicinal chemists to exert precise control over the three-dimensional arrangement of pharmacophoric elements.[1][2][3] Unlike their more flexible acyclic or larger cycloalkane counterparts, the puckered C4-scaffold can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[3] This often translates to enhanced potency and a more desirable pharmacokinetic profile.
This application note delves into the utility of a particularly valuable building block: 3-((benzyloxy)methyl)cyclobutanecarboxylic acid . This reagent offers a unique combination of a conformationally restricted cyclobutane core with a strategically protected hydroxyl group and a carboxylic acid handle for further synthetic elaboration. The benzyl ether provides a robust yet readily cleavable protecting group, allowing for the unmasking of a polar hydroxyl group at a later synthetic stage. This feature is crucial for introducing key hydrogen bonding interactions or for modulating the physicochemical properties of the final compound.
Synthetic Protocol: Accessing the Core Scaffold
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol provides a reliable route to this versatile building block, starting from commercially available reagents.
Protocol 1: Synthesis of this compound
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate (EtOAc)
-
Brine, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reduction of the Ketone:
-
Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 3-hydroxycyclobutanecarboxylic acid, which can be used in the next step without further purification.
-
-
Benzylation of the Hydroxyl Group:
-
Dissolve the crude 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in a mixture of anhydrous THF and DMF.
-
Cool the solution to 0 °C and add sodium hydride (2.2 eq of a 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Causality Behind Experimental Choices:
-
The use of sodium borohydride provides a mild and selective reduction of the ketone without affecting the carboxylic acid.
-
The benzyl group is chosen as a protecting group for its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.
-
Sodium hydride is a strong base necessary to deprotonate the hydroxyl group, facilitating the subsequent Williamson ether synthesis with benzyl bromide.
Application in Medicinal Chemistry: A Case Study in Bioisosteric Replacement and Conformational Constraint
The true value of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex and biologically active molecules. The cyclobutane ring can act as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, offering a unique three-dimensional vector for substituents.
One illustrative application is in the design of novel anti-cancer agents, drawing inspiration from the success of platinum-based drugs like carboplatin, which features a cyclobutane-1,1-dicarboxylate ligand.[3] By modifying the cyclobutane core, researchers can fine-tune the steric and electronic properties of the resulting metal complexes to potentially improve their therapeutic index.
Hypothetical Application: Synthesis of a Novel Platinum(II) Complex
Let's consider the hypothetical synthesis of a novel platinum(II) complex where our title compound is a key precursor. The ultimate goal is to create a derivative of 3-hydroxycyclobutane-1,1-dicarboxylic acid to chelate the platinum ion.
Workflow for the Synthesis of a Bioactive Platinum(II) Complex:
Caption: Synthetic workflow for a hypothetical platinum(II) complex.
In this proposed pathway, the initial carboxylic acid is first protected as a methyl ester. Subsequent alpha-carboxylation and saponification would yield the desired dicarboxylic acid ligand. This ligand can then be complexed with a platinum(II) salt. The final step involves the deprotection of the benzyl ether to unmask the hydroxyl group, which could potentially engage in hydrogen bonding interactions with the target biomolecule, such as DNA.
Biological Evaluation: A Representative Protocol
To assess the potential anti-cancer activity of our synthesized platinum(II) complex, a standard in vitro cytotoxicity assay would be employed.
Protocol 2: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel platinum(II) complex against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Novel platinum(II) complex, dissolved in DMSO
-
Cisplatin or Carboplatin (positive controls)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel platinum(II) complex and the positive controls in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation:
The results of the MTT assay can be summarized in a table for easy comparison.
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Novel Pt(II) Complex | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Literature Value | Literature Value | Literature Value |
| Carboplatin | Literature Value | Literature Value | Literature Value |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its rigid cyclobutane core provides a means to enforce conformational constraint, while the protected hydroxyl group and the carboxylic acid handle offer multiple avenues for synthetic diversification. Although not a component of a currently marketed drug, its utility as a key intermediate in the synthesis of novel bioactive molecules is evident. The strategic incorporation of this scaffold allows for the exploration of new chemical space and the fine-tuning of the pharmacological properties of drug candidates. Future applications of this and related cyclobutane derivatives will undoubtedly continue to enrich the arsenal of the medicinal chemist in the quest for more effective and safer therapeutics.
References
- Wessjohann, L. A., et al. (2003). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 10(15), 1475-1493.
- Baran, P. S., et al. (2017). Saturated bioisosteres of benzene: Unique building blocks for drug discovery. Abstracts of Papers of the American Chemical Society, 253.
- Carreira, E. M., et al. (2008). Spirocyclic oxetanes: synthesis and properties.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
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WIPO Patent Application WO/2008/134621. (2008). PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS. [Link]
-
MDPI. (2023). Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II). Molbank, 2023(1), M1565. [Link]
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Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid as a potential therapy agent. The Journal of organic chemistry, 69(24), 8280–8286. [Link]
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Santos, S. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 734983. [Link]
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Wuts, K., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
PubChem. (n.d.). Methyl 3-(benzyloxy)cyclobutanecarboxylate. [Link]
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PubChem. (n.d.). This compound. [Link]
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Application Notes and Protocols for the Derivatization of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclobutane Scaffold in Drug Discovery
The cyclobutane motif has emerged from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its inherent structural properties, including a puckered, three-dimensional conformation and conformational rigidity, offer distinct advantages in the design of novel therapeutics.[1] By pre-organizing pharmacophoric elements, the cyclobutane core can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property. This document provides a comprehensive guide to the derivatization of a key cyclobutane-containing building block, 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, to generate a diverse chemical library suitable for high-throughput biological screening.
The strategic derivatization of the carboxylic acid moiety allows for the exploration of a wide chemical space around the rigid cyclobutane core. This application note details robust protocols for the synthesis of amides, esters, and hydroxamic acids, addressing potential challenges such as steric hindrance. Furthermore, we present a complete workflow for the parallel synthesis, purification, and quality control of the resulting compound library.
Core Scaffold: this compound
The starting material, this compound, offers a unique combination of a rigid cyclobutane core, a flexible linker containing a benzyloxy group for potential further modification, and a versatile carboxylic acid handle for derivatization.
Structure:
Derivatization Strategies for Library Synthesis
The primary goal is to create a diverse library of compounds by modifying the carboxylic acid group. The following derivatization strategies are recommended to maximize structural diversity and explore different pharmacophoric features.
Workflow Overview
Caption: Overall workflow for the derivatization and preparation of a screening library.
Part 1: Amide Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. A diverse library of amides can be readily synthesized by coupling the core carboxylic acid with a variety of primary and secondary amines.
Rationale for Reagent Selection:
Due to the potential for steric hindrance from the cyclobutane ring, robust coupling reagents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally high-yielding and proceed with fast reaction times.[2][3] EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) is a more cost-effective option that is also highly effective.[2][3]
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Key Advantages | Potential Issues |
| HATU | None | DIPEA | DMF, CH₂Cl₂ | 0.5 - 2 hours | High yields, fast reactions, good for hindered substrates. | Higher cost, potential for side reactions if not used correctly. |
| HBTU | None | DIPEA | DMF, CH₂Cl₂ | 1 - 4 hours | High yields, well-established.[2] | Can be less effective than HATU for very hindered systems. |
| EDC·HCl | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 12 - 24 hours | Cost-effective, water-soluble byproducts.[2] | Longer reaction times, may require an additive for efficiency. |
| DCC | HOBt | Et₃N | CH₂Cl₂, THF | 12 - 24 hours | Inexpensive. | Dicyclohexylurea (DCU) byproduct can be difficult to remove.[4][5] |
Detailed Protocol: Parallel Amide Synthesis using HATU
This protocol is designed for a 96-well plate format.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Prepare a plate of 96 diverse primary and secondary amines as 0.2 M solutions in anhydrous DMF.
-
-
Reaction Setup (in each well of a 96-well plate):
-
To each well, add 100 µL (0.02 mmol) of the carboxylic acid stock solution.
-
Add 100 µL (0.02 mmol) of the HATU stock solution.
-
Add 100 µL (0.04 mmol) of the DIPEA stock solution.
-
Add 100 µL (0.02 mmol) of the corresponding amine stock solution.
-
-
Reaction Conditions:
-
Seal the 96-well plate and shake at room temperature for 2 hours.
-
-
Work-up:
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.
-
Extract with 2 x 400 µL of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Note on the Benzyloxy Protecting Group: The benzyloxy group is generally stable under standard amide coupling conditions.[6]
Part 2: Ester Library Synthesis
Esterification provides another avenue for generating structural diversity. The Fischer-Speier esterification (acid-catalyzed) and the Steglich esterification are two common methods. For library synthesis, the Steglich esterification is often preferred due to its milder reaction conditions.
Rationale for Reagent Selection:
The Steglich esterification utilizes a carbodiimide, such as DCC or EDC·HCl, and a catalytic amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). This method is effective for a wide range of alcohols, including sterically hindered ones.
Detailed Protocol: Parallel Ester Synthesis using EDC·HCl and DMAP
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous CH₂Cl₂.
-
Prepare a 0.22 M solution of EDC·HCl in anhydrous CH₂Cl₂.
-
Prepare a 0.02 M solution of DMAP in anhydrous CH₂Cl₂.
-
Prepare a plate of 96 diverse alcohols as 0.2 M solutions in anhydrous CH₂Cl₂.
-
-
Reaction Setup (in each well of a 96-well plate):
-
To each well, add 100 µL (0.02 mmol) of the carboxylic acid stock solution.
-
Add 100 µL (0.02 mmol) of the corresponding alcohol stock solution.
-
Add 100 µL (0.002 mmol) of the DMAP stock solution.
-
Add 100 µL (0.022 mmol) of the EDC·HCl stock solution.
-
-
Reaction Conditions:
-
Seal the 96-well plate and shake at room temperature for 18 hours.
-
-
Work-up:
-
Wash the reaction mixture with 200 µL of 1 M HCl, followed by 200 µL of saturated aqueous NaHCO₃, and finally 200 µL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Part 3: Hydroxamic Acid Synthesis
Hydroxamic acids are important functional groups in many biologically active molecules, often acting as metal chelators.
Rationale for Reagent Selection:
A common method for synthesizing hydroxamic acids from carboxylic acids involves activation of the carboxylic acid followed by reaction with hydroxylamine. Using a coupling reagent like EDC·HCl with HOBt and hydroxylamine hydrochloride provides a reliable one-pot procedure.
Detailed Protocol: Hydroxamic Acid Synthesis
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine (2.0 eq).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 4: Optional Deprotection of the Benzyloxy Group
To further increase the diversity of the library, the benzyloxy group can be removed to reveal a primary alcohol. This alcohol can then be subjected to further derivatization.
Deprotection Method: Catalytic Hydrogenolysis
This is the most common and generally mildest method for benzyl ether cleavage.[7][8]
Protocol:
-
Reaction Setup:
-
Dissolve the benzylated derivative in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus).
-
-
Reaction Conditions:
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Alternative Deprotection: For substrates sensitive to hydrogenation, other methods like using BCl₃ can be considered, although this is a much harsher reagent.[9]
Part 5: High-Throughput Purification and Quality Control
The success of a high-throughput screening campaign relies heavily on the purity and integrity of the compound library.[10]
High-Throughput Purification
For a library of several hundred to a few thousand compounds, preparative high-performance liquid chromatography (prep-HPLC) is a viable and effective purification method.[11]
Workflow for Automated Purification:
Caption: Automated high-throughput purification workflow using preparative HPLC.
General Parameters for Prep-HPLC:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at multiple wavelengths.
-
Fraction Collection: Triggered by UV signal intensity.
Quality Control
Rigorous quality control is essential to ensure that the compounds in the library are of sufficient purity and identity for biological screening.[12]
Primary QC Techniques:
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This is the workhorse for high-throughput analysis. It provides rapid information on purity (from the UV trace) and confirmation of the molecular weight of the desired product (from the mass spectrum).[7][13][14]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: While not typically performed on every compound in a large library, NMR is invaluable for confirming the structure of a representative subset of the library and for troubleshooting any problematic reactions.[15][16][17][18]
Table 2: Quality Control Parameters
| Technique | Information Provided | Throughput |
| UPLC-MS | Purity (%), Molecular Weight Confirmation | High (1-2 minutes per sample) |
| ¹H NMR | Structural Confirmation | Low to Medium |
Acceptance Criteria:
For a primary screening library, a purity of >90% as determined by UPLC-MS is generally considered acceptable.
Conclusion
The derivatization of this compound provides a facile entry into a diverse library of compounds with high potential for biological activity. The protocols outlined in this application note, from parallel synthesis to high-throughput purification and quality control, offer a comprehensive workflow for the generation of a high-quality screening library. The unique structural features of the cyclobutane scaffold make this library a valuable asset for any drug discovery program.
References
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Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed. Available at: [Link]
-
High-throughput purification of compound libraries - PubMed. Available at: [Link]
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Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Available at: [Link]
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Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - MDPI. Available at: [Link]
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Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Available at: [Link]
-
High-Throughput Chemical Library Integrity Assessment using Waters UPLC Open Architecture System. Available at: [Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery - MDPI. Available at: [Link]
-
Solubility Screening by UPLC-MS/MS - Waters Corporation. Available at: [Link]
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Design and characterization of a functional library for NMR screening against novel protein targets - PubMed. Available at: [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. Available at: [Link]
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An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - ACS Publications. Available at: [Link]
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High-throughput Protein Purification Strategies | Biotage. Available at: [Link]
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Design and Evaluation of the Performance of an NMR Screening Fragment Library - Monash. Available at: [Link]
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Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - NIH. Available at: [Link]
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Techniques for analysis and purification in high-throughput chemistry - ResearchGate. Available at: [Link]
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nmr as a tool for compound identification in mixtures - ChemRxiv. Available at: [Link]
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(PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]
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Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PubMed. Available at: [Link]
-
How can I deprotect the benzyl group in 6-(benzyloxy)chroman? - ResearchGate. Available at: [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC - PubMed Central. Available at: [Link]
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THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Available at: [Link]
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Malonic Ester Synthesis of Cyclobutanecarboxylic Acid - FlipHTML5. Available at: [Link]
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Benzyl Protection - Common Organic Chemistry. Available at: [Link]
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A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar. Available at: [Link]
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Malonic Ester Synthesis of Cyclobutanecarboxylic Acid Pages 1-3 - Flip PDF Download. Available at: [Link]
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Application of Mass Spectrometry to Compound Library Generation, Analysis, and Management - ResearchGate. Available at: [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
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Amide Synthesis - Fisher Scientific. Available at: [Link]
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High throughput analysis and purification in support of automated parallel synthesis - PubMed. Available at: [Link]
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Cyclobutanecarboxylic acid | Formula, Properties & Application. Available at: [Link]
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2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Available at: [Link]
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- 14. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Design and characterization of a functional library for NMR screening against novel protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Continuous-Flow Synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Flow Chemistry for Novel Cyclobutane Scaffolds
Cyclobutane derivatives are crucial structural motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. The target molecule, 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, represents a valuable building block for the synthesis of more complex pharmaceutical agents. Traditional batch synthesis of such compounds can be fraught with challenges, including safety concerns with reactive intermediates, scalability issues, and difficulties in controlling reaction parameters, which can lead to inconsistent yields and purity.
This application note details a proposed multi-step continuous-flow synthesis of this compound. By leveraging the inherent advantages of flow chemistry—such as precise control over reaction time, temperature, and stoichiometry, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents—this protocol offers a potentially more efficient, scalable, and reproducible route to this important intermediate.[1][2] The proposed synthesis is designed as a modular system, where each key transformation is performed in a dedicated flow reactor module, allowing for optimization and potential for a fully integrated, end-to-end continuous process.
The synthetic strategy is centered around a key [2+2] cycloaddition to construct the cyclobutane core, followed by functional group manipulations to arrive at the final carboxylic acid. This approach draws upon established principles of both cyclobutane synthesis and continuous-flow processing of carboxylic acids.[3][4][5][6][7][8][9][10]
Proposed Synthetic Strategy: A Modular Flow Approach
The proposed synthesis is divided into three main stages, each conducted in a dedicated flow chemistry setup:
-
Module 1: [2+2] Cycloaddition for Cyclobutane Ring Formation. This module focuses on the synthesis of a key intermediate, 3-(benzyloxy)-1-cyclobutanone, via a [2+2] cycloaddition of benzyl vinyl ether and dichloroacetyl chloride, followed by a reductive dechlorination.
-
Module 2: Wittig Reaction for Carbon Chain Extension. The cyclobutanone from Module 1 is converted to an alkene intermediate with an additional carbon atom using a continuous-flow Wittig reaction.
-
Module 3: Oxidative Cleavage to the Carboxylic Acid. The alkene intermediate is then subjected to oxidative cleavage in a flow reactor to yield the final product, this compound.
The overall proposed synthetic workflow is depicted below:
Figure 1: Proposed modular flow synthesis of this compound.
Detailed Protocols and Experimental Setups
Module 1: Synthesis of 3-(benzyloxy)-1-cyclobutanone
This module involves a two-step process: a [2+2] cycloaddition followed by a reductive dechlorination. A patent for the batch synthesis of this intermediate serves as a basis for this flow adaptation.[11]
Step 1: Continuous [2+2] Cycloaddition
-
Reaction: Benzyl vinyl ether + Dichloroacetyl chloride → 2,2-dichloro-3-(benzyloxy)cyclobutanone
-
Rationale: This reaction forms the cyclobutane ring. Performing this potentially exothermic reaction in a flow reactor enhances safety and temperature control, minimizing byproduct formation.
-
Experimental Setup:
-
Two syringe pumps for reagent delivery.
-
A T-mixer for rapid mixing of the reagent streams.
-
A coiled tube reactor (e.g., PFA, 10 mL volume) immersed in a temperature-controlled bath.
-
A back-pressure regulator to maintain a stable flow and prevent outgassing.
-
Protocol:
-
Reagent Preparation:
-
Solution A: Benzyl vinyl ether (1.0 M in anhydrous dichloromethane).
-
Solution B: Dichloroacetyl chloride (1.1 M in anhydrous dichloromethane).
-
-
System Setup:
-
Assemble the flow reactor system as shown in the diagram below.
-
Set the reactor temperature to 0 °C.
-
Set the back-pressure regulator to 5 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.
-
This corresponds to a residence time of 10 minutes in the 10 mL reactor.
-
Collect the output from the reactor in a flask containing a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
-
Work-up and Analysis:
-
Separate the organic layer from the collected quenched reaction mixture.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to confirm the formation of 2,2-dichloro-3-(benzyloxy)cyclobutanone.
-
Sources
- 1. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 2. Flow Photochemistry – The Kappe Laboratory [goflow.at]
- 3. Continuous-flow synthesis of carboxylic acids from alcohols via platinum and silicon dioxide-catalyzed hydrogen peroxide oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Continuous Flow Synthesis of Cyclobutenes Using LED Technology [researchrepository.ucd.ie]
- 5. syrris.com [syrris.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Continuous flow synthesis of cyclobutenes via lithium ynolates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. almacgroup.com [almacgroup.com]
- 9. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing reaction conditions for 3-((benzyloxy)methyl)cyclobutanecarboxylic acid synthesis
Technical Support Center: Synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemistry, offer detailed protocols, and provide troubleshooting advice in a direct question-and-answer format to help you optimize your reaction conditions and achieve high-purity target compounds.
Section 1: Synthetic Strategy Overview
The synthesis of this compound typically involves a two-step sequence starting from an ester of 3-(hydroxymethyl)cyclobutanecarboxylic acid. This strategy is often preferred because it circumvents the need to protect the carboxylic acid, which could otherwise compete with the primary alcohol for the benzylating agent.
The general workflow is as follows:
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Protection (Benzylation): The primary hydroxyl group of a 3-(hydroxymethyl)cyclobutanecarboxylate ester is protected as a benzyl ether.
-
Deprotection (Saponification): The ester is hydrolyzed under basic conditions to yield the final carboxylic acid.
This approach allows for straightforward purification at each stage and generally provides good overall yields.
Technical Support Center: Purification of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Isomers
Welcome to the technical support center for the purification of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with separating the cis and trans isomers of this compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights for the purification of analogous cyclobutane derivatives and carboxylic acids.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound isomers.
Question 1: I am struggling to separate the cis and trans isomers of this compound using standard silica gel chromatography. What am I doing wrong?
Answer:
Separating cis and trans isomers of small, relatively polar molecules like this compound on standard silica gel can be challenging due to their similar polarities. Here are several factors to consider and steps to improve your separation:
-
Underlying Principle: The separation of geometric isomers on silica gel depends on subtle differences in how they interact with the stationary phase. The cis isomer, with both substituents on the same side of the cyclobutane ring, may have a different overall dipole moment and steric profile compared to the trans isomer, affecting its adsorption to the silica surface.
-
Troubleshooting Steps:
-
Optimize Your Mobile Phase: Simple solvent systems like ethyl acetate/hexanes may not provide sufficient resolution.
-
Introduce a More Polar Solvent: Adding a small amount of a more polar solvent like methanol or isopropanol can help to modulate the retention times and improve separation.
-
Incorporate an Acidic Modifier: The presence of a carboxylic acid can lead to peak tailing on silica gel. Adding a small percentage (0.1-1%) of acetic acid or formic acid to your mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.[1]
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.
-
Reverse-Phase Chromatography (C18): In reverse-phase HPLC, the more non-polar isomer will be retained longer. The trans isomer, with its substituents on opposite sides, may present a more non-polar surface area and thus elute later than the more compact cis isomer. A typical mobile phase would be a mixture of acetonitrile and water, often with an acidic modifier like formic acid for MS compatibility or phosphoric acid for UV detection.[2]
-
Porous Graphitic Carbon (PGC): PGC columns are known for their ability to separate structural isomers based on shape and electronic interactions.[3]
-
-
Derivatization: If direct separation of the acids is not feasible, consider derivatizing the carboxylic acid to its methyl ester. The resulting esters, being less polar, may exhibit different chromatographic behavior and could be easier to separate. The methyl esters can then be hydrolyzed back to the corresponding carboxylic acids. Information on the methyl ester of the target compound is available.[4]
-
Question 2: My purified this compound appears to be a single spot on TLC, but NMR analysis shows a mixture of isomers. How can I resolve this?
Answer:
Co-elution on TLC is a common issue when dealing with isomers of similar polarity. A single spot on TLC does not guarantee purity.
-
Underlying Principle: The resolution of TLC is significantly lower than that of column chromatography or HPLC. Isomers with very close Rf values will appear as a single spot.
-
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than TLC. A reverse-phase HPLC method is the recommended next step for analytical assessment and preparative separation.
-
Gas Chromatography (GC) after Derivatization: The carboxylic acid can be converted to its methyl ester (FAME) or another volatile derivative and analyzed by GC. Chiral GC columns are particularly effective for separating stereoisomers.[6]
-
NMR Spectroscopy: While standard 1H NMR shows a mixture, more advanced NMR techniques may help.
-
Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz) can improve the resolution of signals, potentially allowing for better quantification of the isomer ratio.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can help to distinguish between the cis and trans isomers. For the cis isomer, you would expect to see a through-space correlation between the protons on the carbon bearing the carboxylic acid and the protons on the carbon bearing the benzyloxymethyl group. Such techniques have been used to assign the stereochemistry of similar ring systems.[7]
-
-
Question 3: I am attempting to purify my isomeric mixture by crystallization, but I am getting an oil or very impure crystals. What can I do?
Answer:
Crystallization is a powerful purification technique for isomers, but it is highly dependent on the choice of solvent and the conditions.
-
Underlying Principle: Successful crystallization relies on the difference in solubility between the desired compound and impurities (including the other isomer) in a given solvent system. One isomer is typically less soluble and will crystallize out of the solution first under specific conditions.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[8] Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, water, and mixtures thereof).
-
Control the Cooling Rate: Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals or oils.[1] Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Seeding: If you have a small amount of pure crystal of one isomer, you can use it to "seed" the supersaturated solution. This will encourage the crystallization of that specific isomer.[9]
-
Fractional Crystallization: This technique involves a series of crystallization steps. The first crop of crystals will be enriched in the less soluble isomer. The mother liquor can then be concentrated and recrystallized to obtain a crop enriched in the more soluble isomer.[1]
-
pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. You can exploit this by dissolving the mixture in a basic aqueous solution and then slowly adding acid. The less soluble isomer may precipitate out first. This has been successfully applied to the separation of other cis and trans carboxylic acid isomers.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected differences in the physical properties of the cis and trans isomers of this compound?
A1: The cis and trans isomers are diastereomers and are expected to have different physical properties.
| Property | Expected Difference | Rationale |
| Melting Point | Different | The trans isomer often has a higher melting point due to better packing in the crystal lattice. However, this is not a strict rule. |
| Boiling Point | Different | The isomers will have different dipole moments, which will affect their boiling points. |
| Solubility | Different | Differences in polarity and crystal lattice energy will lead to different solubilities in various solvents. This is the basis for separation by crystallization. |
| Chromatographic Retention | Different | As discussed in the troubleshooting guide, their different polarities and shapes will result in different retention times on various chromatographic media. |
| NMR Spectra | Different | The chemical shifts and coupling constants of the cyclobutane ring protons will be different for the cis and trans isomers due to their different spatial arrangements. For example, the vicinal coupling constants (3J) between protons on adjacent carbons in the cyclobutane ring can be indicative of their relative stereochemistry.[12] |
Q2: What are the likely impurities in a synthesis of this compound?
A2: The impurity profile will depend on the synthetic route. However, some common impurities could include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Reagents: Residual reagents used in the synthesis.
-
By-products of the benzyl protection/deprotection: Benzyl alcohol, dibenzyl ether.
-
By-products from the formation of the cyclobutane ring: Depending on the synthetic method, other regioisomers or ring-opened products may be present.
-
Solvents: Residual solvents from the reaction and work-up.
Q3: How can I confirm the stereochemistry of my purified isomers?
A3: A combination of techniques is often necessary for unambiguous stereochemical assignment.
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, provided you can obtain a single crystal of suitable quality.
-
NMR Spectroscopy (NOESY): As mentioned earlier, a NOESY experiment can provide through-space correlations between protons, which can help to differentiate between cis and trans isomers.[7]
-
Chemical Correlation: If the stereochemistry of a related compound is known, you can chemically convert your purified isomer to that compound to confirm its stereochemistry.
Diagrams and Workflows
Purification Strategy Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]
- 5. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. unifr.ch [unifr.ch]
- 10. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
byproduct formation in the synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. By explaining the causality behind experimental choices and providing validated protocols, this resource aims to help you troubleshoot issues, optimize your reaction conditions, and minimize byproduct formation.
Synthetic Overview
The synthesis of this compound typically proceeds via a two-step route starting from a commercially available precursor, such as a methyl or ethyl ester of 3-(hydroxymethyl)cyclobutanecarboxylic acid. The core transformations involve the protection of the primary alcohol as a benzyl ether, followed by the saponification of the ester to yield the final carboxylic acid.
Caption: General synthetic route for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield for the benzylation step (Step 1) is very low, and TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
Answer: This is a common issue almost always pointing to inefficient deprotonation of the primary alcohol. The Williamson ether synthesis requires a strong base to form the alkoxide, which then acts as a nucleophile. Here are the most likely causes and solutions:
-
Cause A: Inactive Sodium Hydride (NaH). NaH is highly reactive with moisture and can be easily quenched if not handled properly. Older bottles or those exposed to air will have a layer of inactive sodium hydroxide on the surface.
-
Solution: Use a fresh bottle of NaH. For older bottles, you can wash the NaH dispersion with dry hexanes under an inert atmosphere (e.g., Argon or Nitrogen) to remove the mineral oil and any surface hydroxides. Always handle NaH with extreme caution.
-
-
Cause B: Wet Solvent. The presence of water or other protic impurities in your reaction solvent (DMF or THF) will rapidly consume the NaH before it can deprotonate your alcohol.
-
Solution: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Dry DMF or THF is critical for this reaction's success[1].
-
-
Cause C: Insufficient Deprotonation Time. The formation of the sodium alkoxide is not always instantaneous, especially with sterically hindered alcohols.
-
Solution: After adding NaH to the solution of your alcohol, allow the mixture to stir for at least 30-60 minutes at 0 °C to room temperature before adding the benzyl bromide (BnBr). You should observe hydrogen gas evolution, which is an indicator of alkoxide formation.
-
Question 2: After the benzylation workup, my NMR spectrum shows the desired product, but also a significant singlet at ~4.5 ppm and aromatic signals corresponding to dibenzyl ether. How did this form and how can I prevent it?
Answer: The formation of dibenzyl ether is a classic byproduct in this reaction. It arises from the reaction of the benzyl alkoxide (formed from benzyl alcohol) with benzyl bromide.
-
Mechanism of Formation: Benzyl bromide can be contaminated with benzyl alcohol or can be hydrolyzed by trace amounts of water during the reaction or workup. The strong base (NaH) will deprotonate any benzyl alcohol present to form sodium benzylate, which is a highly reactive nucleophile that competes with your substrate's alkoxide for the benzyl bromide electrophile.
Caption: Competing pathways leading to product and dibenzyl ether byproduct.
-
Prevention & Removal:
-
Use High-Purity Benzyl Bromide: Ensure your BnBr is fresh and free of benzyl alcohol. If in doubt, you can purify it by distillation.
-
Strict Anhydrous Conditions: As mentioned in Q1, rigorously dry conditions will prevent in-situ hydrolysis of BnBr[1].
-
Purification: Dibenzyl ether can typically be separated from the desired product by column chromatography on silica gel. It is less polar than your desired ester intermediate.
-
Question 3: The hydrolysis of my ester intermediate (Step 2) is slow or incomplete. Can I just increase the temperature or use more NaOH?
Answer: While tempting, aggressive hydrolysis conditions should be avoided. Cyclobutane rings, although generally stable, possess significant ring strain compared to larger rings[2][3]. Harsh basic conditions (high concentration of NaOH, high temperatures) can potentially lead to side reactions, including ring-opening or elimination pathways, which would be detrimental to your yield.
-
Recommended Conditions: Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a standard and milder method for saponification that is generally effective and minimizes the risk of side reactions. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
| Parameter | Standard Conditions | Aggressive (Not Recommended) | Potential Byproducts |
| Base | LiOH or NaOH (1.5 - 3.0 eq.) | >5.0 eq. NaOH or KOH | Ring-opened products |
| Temperature | 20 - 40 °C | > 60 °C (reflux) | Elimination, decomposition |
| Solvent | THF/H₂O, MeOH/H₂O | Ethanol/H₂O | Transesterification (if using EtOH) |
Table 1: Comparison of Hydrolysis Conditions.
Frequently Asked Questions (FAQs)
Q: Why is a benzyl group used to protect the alcohol?
A: The benzyl (Bn) group is a robust and widely used protecting group for alcohols because it is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents[4][5]. This stability allows for subsequent chemical transformations on other parts of the molecule without affecting the protected alcohol. Crucially, it can be selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild method that typically does not affect other functional groups like the carboxylic acid[6].
Q: What is the mechanism of the Williamson ether synthesis used in Step 1?
A: It is a classic SN2 reaction. First, a strong base (NaH) deprotonates the alcohol to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide leaving group to form the ether linkage[7].
Q: Can I use benzyl chloride (BnCl) instead of benzyl bromide (BnBr)?
A: Yes, benzyl chloride can be used. However, the reaction is typically slower because chloride is a poorer leaving group than bromide. To compensate, you might need to increase the reaction temperature or add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). The iodide, formed in situ, is a much better leaving group and accelerates the reaction via the Finkelstein reaction[4].
Q: My final product appears oily, but I expect a solid. Is it impure?
A: this compound can exist as a low-melting solid or a thick oil, especially if trace amounts of solvent or impurities are present. Purity should be confirmed by NMR, LC-MS, and elemental analysis rather than by physical appearance alone. If impurities are detected, purification can be achieved by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Experimental Protocols
Protocol 1: Benzylation of Methyl 3-(hydroxymethyl)cyclobutanecarboxylate (Step 1)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Under a positive pressure of argon, wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Reaction: Add anhydrous DMF (or THF) to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve methyl 3-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via syringe.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Cessation of H₂ bubbling indicates the completion of alkoxide formation.
-
Electrophile Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester intermediate.
Protocol 2: Saponification of the Ester Intermediate (Step 2)
-
Setup: Dissolve the purified methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed (typically 2-6 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or MTBE to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Org. Syn. Coll. Vol. 3, p.213 (1955); Vol. 20, p.26 (1940).
- Chemicool. (n.d.). Cyclobutanecarboxylic acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).
- Organic Chemistry. (n.d.). Benzyl Protection.
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
- ScholarWorks. (2023).
- Houben-Weyl. (n.d.). By Transformation of Other Cyclobutanes. Science of Synthesis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- CymitQuimica. (n.d.). 3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
- Chem-Station. (2014). Benzyl (Bn) Protective Group.
- AChemBlock. (n.d.). 3-Benzyloxy-cyclobutanecarboxylic acid.
- ResearchGate. (2003).
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2).
- University of Calgary. (n.d.). Alcohol Protecting Groups.
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. material-properties.org [material-properties.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Scale-Up of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid Production
Welcome to the technical support center for the process scale-up of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. We will address specific issues in a practical question-and-answer format, grounded in established chemical engineering principles and organic synthesis expertise.
Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions that arise during the initial phases of scaling up the synthesis of cyclobutane derivatives.
Q1: What are the primary challenges when scaling up the synthesis of cyclobutane-containing molecules like this one?
A1: The primary challenges are typically rooted in the non-linear effects of increasing batch size.[1][2] Key areas of concern include:
-
Heat Transfer: Exothermic or endothermic events that are easily managed in the lab can become hazardous or inefficient on a larger scale due to the decreased surface-area-to-volume ratio of larger reactors.[2][3] This can lead to temperature gradients, promoting side reactions and impurity formation.
-
Mixing Efficiency: Achieving homogeneous mixing is more difficult in large vessels.[4] Poor mixing can result in localized "hot spots" of high reagent concentration, leading to unwanted byproducts and lower yields.[4]
-
Reagent Addition: The rate of reagent addition, which is often trivial at the lab scale, becomes a critical parameter at scale to control reaction temperature and concentration profiles.
-
Work-up and Isolation: Phase separations and extractions can be more complex and time-consuming. Product crystallization or precipitation may yield different physical forms (polymorphs) or particle sizes, affecting filtration and drying.
-
Stereochemistry and Isomer Control: The synthesis of substituted cyclobutanes often involves managing stereoisomers. Thermal control is critical, as temperature fluctuations can impact the diastereoselectivity of key reaction steps.[5]
Q2: The synthesis of the cyclobutane core often involves a cycloaddition or a ring-forming alkylation. What are the scale-up implications for these reaction types?
A2: For cycloaddition reactions, such as a [2+2] cycloaddition which might be used to form the cyclobutane ring, several factors become critical at scale.[6] Photochemical cycloadditions, for instance, are notoriously difficult to scale due to the light penetration path length decreasing in larger, more concentrated batches.[6] For thermal cycloadditions or ring-forming alkylations (e.g., using a malonate derivative and a 1,3-dihalopropane equivalent), the key challenges are:
-
Controlling Exotherms: These reactions can be highly exothermic. Controlled addition of one reagent to the other at a specific temperature is mandatory.
-
Minimizing Dimerization/Polymerization: Slower, controlled addition and maintaining high dilution can be crucial to favor the intramolecular cyclization over intermolecular side reactions. However, high dilution is often economically undesirable at scale, requiring careful optimization.
-
Solvent Choice: The solvent must not only be suitable for the reaction chemistry but also have appropriate thermal properties (boiling point, heat capacity) for heat management and be practical for large-scale handling and recovery.
Q3: How do I choose the right equipment for scaling up this process?
A3: Equipment selection is dictated by the specific reaction parameters.
-
Reactors: For reactions requiring precise temperature control, a jacketed glass-lined or stainless steel reactor is standard. The reactor should be equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) to ensure good mixing for the specific viscosity and density of your reaction mixture.[1] The system's heat transfer coefficient must be known or calculated to ensure it can handle the reaction's heat load.[1][3]
-
Addition Funnels: On a large scale, simple dropping funnels are replaced by metered pumps for precise, controlled addition of liquid reagents.
-
Temperature Control: A thermal control unit (TCU) or a steam/chilled water/brine system connected to the reactor jacket is essential for maintaining the desired temperature profile.
-
Downstream Processing: For work-up, you may need larger separatory funnels or, ideally, a jacketed vessel for extractions. For isolation, filtration equipment like a Nutsche filter-dryer becomes necessary.
Troubleshooting Guides
This section addresses specific problems you might encounter during the scale-up process, providing potential causes and actionable solutions.
Issue 1: Low Yield and/or High Levels of Impurities During Cyclobutane Ring Formation
Q: My yield of the cyclobutane core has dropped significantly from 85% at the lab scale to 50% at the pilot scale. HPLC analysis shows several new, significant impurities.
A: This is a classic scale-up problem often linked to inadequate mixing and heat transfer.[1][4] Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Heat Dissipation | An exothermic reaction can cause localized temperature spikes in a large reactor, leading to thermal degradation or side reactions.[2] Solution: 1. Perform Reaction Calorimetry: Use a reaction calorimeter (RC1) at the lab scale to measure the heat of reaction and determine the maximum heat flow. This data is critical for modeling the thermal behavior in the larger reactor.[3] 2. Reduce Addition Rate: Slow down the addition rate of the limiting reagent to ensure the reactor's cooling system can remove the generated heat in real-time.[3] 3. Lower Batch Concentration: Running the reaction at a lower concentration can help manage the exotherm, although this may impact cycle time. |
| Inefficient Mixing | Inadequate agitation can lead to areas of high reagent concentration, promoting the formation of byproducts (e.g., dimers from intermolecular reactions).[4] Solution: 1. Characterize Mixing: If possible, perform mixing studies. The goal is to ensure the mixing time is significantly shorter than the reaction half-life.[7] 2. Optimize Agitation: Increase the agitator speed (RPM). If the reactor allows, switch to a more efficient agitator type for your specific reaction medium (e.g., a pitched-blade turbine for better axial flow). 3. Change Addition Point: Add the reagent subsurface near the impeller to ensure it is dispersed rapidly. Avoid adding reagents near the vessel walls where mixing is less efficient. |
| Incorrect Scale-Up Basis | Scaling up based on a single parameter, like constant power-per-volume (P/V), can be misleading and may not maintain the desired mass transfer or heat transfer characteristics.[2][7] Solution: 1. Identify the Rate-Limiting Step: Determine if your process is kinetically controlled or mass-transfer limited.[7] 2. Use Dimensionless Numbers: Use dimensionless numbers (e.g., Reynolds number for flow regime, Prandtl/Nusselt numbers for heat transfer) to ensure similar operating conditions between scales. |
Workflow: Troubleshooting Low Yield in Ring Formation
This decision tree illustrates a logical approach to diagnosing the root cause of decreased yield upon scale-up.
Caption: Decision tree for diagnosing yield issues.
Issue 2: Difficulties in Product Isolation and Purification
Q: During the work-up, I'm struggling with a slow phase split after my aqueous wash. The subsequent crystallization gives a fine powder that is very slow to filter.
A: These are common physical processing challenges that emerge at scale.
Potential Causes & Solutions
-
Emulsion Formation / Slow Phase Split:
-
Cause: Vigorous agitation during liquid-liquid extraction can create stable emulsions, especially if minor impurities are acting as surfactants.
-
Solution:
-
Reduce Agitation: Use slower, deliberate agitation just sufficient to ensure good mass transfer without high shear.
-
Add Brine: Add a saturated sodium chloride solution (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, helping to break emulsions and "salt out" the organic product.
-
Temperature Adjustment: Gently warming the mixture (if product is stable) can sometimes help break emulsions.
-
Allow Sufficient Settling Time: Be patient. Larger volumes require significantly more time for phases to separate cleanly.
-
-
-
Poor Filtration Characteristics:
-
Cause: Rapid cooling or addition of an anti-solvent during crystallization can lead to "crashing out" of the product, resulting in very small, needle-like crystals or an amorphous solid that clogs the filter medium.
-
Solution:
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp for the crystallization process. For example, cool from 60 °C to 20 °C over 4-6 hours rather than crashing it in an ice bath.
-
Anti-solvent Addition: If using an anti-solvent, add it slowly to a well-agitated solution of the product. Adding the product solution to the anti-solvent can sometimes yield better crystals.
-
Seeding: Add a small quantity of previously isolated, high-quality crystals (seeds) at the point of supersaturation to encourage the growth of larger, more uniform crystals.
-
Aging/Digestion: Hold the slurry at the final crystallization temperature for several hours with slow agitation. This "aging" or "digestion" period allows smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening), improving the particle size distribution.
-
-
Protocol: Improved Crystallization for Scale-Up
This protocol outlines a more controlled crystallization process suitable for larger batches.
-
Dissolution: Charge the crude this compound to a clean, appropriately sized reactor. Add the primary solvent (e.g., toluene, ethyl acetate) and heat with gentle agitation until a clear solution is obtained (e.g., 60-70 °C).
-
Cooling to Supersaturation: Slowly cool the solution to a temperature just above the point where nucleation begins (the metastable zone). This can be determined in the lab.
-
(Optional) Seeding: Prepare a slurry of seed crystals (1-2% w/w of total product) in cold mother liquor. Add this seed slurry to the batch.
-
Controlled Cooling: Initiate a slow, linear cooling ramp (e.g., 10 °C/hour) to the final isolation temperature (e.g., 0-5 °C).
-
Aging: Hold the resulting slurry at the final temperature with slow agitation for at least 2-4 hours.
-
Isolation: Filter the product using a Nutsche filter.
-
Washing: Wash the filter cake with a small amount of cold, fresh anti-solvent or the primary solvent to remove residual mother liquor.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) until constant weight is achieved.
Key Process Relationships
Understanding how process parameters interact is key to a successful scale-up. The following diagram illustrates the critical relationship between fundamental process controls and the desired outcomes of yield and purity.
Caption: Interplay of key process parameters and outcomes.
References
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved January 19, 2026, from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved January 19, 2026, from [Link]
-
Diva-Portal.org. (2022). Influence of mixing and heat transfer in process scale-up. Retrieved January 19, 2026, from [Link]
-
International Journal of Novel Research and Development. (2025). Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. Retrieved January 19, 2026, from [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations. Retrieved January 19, 2026, from [Link]
Sources
- 1. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 2. ijnrd.org [ijnrd.org]
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- 5. researchgate.net [researchgate.net]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Technical Support Center: Analytical Monitoring of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid Reactions
Welcome to the technical support center for monitoring reactions involving 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies critical for successful reaction monitoring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Our focus is on providing practical, troubleshooting-oriented guidance in a direct question-and-answer format. Whether you are dealing with reaction kinetics, yield optimization, or impurity profiling, this resource will serve as your authoritative guide.
High-Performance Liquid Chromatography (HPLC/LC-MS)
HPLC is the workhorse for monitoring the conversion of this compound. Its versatility allows for the separation and quantification of the starting material, intermediates, and final product in a single run.
Frequently Asked Questions & Troubleshooting Guide (HPLC)
Q1: My chromatographic peak for the carboxylic acid is tailing significantly. What is causing this and how can I fix it?
A1: Peak tailing with acidic compounds is a classic chromatography problem, often leading to poor integration and inaccurate quantification.[1] The primary cause is secondary interactions between the acidic analyte and the stationary phase.[1][2]
-
Causality: The carboxylic acid group on your molecule can interact with residual, acidic silanol groups (-Si-OH) on the surface of standard silica-based C18 columns.[2] This creates a secondary, undesirable retention mechanism that results in a tailing peak shape.[1][2]
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of both the silanol groups and your carboxylic acid. Lowering the pH of the mobile phase to ~2.5-3.0 protonates the silanols, minimizing secondary interactions.[3] Add 0.1% formic acid or phosphoric acid to your aqueous and organic mobile phase components.
-
Increase Buffer Strength: If pH adjustment alone is insufficient, increase the buffer concentration. A buffer at 10-25 mM concentration helps maintain a constant ionization state for the analyte as it travels through the column.[2]
-
Column Selection: Consider using a modern, end-capped, high-purity silica column or a column with a different stationary phase (e.g., a polymer-based column) that has fewer active silanol sites.[3]
-
Check for Column Overload: Injecting too much sample can also cause peak asymmetry. Try reducing the injection volume or sample concentration.[2]
-
Q2: I am having trouble separating the starting material from a non-polar byproduct. How can I improve the resolution?
A2: Achieving adequate resolution between compounds of differing polarity is a common method development challenge.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you need to manipulate these parameters. The benzyl group in your molecule imparts significant non-polar character, which may cause it to co-elute with other non-polar species under standard reversed-phase conditions.
-
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of both compounds, often enhancing separation.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
Gradient Elution: If an isocratic method is failing, develop a gradient method. Start with a lower concentration of organic solvent to retain and separate early-eluting compounds, and then ramp up the concentration to elute more strongly retained components.
-
Reduce Extra-Column Volume: Ensure you are using tubing with a small internal diameter and the shortest possible length to connect your injector, column, and detector to minimize band broadening outside of the column.[3]
-
Q3: How do I confirm the identity of my product peak using LC-MS?
A3: LC-MS is a powerful tool for confirming the identity of reaction components by providing molecular weight information.
-
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ), you can expect to see specific ions depending on the ionization mode.
-
Protocol for Peak Identity Confirmation:
-
Select Ionization Mode:
-
Negative Ion Mode (ESI-): This is often preferred for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion.[4] You should look for an ion at an m/z of approximately 219.2.
-
Positive Ion Mode (ESI+): While less common for acids, you might observe the protonated molecule [M+H]⁺ at m/z 221.2 or adducts with sodium [M+Na]⁺ at m/z 243.2.
-
-
Analyze the Mass Spectrum: Extract the mass spectrum from the apex of your chromatographic peak of interest. The presence of the expected m/z value provides strong evidence for the identity of your compound.
-
Fragmentation Analysis (MS/MS): For unambiguous identification, perform a fragmentation experiment (MS/MS). The benzylic ether bond is prone to cleavage. A characteristic fragment would be the tropylium ion (C₇H₇⁺) at m/z 91, or the loss of the benzyl group. The presence of predictable fragments confirms the molecular structure.
-
Experimental Workflow & Data
| Compound | Expected [M-H]⁻ (m/z) | Key Fragments (MS/MS) | Typical UV λmax |
| This compound | 219.2 | 91 (C₇H₇⁺), 129 | ~254 nm (Benzene Ring) |
Gas Chromatography (GC/GC-MS)
GC is a powerful technique for separating volatile compounds. For non-volatile analytes like carboxylic acids, a derivatization step is often required to increase their volatility.
Frequently Asked Questions & Troubleshooting Guide (GC)
Q1: Can I analyze my carboxylic acid directly by GC, or is derivatization necessary?
A1: Direct analysis is generally not recommended.
-
Causality: Carboxylic acids are polar and have low volatility due to strong hydrogen bonding.[5] Injecting them directly onto a GC column often results in poor peak shape, broad peaks, and low response, as the analyte may irreversibly adsorb to the column.
-
Recommendation: Derivatization is essential. The most common method is silylation , which replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. Another option is esterification to form a more volatile methyl or ethyl ester.[5]
Q2: My derivatization reaction seems incomplete, leading to multiple peaks for my compound. How can I ensure complete conversion?
A2: Incomplete derivatization is a common issue that can be resolved by optimizing the reaction conditions.
-
Causality: Derivatization reactions are equilibrium-driven. Factors like temperature, reaction time, and reagent concentration can significantly impact the yield of the desired derivative.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., 60-75 °C) can significantly accelerate the reaction and drive it to completion.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 30-60 minutes) to ensure all analyte molecules have reacted.
-
Use a Catalyst: For sterically hindered compounds, adding a catalyst like trimethylchlorosilane (TMCS) to your BSTFA reagent can increase its reactivity.
-
Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure your sample and solvent are dry, as water will consume the reagent.
-
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide detailed structural information and can be used for quantitative reaction monitoring without chromatographic separation.[6]
Frequently Asked Questions & Troubleshooting Guide (NMR)
Q1: Which signals in the ¹H NMR spectrum are best for monitoring the reaction progress?
A1: The ideal signals are unique to the starting material and product, well-resolved, and located in a clear region of the spectrum.
-
Causality: Quantitative NMR (qNMR) relies on the principle that the integrated area of a signal is directly proportional to the number of protons it represents. By comparing the integral of a disappearing starting material peak to a newly appearing product peak, you can determine the reaction conversion.
-
Key Signals to Monitor:
-
Starting Material (this compound):
-
Carboxylic Acid Proton (-COOH): This is a singlet that typically appears far downfield, around 12 ppm.[7] Its disappearance is a direct measure of the reaction of the carboxyl group. However, this peak can be broad and its position is sensitive to concentration and solvent.[7]
-
Benzyl Protons (-OCH₂Ph): The singlet for the two benzylic protons is usually found around 4.5 ppm. If the benzyloxy group is modified during the reaction, this is an excellent signal to monitor.
-
-
Product: Identify a new, unique signal that appears as the reaction progresses. For example, if the carboxylic acid is converted to an ester, look for the new protons adjacent to the ester oxygen.
-
Q2: My NMR spectra are distorted, with poor lineshapes and shifting peak positions, making quantitative analysis difficult. What's wrong?
A2: Spectral distortions during reaction monitoring can arise from changes in the sample environment.[6]
-
Causality: As a reaction proceeds, changes in solvent composition, ionic strength, or temperature can affect the magnetic field homogeneity within the NMR tube.[6] This leads to poor shimming, distorted peak shapes, and unreliable integrals.
-
Troubleshooting Protocol:
-
Use a Deuterated Solvent Lock: Always use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to allow the spectrometer's lock system to stabilize the magnetic field.[6]
-
Re-shim Periodically: If a reaction is slow, you may need to stop the acquisition and re-shim the spectrometer to restore homogeneity.
-
Use an Internal Standard: Add a known amount of an unreactive internal standard (e.g., tetramethylsilane (TMS) or 1,4-dioxane) to your reaction mixture.[8] You can then quantify your components relative to the constant integral of the standard, which corrects for variations in sample concentration.
-
Consider Flow NMR: For more advanced monitoring, flow NMR systems continuously pump the reaction mixture through the probe, providing more consistent sample conditions.[9]
-
Key Spectroscopic Data
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -COOH | ~12.0 (singlet, broad) | ~165-185 | Position is concentration and solvent dependent.[7] |
| -O-CH₂-Ph | ~4.5 (singlet) | ~70-80 | Characteristic benzylic methylene protons. |
| Aromatic C-H | ~7.2-7.4 (multiplet) | ~127-138 | Protons of the phenyl group. |
| Cyclobutane C-H | ~1.8-2.8 (multiplets) | ~20-45 | Complex region due to multiple protons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for monitoring the disappearance and appearance of key functional groups.
Frequently Asked Questions & Troubleshooting Guide (FTIR)
Q1: How can I use FTIR to track the conversion of my carboxylic acid?
A1: You can monitor the characteristic vibrational frequencies of the carboxylic acid functional group.
-
Causality: Covalent bonds vibrate at specific frequencies. The carbonyl (C=O) and hydroxyl (O-H) groups of a carboxylic acid have very distinct and intense absorptions in the IR spectrum.[7]
-
Key Bands to Monitor:
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H in a carboxylic acid.[10] The disappearance of this broad feature indicates consumption of the starting material.
-
C=O Stretch: An intense, sharp absorption between 1710-1760 cm⁻¹ corresponds to the carbonyl group.[7] If the reaction modifies the carbonyl (e.g., reduction or esterification), you will see this peak disappear and a new carbonyl peak appear at a different frequency (e.g., ~1735-1750 cm⁻¹ for an ester).[11]
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Nowakowski, M., et al. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
- Ward, R. S., Cooks, R. G., & Williams, D. H. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society.
- JoVE. (2023, April 30).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Oregon State University. (n.d.).
- IVAN Users Group. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube.
- D'Avignon, D. A., et al. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Griffiths, W. J. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- University of Calgary. (n.d.).
- Li, Y., et al. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- US Patent US7494822B2. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
- Trifonova, O. P., et al. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
- Michigan State University. (n.d.). NMR Spectroscopy.
- Bruker. (2017, April 4). Enhanced Reaction Understanding with On-line NMR Monitoring (Pharmaceutical Analysis).
- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. (2025, August 5).
- MassBank. (2008, October 21). benzyl ethyl ether.
- Canadian Science Publishing. (n.d.).
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- Biosynth. (n.d.). 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid.
- Masinde Muliro University of Science and Technology. (2012, March 21).
- SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.).
- Encyclopedia of Chromatography. (n.d.).
- ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
- Sigma-Aldrich. (n.d.). 3-(Benzyloxy)cyclobutanecarboxylic acid | 4958-02-5.
- PubMed. (2024, April 29). Derivatization of carboxylic groups prior to their LC analysis - A review.
- Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Capot Chemical. (2025, December 26). MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid.
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managing impurities in 3-((benzyloxy)methyl)cyclobutanecarboxylic acid preparations
An invaluable intermediate in pharmaceutical synthesis, 3-((benzyloxy)methyl)cyclobutanecarboxylic acid is crucial for developing a range of therapeutic agents. However, its synthesis is not without challenges, particularly concerning the formation and management of impurities. Even minor impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the preparation of this key building block. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you identify, control, and eliminate impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?
A1: The synthesis generally involves two key stages: construction of the substituted cyclobutane core and subsequent functional group manipulation to install the carboxylic acid. A prevalent strategy involves the oxidation of the corresponding primary alcohol, (3-((benzyloxy)methyl)cyclobutyl)methanol. An alternative is the hydrolysis of a nitrile precursor.
The choice of route is critical as it dictates the likely impurities. For instance, the oxidation route may lead to residual starting alcohol or over-oxidation byproducts, while the nitrile hydrolysis route can result in amide intermediates from incomplete reaction. The initial synthesis of the cyclobutane ring itself, often from precursors like 1,1-cyclobutanedicarboxylic acid, can introduce di-acid impurities if decarboxylation is incomplete.[1][2]
Q2: My final product shows two distinct spots on TLC and two peaks in the HPLC chromatogram that correspond to the same mass. What could be the issue?
A2: You are likely observing the cis and trans diastereomers of this compound.[3] The substitution pattern on the cyclobutane ring allows for this geometric isomerism. The relative ratio of these isomers is often determined by the stereoselectivity of the synthetic steps. Separation can typically be achieved by silica gel chromatography or fractional crystallization, though it can be challenging. It is crucial to characterize both isomers and control their ratio for regulatory purposes.
Q3: I've detected an impurity with a mass corresponding to the loss of the benzyl group (approx. 91 Da less than the product). What is it and how can I avoid it?
A3: This impurity is almost certainly 3-(hydroxymethyl)cyclobutanecarboxylic acid. The benzyl ether protecting group is susceptible to cleavage under certain conditions. This debenzylation is common during catalytic hydrogenation (e.g., using Pd/C) but can also occur under strongly acidic or some oxidative conditions.[4] To avoid this, carefully select your reagents. If performing a reduction elsewhere in the molecule, consider alternative protecting groups. If it forms during an acidic workup, minimize exposure time and temperature.
Troubleshooting Guide: Impurity Identification and Remediation
This section addresses specific impurity-related problems in a practical, solution-oriented format.
Problem 1: Persistent Presence of Starting Material in Product
-
Scenario: You are performing an oxidation of (3-((benzyloxy)methyl)cyclobutyl)methanol, but NMR and HPLC analysis consistently shows 5-10% of unreacted alcohol in your final carboxylic acid product.
-
Causality: This points to an incomplete reaction. The cause could be insufficient equivalents of the oxidizing agent, deactivation of the reagent, or suboptimal reaction kinetics (temperature, time, or concentration).
-
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Increase the equivalents of the oxidizing agent (e.g., from 1.5 to 2.0 eq.).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS every hour. Continue until the starting material spot/peak is no longer visible.
-
Increase Temperature: If the reaction is sluggish at room temperature, gently increase the heat (e.g., to 40-50 °C), monitoring carefully for byproduct formation.
-
Purification: If the impurity persists at low levels, it can often be removed via column chromatography. A more efficient method is an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving the neutral starting alcohol in the organic layer. Subsequently, acidify the aqueous layer with HCl and extract the pure product back into an organic solvent.[5]
-
Problem 2: Identification of an Unknown Peak in LC-MS Analysis
-
Scenario: Your LC-MS data shows an unexpected peak with a mass-to-charge ratio (m/z) that does not correspond to the starting material, product, or common byproducts like the debenzylated compound.
-
Causality: The impurity could be a dimer, an adduct with a solvent molecule, or a byproduct from a side reaction specific to your chosen reagents. For example, syntheses starting from dicarboxylate precursors may suffer from incomplete decarboxylation.[1][6]
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown impurities.
-
Data Summary: Potential Impurities and Their Origin
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin | Recommended Analytical Technique |
| (3-((benzyloxy)methyl)cyclobutyl)methanol | Ph-CH₂-O-CH₂-C₄H₆-CH₂OH | 192.26 | Incomplete oxidation of the starting alcohol. | HPLC, GC-MS, ¹H NMR |
| 3-(hydroxymethyl)cyclobutanecarboxylic acid | HO-CH₂-C₄H₆-COOH | 130.14 | Cleavage (debenzylation) of the benzyl ether protecting group. | LC-MS, ¹H NMR |
| 3-((benzyloxy)methyl)cyclobutanecarboxamide | Ph-CH₂-O-CH₂-C₄H₆-CONH₂ | 219.28 | Incomplete hydrolysis of a nitrile intermediate. | LC-MS, IR, ¹H NMR |
| Benzyl Alcohol | Ph-CH₂OH | 108.14 | Reagent impurity or byproduct from debenzylation. | GC-MS, ¹H NMR |
| 1,1-Cyclobutanedicarboxylic acid | C₄H₆(COOH)₂ | 144.12 | Incomplete decarboxylation of an early-stage intermediate.[1] | LC-MS, ¹³C NMR |
Key Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product (containing neutral impurities like the starting alcohol) in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash with an equal volume of saturated aqueous sodium bicarbonate solution. Shake vigorously and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.
-
Cool the combined aqueous layer in an ice bath and slowly acidify to pH ~2 using 3M HCl.
-
Extract the acidified aqueous layer three times with equal volumes of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.[5][7]
Synthetic Pathway and Impurity Formation
The following diagram illustrates a common synthetic route and highlights the stages where key impurities can be introduced.
Caption: Impurity map for the oxidation synthesis route.
By understanding the synthetic landscape and potential pitfalls, you can proactively design your experiments to minimize impurity formation, streamline purification, and ensure the delivery of high-quality this compound for your research and development needs.
References
-
Vertex AI Search Result[3] 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Google Search.
-
Vertex AI Search Result[7] By Transformation of Other Cyclobutanes. Google Search.
-
MDPI[4] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available from: [Link]
-
Organic Syntheses[1] 19 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Google Patents[8] CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. Google Patents.
-
Organic Syntheses[6] 3-chlorocyclobutanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Google Patents[9] CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone. Google Patents.
-
PubChem[10] [3-(benzyloxy)cyclobutyl]methanol (C12H16O2). PubChem. Available from: [Link]
-
ACS Publications[11] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
Journal of Chemical Education[12] 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available from: [Link]
-
Google Patents[5] CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 9. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 10. PubChemLite - [3-(benzyloxy)cyclobutyl]methanol (C12H16O2) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]
Technical Support Center: Synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for various synthetic routes to this important building block. Our focus is on explaining the "why" behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
Introduction to Synthetic Strategy
The synthesis of this compound presents several challenges, primarily centered around the construction of the sterically strained cyclobutane ring and the stereocontrolled installation of the two functional groups. The choice of synthetic route often depends on the desired stereochemistry (cis or trans), the availability of starting materials, and the scale of the reaction. This guide will explore three common and effective strategies.
Route A: From 3-Oxocyclobutanecarboxylic Acid
This is a popular route due to the commercial availability of 3-oxocyclobutanecarboxylic acid. The general strategy involves the reduction of the ketone to a hydroxyl group, followed by its protection as a benzyl ether. The key challenge in this route is controlling the stereoselectivity of the ketone reduction.
Troubleshooting Guide: Route A
Question 1: My reduction of 3-oxocyclobutanecarboxylic acid with sodium borohydride (NaBH₄) is giving a mixture of cis and trans isomers. How can I improve the stereoselectivity?
Answer: This is a very common issue. The facial selectivity of hydride attack on the cyclobutanone is often low, leading to a mixture of diastereomers. Here's a breakdown of the problem and potential solutions:
-
Causality: The relatively planar and conformationally mobile nature of the cyclobutane ring means that both faces of the carbonyl are similarly accessible to a small hydride donor like NaBH₄. The energy difference between the transition states leading to the cis and trans alcohols is small.
-
Solutions:
-
Sterically Hindered Reducing Agents: Employing a bulkier reducing agent can significantly enhance stereoselectivity. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is an excellent choice for favoring the formation of the cis-isomer. The bulky nature of this reagent favors attack from the less sterically hindered face of the ketone, which, depending on the conformation, can lead to a higher proportion of the cis-alcohol.[1]
-
Directed Reductions: If the carboxylic acid is esterified first, it may be possible to use a chelating reducing agent to direct the hydride delivery from the same face as the ester, leading to the cis-isomer. However, this can be substrate-dependent.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by accentuating the small energy differences between the diastereomeric transition states.
-
| Reducing Agent | Typical Cis:Trans Ratio | Notes |
| Sodium Borohydride (NaBH₄) | ~1:1 to 3:1 | Inexpensive and easy to handle, but generally offers poor selectivity for this substrate. |
| Lithium Borohydride (LiBH₄) | ~2:1 to 4:1 | More reactive than NaBH₄, may offer slightly better selectivity. |
| LiAlH(OtBu)₃ | >10:1 | Often provides high cis selectivity due to its steric bulk. The reagent of choice for maximizing the cis isomer.[1] |
Question 2: The benzylation of my 3-(hydroxymethyl)cyclobutanecarboxylic acid is giving a low yield. I am also seeing the formation of the benzyl ester.
Answer: This is a classic chemoselectivity problem. Both the hydroxyl group and the carboxylic acid can react with the benzylating agent.
-
Causality: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which is a potent nucleophile. This carboxylate can compete with the alcohol for the benzyl halide.
-
Solutions:
-
Protect the Carboxylic Acid First: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the benzylation step. After benzylation of the alcohol, the ester can be selectively hydrolyzed.
-
Use a Milder Base for Benzylation: Using a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge can minimize the deprotonation of the carboxylic acid while still allowing for the deprotonation of the alcohol.
-
Alternative Benzylation Conditions: Consider using benzyl trichloroacetimidate under acidic conditions. This method is often highly selective for alcohols in the presence of carboxylic acids.
-
FAQ: Route A
Q: Can I perform the reduction and benzylation in a one-pot procedure? A: While appealing, a one-pot procedure for this sequence is challenging due to incompatible reaction conditions. The reduction is typically performed in a protic solvent like methanol or ethanol, which would interfere with the subsequent benzylation step that requires an aprotic solvent and a base. A sequential workup and solvent exchange are recommended for optimal results.
Experimental Protocol: Route A (High cis selectivity)
Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid
-
Suspend 3-oxocyclobutanecarboxylic acid (1.0 eq) in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add LiAlH(OtBu)₃ (1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of water, followed by 1 M HCl to dissolve the aluminum salts.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude cis-3-(hydroxymethyl)cyclobutanecarboxylic acid.
Step 2: Benzylation of cis-3-(Hydroxymethyl)cyclobutanecarboxylic Acid
-
Dissolve the crude product from Step 1 (1.0 eq) in DMF.
-
Add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool to 0 °C and add benzyl bromide (1.2 eq).
-
Let the reaction warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the benzyl ester of the target compound.
-
Hydrolyze the benzyl ester using LiOH in a THF/water mixture to yield the final product.
Route B: From Malonic Esters
This classical approach builds the cyclobutane ring from acyclic precursors. A common method involves the reaction of a malonic ester with a 1,3-dielectrophile, such as 1,3-dibromopropane. Subsequent functional group manipulation is then required.
Troubleshooting Guide: Route B
Question 1: My cyclization reaction between diethyl malonate and 1,3-dibromopropane is giving a low yield of the desired cyclobutane product and a significant amount of polymeric material.
Answer: This is a frequent challenge in ring-forming reactions. The desired intramolecular cyclization is in competition with intermolecular polymerization.
-
Causality: For the second alkylation to be intramolecular, the reactive ends of the intermediate must be in close proximity. At high concentrations, intermolecular reactions become statistically more favorable.
-
Solutions:
-
High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This is typically achieved by the slow addition of the reactants to a large volume of solvent.
-
Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF or DMF is standard. The solvent can also influence the conformation of the intermediate, so exploring different solvents may be beneficial.
-
Question 2: I am having difficulty selectively reducing only one of the ester groups in my diethyl 1,1-cyclobutanedicarboxylate.
Answer: Selective mono-reduction of a diester is notoriously difficult.
-
Causality: Both ester groups are electronically and sterically similar, making it hard for a reducing agent to differentiate between them.
-
Solutions:
-
Saponification and Decarboxylation: A more reliable method is to first hydrolyze both esters to the diacid, followed by thermal decarboxylation to give cyclobutanecarboxylic acid.[2][3] From there, you would need to introduce the hydroxymethyl group at the 3-position, which would require a more complex multi-step synthesis.
-
Formation of a Cyclic Anhydride: If you have the diacid, you can form a cyclic anhydride, which can then be selectively opened with a nucleophile or reduced.
-
Experimental Protocol: A Variation of Route B
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Add 1,3-dibromopropane (1.1 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and add water.
-
Extract the product with diethyl ether, dry the organic layer, and purify by distillation.
Step 2: Conversion to this compound This conversion is non-trivial and would involve multiple steps, potentially including a C-H activation or other functionalization at the 3-position. A more practical approach starting from a malonic ester derivative would be to use a different starting material that already contains the necessary functionality.
Route C: [2+2] Cycloaddition
This elegant approach forms the cyclobutane ring and installs the benzyloxy group in a single step. The reaction of benzyl vinyl ether with dichloroketene (generated in situ) gives a dichlorocyclobutanone intermediate, which can be reductively dehalogenated.
Troubleshooting Guide: Route C
Question 1: My [2+2] cycloaddition of benzyl vinyl ether and dichloroketene is giving a low yield.
Answer: The success of this reaction is highly dependent on the efficient in situ generation and trapping of the reactive dichloroketene.
-
Causality: Dichloroketene is unstable and can dimerize or polymerize if not immediately trapped by the alkene (benzyl vinyl ether).
-
Solutions:
-
Slow Addition: The dichloroacetyl chloride (or other ketene precursor) should be added slowly to the solution containing the triethylamine and benzyl vinyl ether. This maintains a low concentration of the ketene at any given time, favoring the cycloaddition over self-reaction.
-
Temperature Control: These reactions are often exothermic and should be run at a controlled temperature, typically starting at 0 °C or even lower.
-
Efficient Stirring: Good mixing is crucial to ensure that the generated ketene reacts with the benzyl vinyl ether before it can decompose.
-
Question 2: The reductive dechlorination of my 2,2-dichloro-3-(benzyloxy)cyclobutanone is incomplete or is reducing the ketone as well.
Answer: The choice of reducing agent and conditions is critical for selectively removing the chlorine atoms without over-reducing the ketone.
-
Causality: Many reducing agents that can cleave C-Cl bonds can also reduce ketones.
-
Solutions:
-
Activated Zinc: Zinc dust, activated with a small amount of HCl or CuSO₄, is a classic and effective reagent for this transformation. It is generally chemoselective for the dehalogenation.
-
Reaction Solvent: A mixture of acetic acid and water is a common solvent system for this reaction. The acid helps to activate the zinc and protonate the intermediate enolate.
-
Experimental Protocol: Route C
Step 1: [2+2] Cycloaddition
-
To a solution of benzyl vinyl ether (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent (e.g., hexane or diethyl ether) at 0 °C, add a solution of dichloroacetyl chloride (1.2 eq) in the same solvent dropwise over 2-3 hours.
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter the triethylammonium hydrochloride salt and wash with the solvent.
-
Concentrate the filtrate to give the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone.
Step 2: Reductive Dechlorination
-
Dissolve the crude dichlorocyclobutanone in a mixture of acetic acid and water.
-
Add activated zinc dust (3-4 eq) portion-wise, monitoring the internal temperature.
-
Stir vigorously for 4-6 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter off the excess zinc and dilute the filtrate with water.
-
Extract with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate to give crude 3-(benzyloxy)cyclobutanone.
Step 3: Conversion to the Carboxylic Acid The resulting ketone can be converted to the target carboxylic acid via several methods, such as a haloform reaction followed by esterification and reduction, or through the formation of a cyanohydrin followed by hydrolysis. These subsequent steps would need to be optimized.
Visualization of Synthetic Pathways
Diagram 1: Route A Workflow
Caption: Workflow for the synthesis via stereoselective reduction.
Diagram 2: Route C Workflow
Caption: Workflow for the synthesis via [2+2] cycloaddition.
References
-
Request PDF. (2026, August 6). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate. [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021, August 6). The Journal of Organic Chemistry. [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023, August 3). ScholarWorks. [Link]
-
-
(n.d.). Organic Syntheses Procedure. [Link]
-
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. [Link]
-
3-chlorocyclobutanecarboxylic acid. (n.d.). Organic Syntheses Procedure. [Link]
-
Request PDF. (n.d.). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. [Link]
-
benzyl cis-3-(hydroxymethyl)cyclobutanecarboxylate, min 97%, 100 mg. (n.d.). CP Lab Safety. [Link]
-
3-(hydroxymethyl)cyclobutanecarboxylic acid (C6H10O3). (n.d.). PubChem. [Link]
-
Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18). The Journal of Organic Chemistry. [Link]
-
Request PDF. (2026, August 6). Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. ResearchGate. [Link]
- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. (n.d.).
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). AIR Unimi. [Link]
-
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (n.d.). MDPI. [Link]
-
Request PDF. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).. ResearchGate. [Link]
Sources
Validation & Comparative
biological activity of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics targeting the central nervous system (CNS) has led to a significant focus on modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. Attenuating GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] A key strategy in enhancing GABAergic tone is the inhibition of GABA reuptake transporters (GATs), which prolongs the synaptic lifetime of GABA. This guide provides a comparative analysis of this compound derivatives as a potential new class of GABA reuptake inhibitors. Drawing upon established principles of medicinal chemistry and known structure-activity relationships (SAR) of GABA analogues, we will explore the rationale for their design, propose a comprehensive experimental plan for their synthesis and biological evaluation, and compare their potential profile to existing GABAergic modulators.
The Rationale for Cyclobutane Scaffolds in GABAergic Drug Discovery
The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to interactions with various receptors and transporters, which can result in off-target effects.[2] The introduction of conformational constraints through cyclic scaffolds is a well-established strategy to enhance receptor/transporter selectivity and improve pharmacokinetic properties.[3] The cyclobutane ring, with its rigid, puckered conformation, serves as an excellent scaffold for constraining the pharmacophoric elements of GABA analogues.[3][4]
Unlike conformationally flexible cycloalkanes, the cyclobutane motif can position substituents in well-defined spatial arrangements, potentially leading to improved potency and selectivity.[4] Several successful drug candidates incorporating 1,3-disubstituted cyclobutane moieties underscore the utility of this scaffold in modern drug discovery.[1]
Our focus on this compound is predicated on the hypothesis that this scaffold mimics the folded conformation of GABA, a key requirement for interaction with GABA transporters. The carboxylic acid function serves as the essential anionic group, while the nitrogen atom, which is a prerequisite for GABA activity, would be introduced in a subsequent synthetic step to yield the final amino acid. The (benzyloxy)methyl substituent at the 3-position is a novel feature designed to explore new binding interactions within the target protein, potentially enhancing potency and selectivity.
Comparative Structural Analysis
To understand the potential of our target compound, we will compare it with two key benchmarks: a known cyclobutane-based GABA analogue and a clinically used GABA reuptake inhibitor.
| Compound | Scaffold | Key Structural Features | Potential Advantages/Disadvantages |
| This compound Derivative (Hypothetical) | Cyclobutane | - Rigid cyclobutane core- Carboxylic acid- Amino group (to be added)- Novel (benzyloxy)methyl substituent | Advantage: The bulky, lipophilic (benzyloxy)methyl group may access a previously unexplored hydrophobic pocket in the target protein, leading to enhanced potency. The rigid scaffold could improve selectivity.Disadvantage: The large substituent may cause steric hindrance, preventing optimal binding. |
| cis-3-Aminocyclobutane-1-carboxylic Acid | Cyclobutane | - Rigid cyclobutane core- Carboxylic acid- Amino group | Advantage: Proven, albeit moderate, GABA-like activity, particularly as a GABA uptake inhibitor. Simple structure.Disadvantage: Lower potency compared to more complex inhibitors. |
| Tiagabine (Gabitril®) | Nipecotic Acid | - Nipecotic acid core- Lipophilic diarylbutenyl side chain | Advantage: Clinically approved and potent GAT-1 selective inhibitor. Well-characterized pharmacological profile.Disadvantage: More flexible scaffold compared to cyclobutane, which could contribute to off-target effects. |
The key differentiator for our proposed derivative is the (benzyloxy)methyl group. This substituent introduces both steric bulk and lipophilicity, which can significantly impact binding affinity and pharmacokinetic properties such as cell permeability and metabolic stability.
Proposed Experimental Workflow
A rigorous and self-validating experimental plan is crucial to ascertain the biological activity of this novel chemical series. The following workflow outlines the key stages, from chemical synthesis to in vivo evaluation.
Caption: A plausible synthetic route to access cis and trans isomers of the target amino acid.
In Vitro Biological Evaluation
The primary biological activity will be assessed using a [³H]GABA uptake inhibition assay in rat brain synaptosomes or in cell lines stably expressing the human GAT-1 transporter.
Protocol: [³H]GABA Uptake Inhibition Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from rat cerebral cortex by differential centrifugation.
-
Incubation: Pre-incubate synaptosomes with varying concentrations of the test compounds (e.g., from 1 nM to 100 µM) for 15 minutes at 37°C in a Krebs-Ringer bicarbonate buffer.
-
Initiation of Uptake: Add [³H]GABA to the mixture and incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response curves. Tiagabine will be used as a positive control.
Compounds showing significant GAT-1 inhibitory activity (IC₅₀ < 1 µM) will be profiled for their selectivity against other GABA transporters (GAT-2, GAT-3, and BGT-1) using cell lines individually expressing these transporters. High selectivity for GAT-1 is desirable to minimize potential side effects.
In Vivo Evaluation
Promising lead candidates with high potency and selectivity will be advanced to in vivo studies.
-
Pharmacokinetics: The pharmacokinetic profile (e.g., half-life, bioavailability, brain penetration) will be determined in rodents following intravenous and oral administration.
-
Efficacy Models: The in vivo efficacy will be assessed in established animal models of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model. The ability of the compounds to increase the seizure threshold will be a key measure of efficacy.
Predicted Structure-Activity Relationships and Outcomes
Based on existing knowledge of GABA analogues, we can predict several potential outcomes:
-
Stereochemistry: The relative orientation of the carboxylic acid and the amino group (once installed) will be critical. We hypothesize that the cis isomer, which more closely mimics the folded conformation of GABA, will exhibit greater potency than the trans isomer, a trend that has been observed for other cyclobutane-based GABA analogues.
-
The (Benzyloxy)methyl Substituent:
-
Enhanced Potency: If a hydrophobic pocket exists in the binding site of GAT-1, the benzyloxy group could engage in favorable van der Waals or π-π stacking interactions, leading to a significant increase in binding affinity compared to unsubstituted or small alkyl-substituted analogues.
-
Improved Pharmacokinetics: The lipophilic nature of this group may enhance membrane permeability and oral bioavailability. However, it could also increase metabolic liability through aromatic hydroxylation.
-
-
Comparison to Alternatives: We anticipate that a successful derivative from this series could offer a more rigid and potentially more selective alternative to existing flexible GAT-1 inhibitors like Tiagabine. The improved conformational restriction may reduce interactions with other CNS targets.
Conclusion
The exploration of this compound derivatives represents a rational design approach towards novel, potent, and selective GABA reuptake inhibitors. The rigid cyclobutane scaffold provides a unique opportunity to probe the topology of the GAT-1 binding site with a conformationally constrained GABA analogue. The proposed experimental workflow provides a clear and robust pathway for the synthesis, in vitro characterization, and in vivo validation of these compounds. While the biological activity of this specific chemical series is yet to be experimentally determined, the underlying scientific principles and the potential for discovering a new class of CNS therapeutics with an improved pharmacological profile make this a compelling area for further investigation.
References
- Bryans, J. S., & Wustrow, D. J. (2001). 3-substituted GABA analogs with central nervous system activity: a review. Current Medicinal Chemistry, 8(6), 611-638.
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
- Chambon, J. P., et al. (1985). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 28(7), 849-857.
- Mykhailiuk, P. K. (2015). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(13), 5123.
- Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185760.
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- Radwan, M. A. A., et al. (2007). Synthesis and Biological Evaluation of New 3-Substituted Indole Derivatives as Potential Anti- Inflammatory and Analgesic Agents. Bioorganic & Medicinal Chemistry, 15(11), 3832-3841.
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A Comparative Analysis of Cis and Trans Isomers of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid in Biological Assays: A Guide for Researchers
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can be a critical determinant of its biological activity.[1] The subtle yet profound differences between stereoisomers, such as cis and trans isomers, can lead to vastly different pharmacological profiles, underscoring the importance of their individual characterization.[2][3] This guide provides a comprehensive framework for comparing the biological activities of the cis and trans isomers of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, with a particular focus on their potential interactions with the γ-aminobutyric acid (GABA) system.
The rationale for investigating the GABAergic system stems from the structural similarity of the target molecule to known conformationally restricted GABA analogs. The cyclobutane ring imposes significant constraints on the molecule's flexibility, which can lead to selective interactions with specific biological targets.[4] Notably, previous research on 3-aminocyclobutane-1-carboxylic acid, a related analog, revealed that the cis isomer exhibited more potent GABA-like activity compared to its trans counterpart.[5][6] This precedent strongly suggests that the spatial orientation of the (benzyloxy)methyl and carboxylic acid groups on the cyclobutane ring of our target compound will profoundly influence its biological effects.
This guide will delve into the experimental methodologies required to elucidate these differences, providing detailed protocols for key in vitro and in vivo assays. We will explore GABA uptake inhibition, GABA receptor binding, and direct measurement of GABA receptor modulation, offering a multi-faceted approach to characterizing the pharmacological profiles of these isomers.
The Decisive Role of Spatial Arrangement: Postulated Activities of Cis and Trans Isomers
The differential positioning of the key functional moieties—the carboxylic acid and the (benzyloxy)methyl group—in the cis and trans isomers of this compound is hypothesized to govern their interaction with GABAergic proteins, namely GABA transporters (GATs) and GABA receptors.
In the cis isomer, both substituents are on the same side of the cyclobutane ring, resulting in a specific spatial arrangement that may mimic the active conformation of GABA more effectively for certain binding pockets. Conversely, the trans isomer presents these groups on opposite sides, leading to a more extended and linear conformation. This seemingly minor structural variance can lead to significant differences in binding affinity and efficacy.[6] For instance, one isomer might be a potent inhibitor of GABA uptake, thereby increasing synaptic GABA concentrations, while the other could be inactive or even interact with a different target altogether.
To quantify these anticipated differences, a series of robust biological assays are proposed. The following sections provide detailed protocols for these experiments, designed to deliver clear, comparative data.
Quantitative Comparison of Biological Activities
The following table summarizes the key assays and the expected data outputs for a comprehensive comparison of the cis and trans isomers.
| Biological Assay | Parameter Measured | Expected Outcome for Active Isomer |
| In Vitro GABA Uptake Assay | Inhibition of [³H]GABA uptake into synaptosomes or GAT-transfected cells (IC₅₀) | Low IC₅₀ value, indicating potent inhibition of GABA reuptake. |
| Radioligand Binding Assay | Displacement of a radiolabeled ligand (e.g., [³H]muscimol) from GABA-A receptors (Kᵢ) | Low Kᵢ value, indicating high binding affinity for the GABA-A receptor. |
| Electrophysiology (Patch-Clamp) | Modulation of GABA-A receptor-mediated currents (EC₅₀ or % potentiation/inhibition) | Direct activation, positive or negative allosteric modulation of GABA-A receptor currents. |
| In Vivo Microdialysis | Changes in extracellular GABA levels in a specific brain region of a conscious animal | Increased extracellular GABA levels following administration, consistent with GABA uptake inhibition. |
Detailed Experimental Protocols
In Vitro GABA Uptake Assay using Synaptosomes
This assay directly measures the ability of the test compounds to inhibit the uptake of GABA into presynaptic terminals, providing a functional measure of GAT inhibition.
Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters, offering a physiologically relevant ex vivo model.[7][8][9]
Experimental Workflow:
Caption: Workflow for the in vitro GABA uptake assay using synaptosomes.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rodent brain tissue (e.g., cortex or hippocampus) in ice-cold 0.32 M sucrose buffer.[7]
-
Perform a series of differential centrifugations to isolate the synaptosomal fraction (P2 pellet).[7][10]
-
For higher purity, resuspend the P2 pellet and purify using a sucrose density gradient.[7]
-
Resuspend the final synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES) and determine the protein concentration.[1]
-
-
GABA Uptake Assay:
-
In a 96-well plate, pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the cis and trans isomers for 10-20 minutes at 37°C.[11]
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).[1]
-
Allow the uptake to proceed for a short, defined period (e.g., 3-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by several washes with ice-cold buffer to remove unbound radiolabel.[11]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine) from the total uptake.[1][12]
-
Calculate the percentage inhibition for each concentration of the test isomers.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each isomer by fitting the data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay for GABA-A Receptors
This assay determines the affinity of the test compounds for the GABA-A receptor by measuring their ability to displace a known radiolabeled ligand.
Rationale: This method provides a direct measure of the interaction between the compound and the receptor, allowing for the determination of the binding affinity (Kᵢ).[2][3][5]
Experimental Workflow:
Caption: Workflow for automated patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO cells) stably expressing the desired subunits of the human GABA-A receptor.
-
Culture the cells under standard conditions until they reach the appropriate confluency for the experiment.
-
-
Automated Patch-Clamp Recording:
-
Prepare a single-cell suspension and load it into the automated patch-clamp instrument (e.g., QPatch or Qube 384). [13][14] * The instrument will automatically establish whole-cell patch-clamp recordings from multiple cells simultaneously.
-
To assess agonist activity, apply increasing concentrations of each isomer and measure the resulting current.
-
To assess antagonist or modulatory activity, co-apply a fixed, sub-maximal concentration of GABA with increasing concentrations of each isomer and measure the change in the GABA-evoked current. [15][16]
-
-
Data Analysis:
-
Analyze the recorded currents to determine the peak amplitude and other kinetic parameters.
-
For agonists, plot the current response against the concentration to determine the EC₅₀.
-
For antagonists or modulators, plot the percentage inhibition or potentiation of the GABA response against the concentration to determine the IC₅₀ or EC₅₀, respectively.
-
Concluding Remarks for the Research Professional
The rigorous, parallel evaluation of the cis and trans isomers of this compound is not merely an academic exercise but a critical step in understanding their therapeutic potential. The distinct three-dimensional structures imparted by the cyclobutane ring are likely to result in significant differences in their interactions with biological targets within the GABAergic system. [4][6] The experimental framework provided in this guide offers a robust strategy to dissect these differences. By employing a combination of in vitro and potentially in vivo assays, researchers can build a comprehensive pharmacological profile for each isomer. This data is essential for identifying the more active and selective isomer, a crucial step in the lead optimization process. A thorough understanding of the structure-activity relationship at the level of stereoisomers will ultimately guide the development of more potent and safer therapeutics.
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Characterization of GABA Receptors - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Comparative Analysis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional diversity and favorable pharmacokinetic profiles is perpetual. The cyclobutane ring, a strained four-membered carbocycle, has emerged as an increasingly valuable motif in drug design. Its rigid, puckered structure provides a fixed orientation for substituents, allowing for precise interactions with biological targets. This guide delves into the structure-activity relationships (SAR) of a specific class of these compounds: 3-((benzyloxy)methyl)cyclobutanecarboxylic acid analogs. By examining their performance against various biological targets and dissecting the experimental data, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.
The Cyclobutane Core: A Scaffold of Untapped Potential
The utility of the cyclobutane scaffold in medicinal chemistry is multifaceted. It can serve as a bioisosteric replacement for other cyclic systems, such as phenyl or cyclopentyl rings, while offering improved metabolic stability and unique conformational constraints. The inherent ring strain of cyclobutanes can also influence the reactivity and binding affinity of appended functional groups. Several drug candidates incorporating the 1,3-disubstituted cyclobutane moiety have entered clinical development, highlighting the therapeutic potential of this structural framework.
This guide will focus on analogs of this compound, a scaffold that combines the rigid cyclobutane core with a flexible benzyloxy-containing side chain and a crucial carboxylic acid group. We will explore how modifications to each of these components impact biological activity against different targets, drawing upon published research to build a coherent SAR narrative.
Targeting Integrin αvβ3: A Case Study in SAR
While direct SAR studies on this compound are not extensively published, valuable insights can be gleaned from closely related analogs. A notable example is the development of cyclobutane-based antagonists of the αvβ3 integrin, a cell surface receptor implicated in cancer progression and angiogenesis.
A comprehensive study on cyclobutanecarboxylic acid derivatives as αvβ3 antagonists provides a foundational understanding of the SAR for this scaffold.[1][2] In this work, the cyclobutane ring serves as a rigid scaffold to orient arginine and aspartate mimetic sidechains, crucial for binding to the integrin.
Key SAR Observations for αvβ3 Antagonists:
-
The Carboxylic Acid is Essential: The carboxylic acid moiety is a critical pharmacophore, mimicking the aspartic acid residue of the natural RGD (arginine-glycine-aspartic acid) ligand. Its esterification or replacement leads to a significant loss of activity, indicating its direct involvement in binding, likely through ionic interactions with the receptor.
-
Side Chain Length and Composition: The nature of the substituent at the 3-position of the cyclobutane ring profoundly influences potency. Analogs with longer sidechains containing hydrogen bond donors and acceptors generally exhibit higher activity. This suggests that the side chain extends into a specific pocket of the receptor, and its interactions are crucial for affinity.
-
Stereochemistry Matters: The relative stereochemistry of the substituents on the cyclobutane ring can have a dramatic effect on biological activity. The cis and trans isomers often display different potencies, underscoring the importance of the spatial arrangement of the pharmacophoric groups.
Experimental Data Summary: αvβ3 Integrin Adhesion Assay
| Compound ID | 3-Position Substituent | IC50 (µM) | Reference |
| Analog 1 | -(CH2)2-NH-C(=NH)NH2 | >50 | [1] |
| Analog 2 | -(CH2)3-NH-C(=NH)NH2 | 15.2 | [1] |
| Analog 3 | -(CH2)4-NH-C(=NH)NH2 | 2.8 | [1] |
| Analog 4 | -(CH2)2-O-Ph-p-NH-C(=NH)NH2 | 0.9 | [1] |
Note: The compound IDs are illustrative and based on the trends described in the cited literature.
The data clearly demonstrates that increasing the length of the alkyl chain at the 3-position enhances activity, with the introduction of a more complex, rigidifying phenyl ether linker leading to a significant boost in potency. This highlights the importance of optimizing the 3-position substituent to achieve high-affinity binding.
Targeting GPR120: Modulators for Metabolic Diseases
Another promising therapeutic area for cyclobutane carboxylic acid derivatives is the modulation of G protein-coupled receptor 120 (GPR120), a receptor for long-chain free fatty acids that plays a role in glucose homeostasis and inflammation. A patent application discloses a series of cyclobutane-containing carboxylic acids as GPR120 modulators, suggesting their potential for the treatment of diabetes and related metabolic disorders.[3]
While specific SAR data from this patent is not publicly available in peer-reviewed literature, the claims and examples within the patent provide valuable clues. The core structure typically consists of a 1,3-disubstituted cyclobutane with a carboxylic acid and a more complex aromatic or heteroaromatic side chain. The benzyloxy group in our topic molecule could be considered a simplified version of such side chains.
Targeting Tubulin: Combretastatin Analogs with a Cyclobutane Core
The natural product combretastatin A4 is a potent inhibitor of tubulin polymerization, making it an attractive lead for the development of anticancer agents. However, its cis-stilbene core is prone to isomerization to the inactive trans-isomer. To overcome this liability, researchers have designed analogs where the double bond is replaced with a rigid cyclobutane ring.
In a study describing the synthesis and biological evaluation of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4, both cis and trans isomers were prepared and tested for their cytotoxic activity.[4] This work provides a direct comparison of the impact of stereochemistry on the activity of cyclobutane-based tubulin inhibitors.
Experimental Workflow: Synthesis and Cytotoxicity Evaluation of Combretastatin Analogs
Caption: Workflow for the synthesis and biological evaluation of cyclobutane-based combretastatin analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. Below are representative protocols for the key assays mentioned.
Protocol 1: Integrin αvβ3 Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an integrin ligand, such as vitronectin.
Materials:
-
96-well microtiter plates
-
Vitronectin solution (10 µg/mL in PBS)
-
Blocking buffer (1% BSA in PBS)
-
M21 human melanoma cells (expressing αvβ3)
-
Test compounds (dissolved in DMSO and diluted in assay buffer)
-
Assay buffer (serum-free DMEM)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µL of vitronectin solution overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 100 µL of blocking buffer for 1 hour at 37°C.
-
Cell Preparation: Harvest M21 cells and resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Add 50 µL of diluted test compounds to the blocked wells.
-
Cell Seeding: Add 50 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Add 100 µL of Calcein-AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Quantification: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO and diluted in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a DMSO control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Future Directions and Concluding Remarks
The exploration of this compound analogs and related structures is a promising avenue for the discovery of novel therapeutics. The cyclobutane core offers a unique and advantageous scaffold for presenting pharmacophoric groups in a defined three-dimensional space. The SAR studies on related analogs targeting integrins, GPR120, and tubulin provide a strong foundation for the rational design of new compounds.
Future research should focus on a more systematic exploration of the SAR of this compound itself, including:
-
Modification of the Benzyloxy Group: Introducing substituents on the phenyl ring or replacing it with other aromatic or heteroaromatic systems could significantly impact potency and selectivity.
-
Varying the Linker: The length and nature of the linker between the cyclobutane ring and the benzyloxy group should be investigated.
-
Stereochemical Control: The synthesis and evaluation of pure cis and trans isomers are crucial for understanding the optimal geometry for target binding.
-
Exploration of New Targets: Screening these compounds against a broader range of biological targets could uncover novel therapeutic applications.
By combining insightful design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of this compound analogs as a source of new medicines can be realized.
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in vitro evaluation of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid as an enzyme inhibitor
An In-Depth Comparative Guide to the In Vitro Evaluation of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid as an Enzyme Inhibitor
Introduction
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are of paramount importance.[1] Enzymes, as biological catalysts, are central to a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[2][3] This guide focuses on the in vitro evaluation of a specific small molecule, this compound, as a potential enzyme inhibitor.
The structure of this compound, featuring both a cyclobutane ring and a carboxylic acid moiety, suggests its potential for interaction with various enzyme active sites. The cyclobutane scaffold provides a rigid, three-dimensional framework that can orient functional groups in specific vectors to optimize binding interactions.[4] The carboxylic acid group is a well-established pharmacophore known to interact with the active sites of numerous enzymes, often mimicking a substrate or engaging in critical hydrogen bonding and electrostatic interactions.[5][6][7] For instance, carboxylic acid-containing molecules have shown inhibitory activity against enzymes like sirtuins and carbonic anhydrases.[5]
This guide provides a comprehensive framework for the in vitro characterization of this compound. We will delve into the rationale for selecting a suitable enzyme target, present detailed experimental protocols for determining inhibitory potency and mechanism, and offer a comparative analysis against a known inhibitor. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to assess the potential of this and similar molecules as enzyme inhibitors.
Experimental Design and Rationale
A robust evaluation of a potential enzyme inhibitor hinges on a well-designed experimental strategy. This involves the careful selection of an appropriate enzyme target, a suitable comparator compound, and a reliable assay methodology.
Enzyme Target Selection: Human Carbonic Anhydrase II
Given the presence of the carboxylic acid group, a logical starting point is to test against enzymes that recognize carboxylates. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[7] Several CA isoforms are established drug targets, and many known inhibitors possess a chemical moiety that coordinates with the active site zinc ion. Carboxylic acids have been explored as non-classical zinc-binding groups in CA inhibitors.[6] For this guide, we will focus on human Carbonic Anhydrase II (hCA II) , a well-characterized and readily available isoform.
Comparator Compound Selection: Acetazolamide
To contextualize the inhibitory activity of our test compound, a well-characterized, potent inhibitor is required as a positive control and benchmark. Acetazolamide is a classical, potent sulfonamide-based inhibitor of hCA II and serves as an excellent comparator for these studies.
Assay Methodology: Spectrophotometric p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
The esterase activity of hCA II provides a convenient method for monitoring its inhibition. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at 400 nm.[8] This continuous assay allows for the determination of initial reaction velocities, which are crucial for kinetic analysis.[9][10]
Key Kinetic Parameters for Comparison
To thoroughly characterize and compare the inhibitors, we will determine the following key parameters:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency but can be dependent on assay conditions.[11]
-
Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more reliable parameter for comparing inhibitor potencies.[12]
-
Mode of Inhibition: Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive).[13] This is determined by measuring enzyme kinetics at various substrate and inhibitor concentrations.
The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation :[12]
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the in vitro evaluation of this compound.
Caption: Dose-response curve for IC50 determination.
Interpretation of Results
Based on the hypothetical data, this compound inhibits hCA II with an IC50 of 15.2 µM and a Ki of 7.8 µM. The mode of inhibition is competitive, suggesting that the compound likely binds to the active site of the enzyme, competing with the substrate p-NPA.
When compared to acetazolamide (Ki = 0.006 µM), our test compound is significantly less potent. This is not unexpected, as acetazolamide is a highly optimized and clinically used inhibitor. However, the micromolar activity of this compound demonstrates that this chemical scaffold does interact with the target enzyme and could serve as a starting point for further optimization.
Discussion and Future Directions
This guide outlines a systematic approach to the , using hCA II as a relevant target. The finding of competitive inhibition suggests that the carboxylic acid moiety may be interacting with the zinc ion and/or surrounding hydrophilic residues in the hCA II active site, a hypothesis that could be further investigated through computational docking studies.
The moderate potency of the compound provides a foundation for structure-activity relationship (SAR) studies. Future work could involve synthesizing and testing analogues to explore the effects of:
-
Modifying the benzyloxy group: Replacing the phenyl ring with other aromatic or aliphatic groups to probe hydrophobic interactions.
-
Altering the cyclobutane linker: Investigating different stereoisomers (cis/trans) or ring sizes to optimize the orientation of the key binding groups.
-
Replacing the carboxylic acid: Exploring bioisosteres of the carboxylic acid to potentially improve potency or pharmacokinetic properties. [5] Furthermore, it would be crucial to assess the selectivity of the compound by testing it against other hCA isoforms (e.g., hCA I, IX, XII) to determine its isoform-selectivity profile. While in vitro enzyme assays are essential for initial characterization, subsequent evaluation in cell-based assays would be necessary to assess cell permeability and activity in a more complex biological environment.
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The Strategic Advantage of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid in Drug Design: A Comparative Guide to Cyclobutane Derivatives
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer superior pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a compelling structural element, prized for its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere. This guide provides an in-depth technical comparison of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid and its derivatives against other cyclobutane-containing compounds, with a particular focus on their potential as modulators of the γ-aminobutyric acid (GABA) system. Through a synthesis of established experimental data and forward-looking protocols, we will explore the nuances of their design, synthesis, and biological evaluation.
The Cyclobutane Core: A Foundation for Innovation in Medicinal Chemistry
The four-membered carbocyclic ring of cyclobutane offers a unique set of physicochemical properties that medicinal chemists can strategically leverage. Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring restricts the spatial arrangement of its substituents. This conformational constraint can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target and potentially increasing potency.[1][2] Furthermore, the saturated nature of the cyclobutane ring often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Its three-dimensional character also allows it to serve as a non-planar bioisostere for aromatic rings or other functional groups, offering a means to escape flatland and explore new chemical space.[4]
This compound: A Privileged Scaffold
The subject of our focus, this compound, presents a particularly interesting scaffold for several reasons. The carboxylic acid moiety provides a key interaction point, capable of forming strong ionic bonds or hydrogen bonds with biological targets. The benzyloxymethyl substituent introduces a degree of lipophilicity and the potential for aromatic interactions, while also serving as a handle for further chemical modification. The stereochemistry of the 1,3-disubstituted cyclobutane ring—existing as either cis or trans isomers—allows for a precise spatial projection of these functional groups, which can be critical for selective receptor engagement.
Comparative Analysis: Unlocking the Potential of Cyclobutane GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs treating anxiety, epilepsy, and other neurological disorders.[5] Conformationally restricted analogs of GABA have been a subject of intense research to improve selectivity for different GABA receptor subtypes (e.g., GABAA, GABAB, and GABAC) and to enhance pharmacokinetic properties.[6]
A seminal study on cis- and trans-3-aminocyclobutane-1-carboxylic acid revealed that the stereochemical arrangement of the amino and carboxylic acid groups significantly impacts biological activity. The cis isomer demonstrated moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors, whereas the trans isomer was considerably less active.[1] This suggests that the spatial distance and orientation between the key pharmacophoric elements are crucial for effective interaction with GABAergic targets.
Building upon this foundational knowledge, we propose a comparative evaluation of the cis and trans isomers of this compound. The replacement of the amino group with a benzyloxymethyl group alters the electronic and steric properties of the molecule, which could lead to a different pharmacological profile, potentially as a modulator of GABA receptors rather than a direct agonist.
Physicochemical Properties Comparison
To understand the potential advantages of this compound, a comparison of its predicted physicochemical properties with other relevant cyclobutane derivatives is instructive.
| Compound | Molecular Weight ( g/mol ) | Predicted logP | pKa (Carboxylic Acid) |
| cis-3-Aminocyclobutane-1-carboxylic acid | 115.13 | -1.5 | ~4.0, ~10.5 |
| trans-3-Aminocyclobutane-1-carboxylic acid | 115.13 | -1.5 | ~4.0, ~10.5 |
| cis-3-((benzyloxy)methyl)cyclobutanecarboxylic acid | 220.27 | 2.1 | ~4.8 |
| trans-3-((benzyloxy)methyl)cyclobutanecarboxylic acid | 220.27 | 2.1 | ~4.8 |
| Cyclobutanecarboxylic acid | 100.12 | 0.8 | 4.79 |
Table 1: Predicted physicochemical properties of selected cyclobutane derivatives. LogP and pKa values are estimations and can vary based on the prediction software and experimental conditions.
The introduction of the benzyloxymethyl group significantly increases the lipophilicity (logP) compared to the amino-substituted analogs, which could enhance membrane permeability and oral bioavailability. The pKa of the carboxylic acid is expected to be in a similar range to other cyclobutanecarboxylic acids.[7]
Experimental Protocols: A Roadmap for Comparative Evaluation
To empirically validate the potential of this compound and its isomers, a rigorous experimental plan is essential. This section outlines the detailed, step-by-step methodologies for their synthesis and subsequent biological evaluation.
Synthesis of cis- and trans-3-((benzyloxy)methyl)cyclobutanecarboxylic acid
The synthesis of the target compounds can be achieved from commercially available starting materials, such as 3-oxocyclobutanecarboxylic acid. The general synthetic strategy involves the reduction of the ketone, separation of the resulting cis and trans alcohol isomers, followed by protection of the hydroxyl group and hydrolysis of the ester.
Step 1: Synthesis of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid [8]
-
To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel.
Step 2: Benzyl Protection of the Hydroxyl Group [9][10]
-
To a solution of the separated cis or trans alcohol isomer (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at room temperature for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding benzyl ether.
Step 3: Ester Hydrolysis
-
To a solution of the benzyl-protected methyl ester (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product.
Biological Evaluation: GABAA Receptor Binding Assay
The affinity of the synthesized cyclobutane derivatives for the GABAA receptor will be determined using a competitive radioligand binding assay with [3H]muscimol, a potent GABAA receptor agonist.[1][2]
Membrane Preparation: [1]
-
Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting pellet in 20 volumes of ice-cold deionized water and centrifuge again at 20,000 x g for 20 minutes.
-
Repeat the water wash and centrifugation step twice more.
-
The final pellet is resuspended in a known volume of assay buffer (50 mM Tris-HCl, pH 7.4) and stored at -80 °C.
Binding Assay Protocol: [2]
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]muscimol (final concentration ~2 nM), and 50 µL of various concentrations of the test compound (ranging from 10-10 to 10-4 M).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled GABA (1 mM).
-
Initiate the binding reaction by adding 100 µL of the prepared membrane suspension (containing ~100-200 µg of protein).
-
Incubate the plate at 4 °C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
Data Analysis:
The concentration of the test compound that inhibits 50% of the specific binding of [3H]muscimol (IC50) will be determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
Based on the existing literature for related cyclobutane analogs, we can hypothesize the following outcomes:
-
Stereoselectivity: It is anticipated that the cis and trans isomers of this compound will exhibit different binding affinities for the GABAA receptor. The spatial orientation of the benzyloxymethyl and carboxylic acid groups will likely be a key determinant of receptor interaction.
-
Influence of the Benzyloxymethyl Group: The increased lipophilicity and steric bulk of the benzyloxymethyl group, compared to an amino group, may lead to a different binding mode or receptor subtype selectivity. The benzyl moiety could engage in hydrophobic or aromatic interactions within the binding pocket.
-
Metabolic Stability: The benzyloxy group may be susceptible to metabolic cleavage.[11] In vitro metabolic stability assays using liver microsomes would be a valuable follow-up experiment to assess the potential for first-pass metabolism.
Conclusion: A Path Forward for Novel CNS Therapeutics
The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel central nervous system therapeutics. The unique conformational constraints imposed by the cyclobutane scaffold, coupled with the tunable physicochemical properties afforded by the benzyloxymethyl and carboxylic acid functionalities, provide a rich platform for rational drug design. The detailed synthetic and biological evaluation protocols outlined in this guide offer a clear and actionable framework for researchers to investigate the potential of these compounds as modulators of the GABAergic system. By systematically exploring the structure-activity relationships of these and other cyclobutane derivatives, the scientific community can continue to unlock the therapeutic potential of this versatile and increasingly important molecular scaffold.
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A Senior Application Scientist's Guide to Validating the Incorporation of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid into a Therapeutic Lead
Introduction: The Quest for Superior Drug Scaffolds
In the intricate process of drug discovery, the journey from a biologically active "hit" to a viable drug candidate is a meticulous process of lead optimization.[1][2] This phase is a delicate balancing act, aiming to enhance a compound's potency and selectivity while simultaneously refining its pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET).[3][4] A critical strategy in this endeavor is the introduction of novel chemical scaffolds that can confer superior pharmacological characteristics.
This guide provides an in-depth technical framework for validating the incorporation of a specific and promising moiety, 3-((benzyloxy)methyl)cyclobutanecarboxylic acid , into a therapeutic lead. We will deconstruct this molecule to understand the rationale behind its design, present a comprehensive workflow for its experimental validation, and objectively compare its performance against logical alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced, three-dimensional scaffolds to overcome common optimization challenges.
Part 1: Deconstructing the Moiety — A Trifecta of Strategic Design
The structure of this compound is not arbitrary; each component is chosen to address specific challenges in drug design.
The Cyclobutane Core: Imposing Order on Molecular Flexibility
The use of a cyclobutane ring is a deliberate move to harness conformational rigidity. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane scaffold has a puckered, three-dimensional structure with a high degree of strain.[5][6] This rigidity is not a liability but a powerful tool.
-
Causality of Choice: By incorporating a cyclobutane ring, we lock key pharmacophoric groups into a specific spatial orientation. This pre-organization can lead to a more favorable interaction with the biological target's binding pocket, potentially increasing potency and selectivity.[6][7] Furthermore, the rigid structure can fill hydrophobic pockets in a target protein more effectively than a flexible chain.[6] The chemical inertness of the carbocycle also contributes to overall stability.[6]
Caption: The integrated workflow for validating the therapeutic lead.
Phase 1: Foundational Physicochemical & In Silico Profiling
Objective: To establish baseline physicochemical properties and predict target engagement.
Protocol 1: Aqueous Thermodynamic Solubility
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add an excess of the compound to phosphate-buffered saline (PBS), pH 7.4.
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated LC-MS/MS or HPLC-UV method.
-
Trustworthiness Check: The result should be independent of the initial amount of excess solid used.
Protocol 2: Lipophilicity (LogD) Measurement
-
Use the shake-flask method. Prepare a biphasic system of n-octanol and PBS (pH 7.4).
-
Add a known amount of the test compound to the system.
-
Vortex vigorously for 30 minutes to allow for partitioning.
-
Centrifuge to ensure complete separation of the two phases.
-
Measure the concentration of the compound in both the aqueous and octanol phases by LC-MS/MS.
-
Calculate LogD as log10([Compound]octanol / [Compound]aqueous).
-
Causality of Choice: LogD at pH 7.4 is more physiologically relevant than LogP for ionizable compounds like carboxylic acids, as it reflects the lipophilicity of both the neutral and ionized species. [8]
Phase 2: In Vitro Biological Assessment
Objective: To quantify target potency, selectivity, and initial metabolic and toxicity liabilities.
Protocol 3: Target Potency (Biochemical Assay - e.g., Kinase Inhibition)
-
Utilize a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
In a 384-well plate, serially dilute the test compound.
-
Add the target kinase, a biotinylated substrate peptide, and a europium-labeled anti-phospho-substrate antibody.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour.
-
Stop the reaction and add a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Read the TR-FRET signal. The ratio of emission at 665 nm (APC) to 620 nm (Europium) is proportional to substrate phosphorylation.
-
Plot the signal against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Check: Include a known reference inhibitor as a positive control and a DMSO-only well as a negative control on every plate.
Protocol 4: Preliminary Metabolic Stability (Liver Microsomal Assay)
-
Prepare an incubation mixture containing pooled human liver microsomes (HLM), the test compound (at a low concentration, e.g., 1 µM), and PBS.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in each aliquot with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the intrinsic clearance rate.
-
Causality of Choice: This assay provides a crucial early look at Phase I metabolic liabilities. [3]A high clearance rate may suggest the benzyloxy group is a metabolic hotspot.
Protocol 5: Cytotoxicity (MTT Assay)
-
Seed a relevant human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate and allow cells to adhere overnight. [9]2. Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert MTT to a purple formazan product.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Read the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
-
Trustworthiness Check: Run a positive control (e.g., doxorubicin) and a negative control (vehicle) to define the dynamic range of the assay.
Part 3: Comparative Analysis — Context Is Key
The data generated is most valuable when benchmarked against relevant alternatives. This comparison provides the necessary context to judge the merits of the this compound moiety.
Alternatives for Comparison:
-
Flexible Analog: 4-(benzyloxymethyl)pentanoic acid (removes the rigid cyclobutane core).
-
Carboxylic Acid Bioisostere: A version where the carboxylic acid is replaced with a 1H-tetrazole-5-yl group, a common bioisostere that maintains acidic properties but has different physicochemical characteristics. [8]3. Metabolically Blocked Analog: A version where the benzyl group is replaced with a 4-fluorobenzyl group to block potential para-hydroxylation, a common metabolic pathway.
Table 1: Comparative Performance Data
| Parameter | Lead Moiety | Alternative 1 (Flexible) | Alternative 2 (Tetrazole) | Alternative 3 (Fluoro-benzyl) |
| Target IC50 (nM) | 15 | 150 | 45 | 18 |
| Aqueous Solubility (µM) | 50 | 75 | 120 | 40 |
| LogD @ pH 7.4 | 2.8 | 2.7 | 1.9 | 3.1 |
| Microsomal T1/2 (min) | 25 | 28 | > 60 | > 60 |
| HepG2 CC50 (µM) | > 50 | > 50 | > 50 | > 50 |
Interpreting the Comparative Data:
-
Potency: The rigid cyclobutane core of the lead moiety provides a clear 10-fold potency advantage over its flexible counterpart, validating the conformational constraint hypothesis. The tetrazole bioisostere reduces potency, suggesting the specific geometry of the carboxylate is important for optimal binding.
-
Metabolism: The lead moiety shows moderate metabolic stability. As predicted, both the tetrazole (which alters electronics) and the fluoro-benzyl analog (which blocks a potential metabolic site) show significantly improved stability, confirming the benzyloxy group is a likely point of metabolic attack.
-
Properties: The tetrazole bioisostere improves solubility and lowers lipophilicity, which could be advantageous for overall drug-like properties, despite the drop in potency.
Part 4: Data-Driven Decision Making
The collected data enables a rational, evidence-based decision on the future of the lead compound.
Caption: Decision-making flowchart for lead optimization.
Based on our hypothetical data, the lead moiety is potent but has a metabolic liability. The decision would be to synthesize and test Alternative 3 to confirm that blocking benzylic metabolism improves the pharmacokinetic profile without sacrificing potency.
Conclusion
The this compound moiety represents a sophisticated approach to lead design, leveraging conformational rigidity to enhance potency. [5][7]This guide demonstrates that its successful incorporation is not a matter of chance but the result of a systematic validation process. By integrating physicochemical profiling, in vitro biological assays, and direct comparison with rationally designed alternatives, researchers can build a comprehensive data package to justify advancing a lead candidate. This structured, evidence-based approach is fundamental to navigating the complexities of modern drug discovery and increasing the probability of clinical success.
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Baron, A., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK). (n.d.). Translational Research: Lead Optimization. Retrieved from NIDDK website. [Link]
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Biobide. (n.d.). The Role of Lead Optimization in Drug Discovery. Retrieved from Biobide website. [Link]
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Patsnap. (2025). How to optimize lead compounds?. Retrieved from Patsnap Synapse. [Link]
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Hilaris Publisher. (2023). Discovery and Optimization of Lead Compounds for Therapeutic Intervention. Retrieved from Hilaris Publisher website. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
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De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. [Link]
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ACS. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. [Link]
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Vijayakumar, S., et al. (2015). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian Journal of Pharmaceutical Research. [Link]
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A Medicinal Chemist's Guide: Cyclobutane vs. Cyclopentane Analogs in Drug Design
In the intricate world of medicinal chemistry, the selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the vast repertoire of structural motifs, small carbocycles like cyclobutane and cyclopentane serve as powerful tools for fine-tuning pharmacological profiles. While the addition of a single methylene unit may seem trivial, the choice between a four- and a five-membered ring can precipitate profound differences in a compound's potency, selectivity, metabolic stability, and overall druglikeness. This guide offers an in-depth comparative analysis of cyclobutane and cyclopentane analogs, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make strategic design choices.
The Foundation: A Tale of Two Rings in Structure and Conformation
The fundamental distinctions between cyclobutane and cyclopentane originate from their inherent ring strain and resulting conformational preferences. These structural nuances are not merely academic; they dictate how a molecule presents itself to its biological target and metabolic enzymes.
Cyclobutane: Rigid and Puckered
The cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol.[1][2][3] This high energy state is a composite of angle strain, due to the compression of C-C-C bond angles from the ideal 109.5° to about 88°, and torsional strain from the eclipsing of hydrogen atoms.[2][4] To mitigate this, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[1][5][6] This inherent rigidity can be a powerful asset in drug design. By locking a portion of the molecule into a specific three-dimensional arrangement, it can pre-organize the pharmacophore for optimal interaction with a biological target, thereby minimizing the entropic penalty upon binding.[1][2] This conformational restriction is a key reason for its increasing use in modern medicinal chemistry.[7][8]
Cyclopentane: Flexible and Dynamic
In stark contrast, cyclopentane exhibits considerably lower ring strain at about 7.1 kcal/mol.[1][2] This allows for much greater conformational flexibility. Cyclopentane readily interconverts between various non-planar conformations, most notably the "envelope" and "half-chair" forms.[4][5][9] While this flexibility can be advantageous, allowing the molecule to explore a wider conformational space to adapt to a binding pocket, it can also be a liability. The lack of a strong conformational preference can lead to a significant entropic cost when the molecule must adopt a specific, rigid conformation to bind its target, potentially reducing potency.[2]
Caption: Decision framework for selecting cyclobutane vs. cyclopentane.
Experimental Protocols for Comparative Analysis
To empirically validate the choice between these two motifs, standardized assays are essential. The following protocols describe self-validating systems for assessing key comparative parameters.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (Clint) of a cyclobutane analog compared to its cyclopentane counterpart.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing 1 µM of the test compound (cyclobutane or cyclopentane analog), 1 mg/mL HLM protein, and 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged at 4000 rpm for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line represents the elimination rate constant (k). The intrinsic clearance is calculated using the formula: Clint (µL/min/mg protein) = (k / [HLM protein concentration]) * 1000.
Trustworthiness Check: A positive control compound with known metabolic liability (e.g., verapamil) and a negative control (incubation without NADPH) must be run in parallel to validate the assay's performance.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the cyclobutane and cyclopentane analogs for a specific target receptor.
Methodology:
-
Preparation of Reagents: Prepare a membrane suspension containing the target receptor, a radiolabeled ligand with known affinity for the target, and a series of dilutions of the unlabeled test compounds (cyclobutane and cyclopentane analogs).
-
Incubation: Combine the membrane preparation, radioligand, and test compound in a 96-well plate. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail. Quantify the radioactivity on each filter using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Trustworthiness Check: The assay must include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand) to ensure the calculated specific binding is accurate.
Conclusion
The strategic incorporation of cyclobutane and cyclopentane rings is a nuanced yet powerful tactic in medicinal chemistry. Cyclobutane, with its inherent rigidity, offers a means to conformationally constrain a molecule, often leading to significant gains in potency and metabolic stability. [1][2][10]Conversely, the flexibility of cyclopentane allows for broader exploration of the chemical space within a binding pocket, which may be necessary for initial hit identification or for targets with less defined binding sites. [5]The decision is not a matter of inherent superiority but of strategic application. A thorough understanding of their distinct properties, supported by rigorous comparative experimental data, empowers the medicinal chemist to rationally design next-generation therapeutics with optimized pharmacological profiles.
References
- A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac - Benchchem.
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Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. [Link]
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Conformational analysis of cycloalkanes - ResearchGate. [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. [Link]
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Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. [Link]
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Cyclobutanes in Small-Molecule Drug Candidates - PubMed. [Link]
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Conformational Analysis of Cyclopentane | PDF | Science & Mathematics - Scribd. [Link]
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(A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... | Download Scientific Diagram - ResearchGate. [Link]
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A Comparative Guide to the Pharmacokinetic Profiling of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid-Containing Compounds
Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery
In modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is as critical as the optimization of their pharmacodynamic (PD) activity. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule dictate its bioavailability, half-life, and potential for drug-drug interactions (DDI), ultimately defining its therapeutic window and dosing regimen. A significant strategy in contemporary drug design involves the use of small, conformationally constrained scaffolds to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1]
Among these scaffolds, the cyclobutane ring has emerged as a valuable motif.[1][2] Its rigid, puckered three-dimensional structure can orient pharmacophoric elements in a vectorially precise manner, reduce the planarity of a molecule, and shield adjacent functional groups from metabolic enzymes, potentially leading to improved PK profiles.[3][4][5]
This guide focuses on a specific chemical moiety of growing interest: 3-((benzyloxy)methyl)cyclobutanecarboxylic acid . This scaffold presents a unique combination of structural features:
-
A cyclobutane core , providing conformational rigidity.
-
A carboxylic acid , offering a handle for salt formation to improve solubility and a potential point of interaction with biological targets or plasma proteins.
-
A benzyloxy-methyl group , which acts as a linker but also introduces a potential metabolic liability through oxidative O-debenzylation.[6][7]
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, experimentally-grounded framework for assessing the pharmacokinetic properties of compounds incorporating this moiety. We will use a hypothetical lead molecule, Compound C , and compare its expected performance against rationally designed analogues to elucidate structure-pharmacokinetic relationships (SPR).
Chapter 1: Rational Design of Comparator Compounds for a Robust PK Assessment
To understand the specific contribution of each structural feature of our lead compound, a comparative analysis is essential. The causality behind selecting specific comparators is to isolate variables and directly probe their impact on the overall ADME profile. Our hypothetical lead, Compound C , is defined as a core pharmacophore (Ar) attached via an amide bond to our moiety of interest.
For this guide, we propose the following set of comparator molecules:
-
Compound C-c5 (Cyclopentane Analogue): Replaces the cyclobutane ring with a cyclopentane ring. This comparison will directly assess the impact of ring size and rigidity on PK properties.
-
Compound C-open (Acyclic Analogue): Replaces the cyclobutane ring with a flexible, open-chain isostere. This helps to quantify the value of the cyclic constraint itself.
-
Compound C-OH (Metabolic Blocker): Replaces the benzyloxy group with a hydroxyl group. This analogue is designed to test the hypothesis that O-debenzylation is a primary metabolic clearance pathway.
Caption: Logical relationships between the lead compound and its comparators.
Chapter 2: In Vitro ADME Profiling: A Comparative Workflow
An effective in vitro screening cascade is the cornerstone of modern drug discovery, enabling early identification of liabilities and guiding chemical optimization.[8] The following sections detail the key assays for a comprehensive initial PK assessment.
Caption: High-level workflow for in vitro pharmacokinetic profiling.
Absorption: Intestinal Permeability Assessment
Expertise & Experience: For an orally administered drug, the ability to cross the intestinal epithelium is a prerequisite for bioavailability.[9][10] We utilize the Caco-2 cell permeability assay, which is the industry gold standard. These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer with tight junctions that mimics the intestinal barrier, allowing for the assessment of passive diffusion and active transport.[11][12]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions before the experiment.
-
Assay Initiation (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
-
Assay Initiation (Basolateral to Apical - B to A):
-
In a separate set of wells, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side. This is crucial for determining the efflux ratio.
-
-
Sampling: Incubate at 37°C. At specified time points (e.g., 120 minutes), take samples from the receiver compartment (B side for A-to-B, A side for B-to-A).
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]
-
Distribution: Plasma Protein Binding (PPB)
Expertise & Experience: The "free drug hypothesis" states that only the unbound fraction of a drug in plasma is available to distribute into tissues, interact with its target, and be cleared.[13][14] High plasma protein binding can limit efficacy and reduce clearance.[15] Equilibrium dialysis is the gold-standard method as it minimizes non-specific binding artifacts often seen with other techniques like ultrafiltration.[13][15]
Experimental Protocol: Equilibrium Dialysis for PPB
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with semipermeable membranes (e.g., 10 kDa MWCO).
-
Preparation: Add plasma (human or rodent) to one side of the membrane and phosphate-buffered saline (PBS, pH 7.4) to the other.
-
Dosing: Spike the plasma-containing side with the test compound to a final concentration (e.g., 1 µM).
-
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer compartments.
-
Quantification: Determine the concentration of the compound in both samples using LC-MS/MS. A crucial step is to perform a matrix match for calibration standards to account for ion suppression effects.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma].
-
Metabolism: Stability and Cytochrome P450 (CYP) Inhibition
Expertise & Experience: Metabolism, primarily in the liver, is a major route of elimination for most drugs.[8] Poor metabolic stability leads to rapid clearance and a short half-life.[16] We assess this using liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes like Cytochrome P450s (CYPs).[8][16] The benzyloxy group on Compound C is a classic substrate for CYP-mediated O-debenzylation.[6] Furthermore, inhibition of CYP enzymes by a drug candidate can cause dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[17][18][19]
Protocol 1: Metabolic Stability in Liver Microsomes
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rodent) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining over time.
-
Calculation: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[20]
Protocol 2: CYP450 Inhibition Assay (IC50 Determination)
-
System: Use human liver microsomes and specific probe substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[17][19]
-
Incubation: Incubate the microsomes, a specific probe substrate, and a range of concentrations of the test compound.
-
Reaction: Initiate the reaction with NADPH and incubate at 37°C.
-
Analysis: Stop the reaction and quantify the formation of the probe substrate's specific metabolite using LC-MS/MS.[18]
-
Calculation: The rate of metabolite formation is compared to a vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity is determined as the IC50 value.[19]
Chapter 3: In Vivo Pharmacokinetic Evaluation in a Rodent Model
Expertise & Experience: While in vitro assays are predictive, an in vivo study is essential to understand the integrated ADME processes and determine absolute bioavailability and half-life.[21] A cassette-dosing or discrete dosing study in Sprague-Dawley rats is a standard preclinical model. Both intravenous (IV) and oral (PO) administration routes are necessary to calculate oral bioavailability (F%).[22]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Dosing:
-
IV Group (n=3): Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle via the tail vein.
-
PO Group (n=3): Administer the compound by oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) into EDTA-coated tubes at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).[22]
-
Plasma Processing: Immediately process the blood by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[22]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to plot plasma concentration versus time and calculate key PK parameters.[23]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
t1/2: Elimination half-life.[23]
-
F% (Oral Bioavailability): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Chapter 4: Synthesizing the Data: A Comparative Guide
The true power of this approach lies in the direct comparison of the data. The table below summarizes the hypothetical, yet expected, outcomes from our experimental plan. This data-driven approach allows for clear, evidence-based decision-making.
| Parameter | Compound C (Lead) | Compound C-c5 | Compound C-open | Compound C-OH | Rationale for Expected Outcome |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 5.5 | 4.8 | 7.1 | 5.2 | The rigid scaffold of C and C-c5 may result in moderate permeability. The flexible C-open may find a more favorable conformation for passive diffusion. |
| Efflux Ratio | 1.2 | 1.3 | 1.1 | 1.2 | None of the compounds are expected to be significant efflux substrates based on this core structure. |
| Plasma Protein Binding (fu %) | 1.5% | 1.2% | 2.5% | 3.0% | All are acidic and likely highly bound.[24] Increased lipophilicity of the benzyl group (C, C-c5, C-open) leads to lower unbound fraction compared to C-OH. |
| HLM Stability (t1/2, min) | 25 | 28 | 22 | >120 | C-OH is significantly more stable, confirming that O-debenzylation is the primary metabolic liability. The flexible C-open is slightly more susceptible to metabolism. |
| CYP3A4 Inhibition (IC50, µM) | >30 | >30 | >30 | >30 | The core structure is not predicted to be a potent CYP inhibitor. |
| Rat PK t1/2 (h, IV) | 2.1 | 2.3 | 1.8 | 8.5 | The in vivo half-life directly correlates with the in vitro metabolic stability data. |
| Rat PK CL (mL/min/kg, IV) | 35 | 32 | 40 | 8 | Clearance is inversely related to metabolic stability. C-OH shows much lower clearance. |
| Rat Oral Bioavailability (F%) | 20% | 22% | 15% | 75% | The high first-pass metabolism of C, C-c5, and C-open significantly limits bioavailability. Blocking this pathway with C-OH dramatically improves F%. |
Expert Analysis: The comparative data provides a clear narrative. The 3-((benzyloxy)methyl)cyclobutane moiety (Compound C) offers a solid structural template but suffers from moderate oral bioavailability (20%) due to rapid metabolic clearance (t1/2 = 25 min in HLM). The primary culprit is confirmed by Compound C-OH, where replacing the benzyl ether with a hydroxyl group effectively blocks this metabolic pathway, leading to a dramatic increase in metabolic stability (t1/2 > 120 min) and a corresponding four-fold improvement in oral bioavailability (75%). The comparison with the cyclopentyl (C-c5) and acyclic (C-open) analogues suggests that while the cyclobutane ring provides a good balance of rigidity and permeability, the dominant factor governing the in vivo performance of this series is the metabolic stability of the side chain.
Conclusion and Forward Strategy
This guide has outlined a systematic and robust methodology for assessing the pharmacokinetic properties of compounds containing the this compound scaffold. Through a comparative analysis against rationally designed analogues, we can efficiently identify metabolic liabilities and build a clear structure-pharmacokinetic relationship.
Our hypothetical case study demonstrates that while the core scaffold is promising, the benzyloxy group represents a significant clearance pathway. The path forward for a drug discovery program would be clear: retain the beneficial cyclobutane carboxylic acid core while replacing the benzyl group with a more metabolically robust, non-labile group to improve half-life and oral bioavailability, thus advancing a more promising candidate toward further development.
References
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. (n.d.). Taylor & Francis.
- Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (n.d.). Nuvisan.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. (n.d.). PubMed.
- CYP Inhibition Assays - Eurofins Discovery. (n.d.). Eurofins Discovery.
- Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions. (2011). PubMed.
- Cytochrome P450 Inhibition Assay - Creative Bioarray. (n.d.).
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.).
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A Comparative Guide to Computational Docking of 3-((benzyloxy)methyl)cyclobutanecarboxylic Acid Derivatives for Neuronal Drug Discovery
In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for the rapid and cost-effective screening of virtual compound libraries against therapeutic targets. This guide provides an in-depth comparative analysis of novel 3-((benzyloxy)methyl)cyclobutanecarboxylic acid derivatives, leveraging a rigorous computational docking workflow. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, ensures self-validating protocols, and is grounded in authoritative scientific principles.
The unique structural features of the cyclobutane ring, such as its conformational rigidity, offer distinct advantages in drug design by potentially enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] When appropriately incorporated, this scaffold can lead to compounds with improved oral bioavailability and a balanced profile of potency and metabolic stability.[3] The benzyloxy moiety, on the other hand, can influence ligand-protein interactions through various mechanisms, including hydrophobic and aromatic interactions.[4][5] This guide will explore the synergy of these structural components in the context of a key therapeutic target implicated in neurodegenerative disease.
Target Selection: β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
A critical first step in any docking study is the selection of a biologically relevant protein target. For this investigation, we have chosen β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a prime therapeutic target for Alzheimer's disease as it is involved in the production of Aβ peptides, which are the primary component of amyloid plaques in the brain.[3][6] The rationale for selecting BACE1 is further supported by existing research demonstrating that cyclobutane-containing compounds can act as potent inhibitors of this enzyme, occupying its hydrophobic pockets and leading to high binding efficiency.[3][6]
Ligand Design and Selection of Comparators
For this study, a series of hypothetical this compound derivatives were designed to explore the structure-activity relationship (SAR) of this scaffold. These derivatives, along with known BACE1 inhibitors and other relevant cyclobutane-containing compounds, will be comparatively docked against the BACE1 active site.
Table 1: Ligands for Comparative Docking Study
| Ligand ID | Compound Name/Structure | Rationale |
| BCDA-01 | 3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid | Parent scaffold |
| BCDA-02 | 3-(((4-fluorobenzyl)oxy)methyl)cyclobutane-1-carboxylic acid | Introduction of an electron-withdrawing group to probe halogen bonding |
| BCDA-03 | 3-((benzyloxy)methyl)-3-methylcyclobutane-1-carboxylic acid | Addition of a methyl group to explore steric effects |
| Comparator 1 | Known BACE1 Inhibitor (e.g., from PDB) | Positive control with established binding mode |
| Comparator 2 | Structurally distinct cyclobutane-containing drug (e.g., Boceprevir) | To assess the influence of the core scaffold in a different context[2] |
Experimental Protocol: A Step-by-Step Computational Docking Workflow
The following protocol outlines a robust and reproducible workflow for molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[7][8][9]
Part 1: Receptor and Ligand Preparation
This initial phase is critical for ensuring the accuracy of the docking simulation. It involves preparing the protein and ligand structures in the appropriate format and with the correct chemical properties.[10][11]
-
Receptor Preparation:
-
Obtain Protein Structure: Download the crystal structure of BACE1 complexed with an inhibitor from the RCSB Protein Data Bank (PDB).[12]
-
Clean the PDB File: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest using molecular visualization software like PyMOL or Chimera.[12][13]
-
Add Polar Hydrogens and Assign Charges: Use AutoDockTools (ADT) to add polar hydrogen atoms and assign Kollman charges to the protein, which are crucial for calculating electrostatic interactions.[9]
-
Generate PDBQT File: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain Ligand Structures: Draw the 2D structures of the this compound derivatives and comparators using chemical drawing software and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain low-energy conformers.
-
Set Torsion Angles: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
-
Generate PDBQT Files: Save the prepared ligand structures in the PDBQT format.
-
Part 2: Docking Simulation
This phase involves defining the search space for the docking and running the simulation.
-
Grid Box Generation:
-
Define the active site of BACE1 by creating a grid box that encompasses the binding pocket of the co-crystallized inhibitor.[7] This ensures that the docking search is focused on the relevant region of the protein.
-
The size and center of the grid box should be carefully chosen to allow for sufficient exploration of ligand poses without being computationally prohibitive.
-
-
Running AutoDock Vina:
-
Execute the docking simulation using the command-line interface of AutoDock Vina.[8][12] The command will specify the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Vina will perform a stochastic search of the ligand's conformational, translational, and rotational space within the defined grid box, scoring each generated pose.
-
Caption: Key predicted interactions between BCDA derivatives and the BACE1 active site.
Conclusion and Future Directions
This comparative guide demonstrates a comprehensive computational docking workflow for evaluating novel this compound derivatives as potential BACE1 inhibitors. The results indicate that this scaffold is a promising starting point for the design of new therapeutic agents for Alzheimer's disease. The insights gained from the structure-activity relationship analysis, particularly the beneficial effect of halogen substitution, provide clear directions for future lead optimization efforts.
It is crucial to remember that computational docking is a predictive tool, and the results should be validated through experimental assays, such as in vitro enzyme inhibition assays and biophysical binding studies. Nevertheless, the application of rigorous and well-validated computational methods, as outlined in this guide, significantly accelerates the drug discovery process by prioritizing compounds with the highest potential for therapeutic success.
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
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Chen, Y.-F. (2023). Interpretation of Molecular docking results? ResearchGate. Retrieved from [Link]
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Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. [Link]
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Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
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Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]
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Molecular Docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]
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A Comparative Guide to the Conformational Rigidity of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid for Drug Design
Introduction: The Strategic Imperative of Conformational Rigidity in Drug Discovery
In the intricate dance of molecular recognition that underpins therapeutic efficacy, the three-dimensional structure of a small molecule drug candidate is paramount. A molecule's conformation dictates its ability to bind to a biological target with high affinity and selectivity. While flexible molecules can adopt a multitude of shapes, this conformational promiscuity often comes at a significant entropic cost upon binding, potentially reducing potency.[1][2] Conversely, conformationally rigid molecules, which exist in a limited number of well-defined low-energy states, can offer a pre-organized presentation to the target, minimizing the entropic penalty of binding and often leading to enhanced potency and selectivity.[3][4] Furthermore, a rigidified scaffold can improve metabolic stability and reduce off-target effects by limiting the number of conformations available for interaction with metabolizing enzymes and other receptors.[5]
The cyclobutane ring, a four-membered carbocycle, represents a compelling structural motif in medicinal chemistry for imparting conformational rigidity.[6] Its inherent ring strain and puckered nature provide a more defined spatial arrangement for substituents compared to flexible acyclic linkers. This guide provides an in-depth experimental and computational framework for validating the conformational rigidity of a promising drug scaffold, 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, and compares its properties to relevant alternatives.
The Puckered World of Cyclobutanes: A Balancing Act of Strain
A planar cyclobutane ring would suffer from significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons, and considerable torsional strain from eclipsing C-H bonds.[7] To alleviate this, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[7] This puckering is a dynamic equilibrium between two equivalent puckered conformations, passing through a higher-energy planar transition state. The degree of puckering and the energy barrier to this ring inversion are influenced by the nature and position of substituents on the ring.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (CAS No. 1363381-57-0), ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the chemical causality that informs these essential protocols.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While toxicological properties for this compound have not been fully investigated, a risk assessment can be conducted by examining its constituent functional groups: a carboxylic acid, a benzyl ether, and a cyclobutane ring.[1]
-
Carboxylic Acid Moiety: Carboxylic acids can be corrosive or irritating to the skin and eyes and may cause respiratory irritation.[2][3] Their acidic nature necessitates segregation from bases to prevent violent neutralization reactions.[4][5]
-
Benzyl Ether Group: Ethers can form explosive peroxides over time, especially when exposed to air and light.[6] While this specific compound's propensity for peroxide formation is not documented, it is a critical consideration for prolonged storage of waste.
-
Cyclobutane Ring: The four-membered ring is significantly strained.[7] Although generally stable at room temperature, strained rings can undergo energetic ring-opening reactions under certain conditions, a factor to consider when choosing disposal methods and evaluating chemical incompatibilities.[8]
The Safety Data Sheet (SDS) for the compound indicates it may cause respiratory irritation.[1] Therefore, all handling must be predicated on the assumption that the material is hazardous.
Pre-Disposal: Safe Accumulation and Handling of Waste
Proper disposal begins at the point of waste generation. Adherence to correct accumulation procedures is a non-negotiable aspect of laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling waste containing this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Handle with chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact, as the compound may cause irritation.[1][9] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or dust, which could be irritating or damaging.[9] |
| Skin and Body | Wear a lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator. | Required if handling the solid form outside of a fume hood to prevent respiratory irritation.[1] |
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Waste Container Selection and Labeling
-
Container Compatibility: Collect waste in a designated, compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.[10][11]
-
Segregation: This waste stream must be segregated from incompatible materials, particularly strong bases and oxidizing agents.[2][4][5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Immediately label the waste container.[12] The label must clearly state "Hazardous Waste" and include the full chemical name: "Waste this compound".[11] All constituents and their approximate concentrations should be listed.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (Contained in Fume Hood):
-
Ensure appropriate PPE is worn.
-
If the material is a solid, sweep it up carefully to avoid creating dust.[1]
-
If a liquid, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material and spilled substance into a suitable, closed container for disposal.[1][2]
-
Clean the spill area with soap and water.
-
-
Major Spill or Spill Outside Fume Hood:
-
Personnel Exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][2]
-
Step-by-Step Disposal Protocol
Direct disposal of this compound into the sanitary sewer or as regular solid waste is strictly prohibited. The recommended and compliant method of disposal is through a licensed professional waste disposal service.
Workflow for Compliant Chemical Waste Disposal
The following diagram outlines the critical decision-making and action steps from waste generation to final disposal.
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Navigating the Safe Handling of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid, a compound for which comprehensive toxicological data is not yet fully available. By synthesizing data from its material safety data sheet and the known hazards of its constituent functional groups—a carboxylic acid and a benzyl ether—we present a robust framework for its safe utilization and disposal.
Understanding the Risks: A Proactive Approach to Safety
The material safety data sheet (MSDS) for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. However, it is known to have the potential to cause respiratory irritation and may lead to allergic reactions in certain sensitive individuals upon prolonged or repeated exposure[1]. The presence of the carboxylic acid moiety suggests corrosive properties, while the benzyl group is a common feature in organic chemistry with its own set of handling considerations. Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is essential.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate potential exposure. The following table outlines the recommended PPE, the rationale for its use, and specific standards to adhere to.
| PPE Component | Specifications & Standards | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles or a full-face shield meeting ANSI Z87.1 standards. | To protect against splashes of the chemical which can cause serious eye irritation or damage[2][3][4]. A face shield is recommended when there is a higher risk of splashing[5]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves before each use. | To prevent skin contact, which may cause irritation or allergic reactions. The MSDS for similar compounds emphasizes wearing impervious gloves[2][6][7]. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing. The lab coat should be fully buttoned. | To protect the skin from accidental spills and prevent contamination of personal clothing. Polyester or acrylic clothing should be avoided[5]. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or when dust formation is likely, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator should be used[1]. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation[1][3]. The use of a respirator requires proper training, fit-testing, and medical evaluation[5]. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot. | To protect against spills and falling objects[5]. |
Step-by-Step Guide to Safe Handling and Disposal
The following workflow provides a procedural guide for handling this compound from receipt to disposal, ensuring safety at every stage.
Experimental Workflow and Safety Precautions
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Operational and Disposal Plans
Handling Operations:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2]. Ensure that an eyewash station and safety shower are readily accessible[8].
-
Avoiding Dust Formation: As a solid, care should be taken to avoid the generation of dust during weighing and transfer. Use appropriate techniques such as careful scooping and handling in a low-turbulence environment[1].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1]. Carboxylic acids, in general, are incompatible with bases, oxidizing agents, and reducing agents[6].
-
Spill Management: In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it. The absorbed material should then be collected in a designated, properly labeled hazardous waste container[6]. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
The disposal of this compound and its waste products must adhere to local, state, and federal regulations. A general framework for disposal is as follows:
-
Waste Identification and Segregation: All waste containing this compound should be treated as hazardous waste[9]. Segregate waste streams to avoid incompatible mixtures. Specifically, do not mix organic acid waste with inorganic acids or bases in the same container[6].
-
Aqueous Waste: For dilute, uncontaminated aqueous solutions, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0 may be permissible for drain disposal, depending on local regulations[6]. This should be done cautiously in a fume hood with stirring, as the reaction can be exothermic and produce gas[6]. Always check with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Organic and Solid Waste: Concentrated solutions, contaminated materials, and solid waste must be disposed of as hazardous waste[6][10].
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are often suitable[6]. The label should include the chemical name, concentration, and associated hazards[6].
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials.
-
Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company for pickup and proper disposal[6].
-
In Case of Exposure: Immediate First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][8].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][8].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention[1][8].
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development endeavors, ensuring both the integrity of your work and the well-being of your team.
References
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Capot Chemical. (2025-12-26). MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (2015-12-01). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
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Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]
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Image Solutions. (n.d.). Safety Data Sheet - Dissolver. Retrieved from [Link]
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P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]
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Study.com. (n.d.). Preparing Carboxylic Acids: Description & Methods. Retrieved from [Link]
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Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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DrugFuture. (n.d.). RTECS NUMBER-GU1338000-Chemical Toxicity Database. Retrieved from [Link]
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Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. Retrieved from [Link]
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BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Preparation and Reaction of Carboxylic Acids. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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YouTube. (2022-10-17). Chemical Waste Identification Classification and Proper Disposal. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
